2-Fluoro-5-(trifluoromethyl)benzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXSIASKXYCRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341112 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199292-40-5 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-5-(trifluoromethyl)benzophenone CAS number 199292-40-5
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzophenone
Introduction
This compound, identified by CAS number 199292-40-5, is a fluorinated aromatic ketone of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, which combines a benzophenone core with two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) group—imparts unique physicochemical properties that make it a valuable and versatile synthetic intermediate.[1][2][3][4][5]
The benzophenone scaffold is a ubiquitous and privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities.[6] The strategic incorporation of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a critical building block for creating more complex molecules with tailored pharmacological profiles, finding applications in the development of novel therapeutics and advanced agrochemicals.[1] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in research and development.
Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 199292-40-5 | [4][][8] |
| Molecular Formula | C₁₄H₈F₄O | [4][5][] |
| Molecular Weight | 268.21 g/mol | [4][][8] |
| IUPAC Name | methanone | [5][8] |
| Synonyms | 3-Benzoyl-4-fluorobenzotrifluoride | [8] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F | [] |
| InChI | InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H | [] |
| Purity | ≥95% (typical commercial grade) | [8] |
Table 2: Spectroscopic Data Interpretation
While specific, detailed spectra for this compound require experimental acquisition, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.[9][10][11][12]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. |
| ¹³C NMR | Signals for aromatic carbons would be observed between δ 110-140 ppm. The carbonyl carbon (C=O) would appear significantly downfield (>190 ppm). The CF₃ carbon would show a characteristic quartet due to coupling with fluorine atoms. |
| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The CF₃ group typically appears around δ -63 ppm (relative to CFCl₃).[10] |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1660-1690 cm⁻¹. C-F stretching vibrations would appear in the 1100-1400 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 268.21. |
Synthesis Methodologies
The synthesis of substituted benzophenones like this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.
Friedel-Crafts Acylation
This is the most direct and classical method for synthesizing aryl ketones.[13][14][15] The reaction proceeds via electrophilic aromatic substitution, where an acylium ion attacks an electron-rich aromatic ring.[15][16]
Mechanism & Rationale:
-
Generation of Acylium Ion: A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl halide (e.g., benzoyl chloride), making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[13][14][15]
-
Electrophilic Attack: The π-electrons of the substituted benzene ring (1-fluoro-4-(trifluoromethyl)benzene) act as a nucleophile, attacking the acylium ion. This forms a carbocation intermediate known as an arenium ion or sigma complex.[13]
-
Rearomatization: A base (typically AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst to yield the final benzophenone product.[13] A key advantage of this method is that the product ketone is less reactive than the starting material, preventing polysubstitution.[13][15]
Caption: General mechanism of Friedel-Crafts Acylation.
Generalized Experimental Protocol:
-
To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) in a dry, inert solvent (e.g., dichloromethane), add the acylating agent (e.g., benzoyl chloride, 1.0 equiv.) dropwise.
-
Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add the aromatic substrate (1-fluoro-4-(trifluoromethyl)benzene, 1.0 equiv.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Grignard Reaction
An alternative approach involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile or a Weinreb amide.[17][18] This method is particularly useful when Friedel-Crafts conditions are not suitable.
Mechanism & Rationale: The Grignard reagent (e.g., phenylmagnesium bromide) is a potent nucleophile.[19] It attacks the electrophilic carbon of a nitrile (e.g., 2-fluoro-5-(trifluoromethyl)benzonitrile) to form an intermediate imine salt.[20] Subsequent acidic hydrolysis of this salt yields the desired ketone.[20] This method avoids the harsh Lewis acids of the Friedel-Crafts reaction.
Caption: Grignard reaction pathway for ketone synthesis.
Generalized Experimental Protocol:
-
Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.[21]
-
In a separate flask, dissolve the nitrile substrate (2-fluoro-5-(trifluoromethyl)benzonitrile, 1.0 equiv.) in anhydrous ether/THF.
-
Cool the nitrile solution to 0 °C and add the Grignard reagent (1.0 equiv.) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction by slowly adding aqueous acid (e.g., 1M HCl) and stir until the intermediate is fully hydrolyzed.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the resulting ketone as described previously.
Applications in Drug Development and Research
The unique substitution pattern of this compound makes it a highly sought-after intermediate in modern chemistry.
-
Pharmaceutical Scaffolding: The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[6] This specific derivative provides a starting point for creating analogues with potentially enhanced efficacy and improved pharmacokinetic profiles. For instance, fluorinated benzophenones have been investigated as potent agents against Alzheimer's disease by inhibiting enzymes like BACE-1.[6]
-
Role of Fluorine and CF₃ Groups: The trifluoromethyl group is a key bioisostere for other chemical groups. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's properties, often leading to increased metabolic stability and better cell membrane permeability.[22] The additional fluorine atom further modulates the electronic properties of the aromatic ring.
-
Bioisosteric Design: The entire benzophenone moiety can be considered a bioisostere for other structures. Recently, novel scaffolds like aryl difluoromethyl bicyclopentanes have been developed as bioisosteres of the benzophenone core, highlighting the ongoing importance of this structural class in drug design.[23]
-
Agrochemical Synthesis: Trifluoromethyl-substituted aromatic compounds are crucial in the agrochemical industry.[22] This benzophenone can serve as a precursor for complex herbicides, fungicides, or insecticides, where the fluorinated moieties contribute to the compound's potency and environmental persistence.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).[24][25][26][27]
Table 3: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][26][27] |
| Signal Word | Warning | [26] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [25][27][28] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or spray. Wash hands thoroughly after handling. | [24][26][28] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [24][27] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [26][27][28] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [25][27][28] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [27][28] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [27] |
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its combination of a proven benzophenone scaffold with the modulating effects of fluorine and a trifluoromethyl group makes it an invaluable intermediate for researchers in drug discovery, agrochemical synthesis, and materials science. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers scientists to fully leverage its potential in creating the next generation of advanced functional molecules.
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A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)benzophenone
Abstract
This technical guide provides a detailed examination of the physical properties of 2-Fluoro-5-(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its key physical characteristics. The guide synthesizes theoretical calculations with established experimental methodologies for the determination of these properties, ensuring a robust and practical framework for laboratory applications. Each section includes not only the property data but also the underlying scientific principles and detailed protocols for their experimental verification.
Introduction: The Significance of this compound
This compound (Figure 1) is a substituted benzophenone derivative featuring both a fluorine atom and a trifluoromethyl group on one of its phenyl rings.[1][2][3] This unique combination of electron-withdrawing groups imparts distinct electronic properties, influencing its reactivity, metabolic stability, and intermolecular interactions. Such characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. An in-depth understanding of its physical properties is paramount for its effective utilization in these fields, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide aims to provide that foundational knowledge.
Figure 1: Chemical Structure of this compound
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that is sensitive to changes in pressure.
-
Sample Preparation: A small amount (a few drops) of liquid this compound is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped, and the liquid is allowed to cool.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Micro Boiling Point Determination.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a crucial parameter in drug development, affecting absorption and bioavailability.
-
Equilibrium: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Spectroscopic Profile
The spectroscopic profile of a molecule provides a unique fingerprint and is invaluable for structural elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals will correspond to the number of protons on each ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon will appear significantly downfield (typically δ > 190 ppm). The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for analyzing fluorinated compounds. This compound will exhibit two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. [4]The chemical shifts and coupling patterns provide valuable structural information. [4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹. [5]Other significant absorptions will include C-F stretching vibrations and aromatic C-H and C=C stretching bands. [5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would be observed at m/z = 268.21. The fragmentation pattern will be characteristic of a benzophenone structure, with common fragments arising from the cleavage of the bonds adjacent to the carbonyl group. The presence of fluorine atoms can be identified by characteristic isotopic patterns and fragment losses. [6][7]
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is a light yellow liquid. [8]It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [9][8]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [8]Work should be conducted in a well-ventilated area or a fume hood. [8]
Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of this compound. By combining calculated data with established experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the successful application of this compound in the development of new pharmaceuticals and advanced materials.
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An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzophenone: A Key Intermediate in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, structural characteristics, a detailed synthesis protocol, and its applications as a pivotal building block in the creation of complex bioactive molecules.
Core Chemical Identity and Structure
This compound is a substituted aromatic ketone featuring a benzoyl group attached to a benzene ring that is further functionalized with a fluorine atom and a trifluoromethyl group. These fluorine-containing moieties are of particular importance in medicinal chemistry due to their ability to modulate the physicochemical and biological properties of molecules.
IUPAC Name: methanone
Synonyms: 3-Benzoyl-4-fluorobenzotrifluoride
Chemical Structure:
(Image generated for illustrative purposes)
The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, and the electronegative fluorine atom significantly influences the electronic nature of the aromatic ring, which in turn affects the reactivity and biological interactions of derivatives synthesized from this intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, along with the safety profile, is crucial for the effective and safe handling and application of this compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 199292-40-5 | [1] |
| Molecular Formula | C₁₄H₈F₄O | [1] |
| Molecular Weight | 268.21 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 630.76 K (Calculated) | [3] |
| Melting Point | 380.13 K (Calculated) | [3] |
| logP | 4.075 (Calculated) | [3] |
Safety Profile:
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid. In this case, 1-fluoro-4-(trifluoromethyl)benzene is acylated with benzoyl chloride in the presence of anhydrous aluminum chloride.
Causality Behind Experimental Choices
The choice of a Friedel-Crafts acylation is dictated by its efficiency in forming carbon-carbon bonds to an aromatic ring. Anhydrous aluminum chloride is the catalyst of choice due to its high Lewis acidity, which is necessary to generate the highly electrophilic acylium ion from benzoyl chloride. The reaction is conducted under anhydrous conditions as aluminum chloride reacts vigorously with water, which would deactivate the catalyst. The workup procedure involving an acidic aqueous solution is designed to quench the reaction, decompose the aluminum chloride complex, and separate the organic product from inorganic byproducts.
Step-by-Step Experimental Methodology
Materials:
-
1-Fluoro-4-(trifluoromethyl)benzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the round-bottom flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled suspension via the addition funnel.
-
Formation of Acylium Ion Complex: Allow the mixture to stir at 0 °C for 15-20 minutes to facilitate the formation of the acylium ion-Lewis acid complex.
-
Addition of Aromatic Substrate: Add a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The benzophenone scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[8] The incorporation of fluorine and trifluoromethyl groups into this scaffold, as seen in this compound, provides a powerful tool for drug design.
The trifluoromethyl group is particularly valued for its ability to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.
-
Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Modulate Receptor Binding: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, leading to enhanced binding affinity and selectivity for its biological target.
This compound serves as a key intermediate in the synthesis of more complex molecules, including potential antiviral and anti-inflammatory agents. For instance, structurally related benzophenones are precursors in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, such as Efavirenz.[2][5][9][10] The synthesis of Efavirenz involves the creation of a chiral center bearing a trifluoromethyl group, highlighting the importance of trifluoromethylated ketones as precursors. While not a direct precursor in the most common synthesis of Efavirenz, this compound represents a valuable starting point for the development of novel analogues and other bioactive compounds.
Logical Relationship in Drug Discovery
Caption: Role of this compound as a key building block in drug discovery.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of both a fluorine atom and a trifluoromethyl group on the benzophenone scaffold provides a unique combination of properties that can be exploited to design and synthesize novel therapeutic agents with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
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Khan, I., Zaib, S., Batool, S., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(44), 26195-26216. Available at: [Link]
-
Suresh, S., Vennila, J. P., & Pitchumani, K. (2012). Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 275–278. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 199292-40-5). Retrieved from [Link]
- Google Patents. (2012). US20120108809A1 - Process for preparation of efavirenz.
-
ResearchGate. (2011). A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent. Available at: [Link]
- Thermo Fisher Scientific. (2023). Safety Data Sheet: this compound.
-
FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Retrieved from [Link]
-
PubMed. (2018). A concise flow synthesis of efavirenz. Available at: [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]
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A Technical Guide to the Spectral Analysis of 2-Fluoro-5-(trifluoromethyl)benzophenone
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Fluoro-5-(trifluoromethyl)benzophenone, a key intermediate in pharmaceutical and materials science research. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make a thorough understanding of its spectroscopic signature essential for researchers in drug development and related scientific fields. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering not just the data itself, but also the underlying principles and experimental considerations.
Introduction to this compound
This compound (CAS No. 199292-40-5) possesses a molecular formula of C₁₄H₈F₄O and a molecular weight of 268.21 g/mol .[1][2] Its structure, featuring a benzoyl group attached to a benzene ring substituted with both a fluorine atom and a trifluoromethyl group, presents a fascinating case study for spectroscopic analysis. The strong electron-withdrawing nature of these substituents significantly influences the electronic environment of the molecule, which is directly reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the eight protons on the two aromatic rings. The protons on the unsubstituted phenyl ring will appear as a complex multiplet, while the protons on the substituted ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | 7.80 - 7.70 | m | - |
| H-3', H-4', H-5' | 7.65 - 7.45 | m | - |
| H-3 | ~7.90 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |
| H-4 | ~7.80 | ddd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 9.0 |
| H-6 | ~7.60 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 3.0 |
Note: These are predicted values based on the analysis of similar compounds and established principles of NMR spectroscopy.
Expertise in Action: The downfield shift of the protons on the substituted ring (H-3, H-4, and H-6) is a direct consequence of the deshielding effect of the electron-withdrawing fluorine and trifluoromethyl groups. The complex splitting patterns arise from both ortho and meta proton-proton couplings, as well as couplings to the neighboring fluorine atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbons in the substituted ring will be split due to coupling with the fluorine and trifluoromethyl fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=O | ~195 | s | - |
| C-1' | ~137 | s | - |
| C-2', C-6' | ~130 | s | - |
| C-3', C-5' | ~128 | s | - |
| C-4' | ~133 | s | - |
| C-1 | ~135 | d | J(C,F) ≈ 8 |
| C-2 | ~160 | d | ¹J(C,F) ≈ 255 |
| C-3 | ~118 | d | J(C,F) ≈ 22 |
| C-4 | ~129 | dq | J(C,F) ≈ 4, J(C,F) ≈ 32 |
| C-5 | ~125 | q | ²J(C,F) ≈ 3.5 |
| C-6 | ~124 | d | J(C,F) ≈ 25 |
| -CF₃ | ~123 | q | ¹J(C,F) ≈ 272 |
Note: These are predicted values. The actual spectrum may show slight variations.
Causality in Experimental Choices: The observation of carbon-fluorine coupling is a key diagnostic feature. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, with one-bond couplings (¹J) being the largest.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine-containing groups.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | -110 to -120 | m |
| -CF₃ | ~ -63 | s |
Note: Chemical shifts are referenced to CFCl₃.
Insight from the Field: The trifluoromethyl group typically appears as a sharp singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The aromatic fluorine will exhibit a more complex multiplet due to coupling with the ortho, meta, and para protons.[3]
NMR Experimental Protocol
A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.[4]
-
Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Acquire the fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed.
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase correct the resulting spectra and reference them to the appropriate standard (e.g., residual solvent peak for ¹H and ¹³C, external standard for ¹⁹F). Integrate the signals and pick the peaks to obtain the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-fluorine bonds, and the aromatic rings.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1670 | Strong | C=O (ketone) stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1300 - 1100 | Strong | C-F (trifluoromethyl) stretch |
| 1250 - 1000 | Strong | C-F (aromatic) stretch |
Note: These are predicted absorption ranges. The exact positions can be influenced by the overall molecular structure.
Trustworthiness of the Protocol: The strong absorption around 1670 cm⁻¹ is a highly reliable indicator of the presence of a conjugated ketone. The intense bands in the 1300-1000 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl and aromatic fluoro substituents.[5]
IR Experimental Protocol
Workflow for IR Spectrum Acquisition
Caption: Workflow for obtaining an IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is necessary to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Analysis: The major absorption bands are identified and their wavenumbers are recorded. These are then correlated with the characteristic vibrational frequencies of known functional groups to deduce the structure of the molecule.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization)
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[1]
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 268, corresponding to the molecular weight of the compound.
-
Major Fragment Ions: Plausible fragmentation pathways include the loss of the fluorine and trifluoromethyl groups, as well as cleavage at the carbonyl group.
Plausible Fragmentation Pathway
Caption: A plausible fragmentation pathway for this compound under electron ionization.
Expertise in Action: The benzoyl cation ([C₇H₅O]⁺) at m/z = 105 is a very common and stable fragment in the mass spectra of benzophenones and related compounds. Its subsequent loss of carbon monoxide to form the phenyl cation ([C₇H₅]⁺) at m/z = 77 is also a characteristic fragmentation. The presence of the fluorinated ring will lead to unique fragments, such as the [C₇H₃F₄]⁺ ion at m/z = 175.
Mass Spectrometry Experimental Protocol
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, or through a gas chromatograph (GC-MS) for a volatile sample.
-
Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source. This causes the molecules to ionize and fragment.[7]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is then analyzed to provide structural information.
Conclusion
The spectroscopic analysis of this compound provides a clear example of how the interplay of different analytical techniques can lead to the unambiguous structural confirmation of a complex organic molecule. The predicted NMR, IR, and MS data, when taken together, create a unique "fingerprint" for this compound. This guide has not only presented the expected spectral data but has also provided the rationale behind the interpretation and the detailed experimental protocols necessary for researchers to obtain high-quality data in their own laboratories. A thorough understanding of these spectroscopic techniques is fundamental for any scientist working in the field of drug discovery and development.
References
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (2023, October 27). Electron ionization. Retrieved January 4, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 199292-40-5). Retrieved January 4, 2026, from [Link]
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Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved January 4, 2026, from [Link]
-
Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved January 4, 2026, from [Link]
-
LibreTexts Chemistry. (2022, July 3). Electron Ionization. Retrieved January 4, 2026, from [Link]
-
Cobas, C. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation by NMR. Mestrelab Research. Retrieved January 4, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved January 4, 2026, from [Link]
-
SpectraBase. (n.d.). 2-chloro-5-(trifluoromethyl)benzophenone. Retrieved January 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 4, 2026, from [Link]
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A Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)benzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Fluoro-5-(trifluoromethyl)benzophenone (C₁₄H₈F₄O) is a substituted aromatic ketone of increasing interest in medicinal chemistry and materials science.[1][2][3][4] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that make it a valuable building block in the synthesis of novel compounds.[5] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide will equip researchers with the foundational knowledge and practical methodologies to accurately determine its solubility in their laboratories. We will delve into the theoretical underpinnings of its solubility, present its predicted physicochemical profile, and provide detailed, field-proven protocols for experimental solubility determination.
Physicochemical Profile and Predicted Solubility
The molecular structure of this compound dictates its interactions with various solvents. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule.[5] The following table summarizes key physicochemical properties, some of which are calculated estimates that provide a strong indication of its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₄O | [2][6] |
| Molecular Weight | 268.21 g/mol | [2][6] |
| Calculated logP (Octanol/Water) | 4.075 | [7] |
| Calculated Water Solubility (log₁₀WS) | -4.86 mol/L | [7] |
The high calculated octanol/water partition coefficient (logP) and the very low calculated water solubility strongly suggest that this compound is a hydrophobic compound.[7] Consequently, it is predicted to have poor solubility in aqueous solutions and favorable solubility in a range of organic solvents. Based on the principle of "like dissolves like," we can anticipate its solubility profile as follows:
-
High Solubility: In non-polar and moderately polar aprotic solvents such as dichloromethane, chloroform, toluene, diethyl ether, and ethyl acetate.
-
Moderate Solubility: In polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF), and in lower alcohols such as methanol and ethanol. The solubility in alcohols is likely, as is the case with the parent compound, benzophenone.[8][9]
-
Low to Negligible Solubility: In highly polar protic solvents like water and in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
The fluorine and trifluoromethyl substituents on the benzophenone core play a crucial role. The trifluoromethyl group is a strong electron-withdrawing group and significantly increases the molecule's lipophilicity, which generally enhances solubility in non-polar organic solvents.[5] The fluorine atom also contributes to the molecule's polarity and can participate in dipole-dipole interactions.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following are two robust and widely used methods for determining the solubility of a compound like this compound in organic solvents.
Method 1: Isothermal Saturation Method (Gravimetric Analysis)
This method directly measures the mass of the solute that dissolves in a known volume of solvent at a constant temperature to determine the saturation solubility.[10][11][12]
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for an adequate period (typically 24-48 hours) to ensure that equilibrium solubility is achieved. Equilibrium is reached when the concentration of the dissolved solute remains constant over time.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.
-
Solubility is then calculated as the mass of the dissolved solute divided by the volume of the solvent used, typically expressed in g/L or mg/mL.
-
Caption: Workflow for the Isothermal Saturation Method.
Method 2: Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Visible range and is particularly useful for determining lower solubility values.[13]
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, non-saturated solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The graph should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in steps 1 and 2 of the Isothermal Saturation Method.
-
Separate the undissolved solute as described in step 3 of the Isothermal Saturation Method.
-
Accurately dilute a known volume of the clear, saturated filtrate with the solvent to an extent that the absorbance falls within the linear range of the calibration curve. The dilution factor must be precisely recorded.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.
-
Caption: Workflow for the Spectrophotometric Method.
Data Presentation
It is recommended to determine the solubility at a standard temperature, such as 25°C (298.15 K). The experimentally determined solubility data can be summarized in a table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Add other solvents as needed |
Conclusion
While published quantitative solubility data for this compound is scarce, its physicochemical properties strongly indicate poor aqueous solubility and good solubility in a range of organic solvents. This technical guide provides researchers with the theoretical background and detailed, practical methodologies to confidently and accurately determine the solubility of this compound in their laboratories. The provided experimental protocols are robust and widely applicable, empowering scientists to generate the critical data needed to advance their research and development efforts.
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Retrieved from [Link]
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Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). Journal of Chemical & Engineering Data, 63(6), 1833–1840. [Link]
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Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (n.d.). Retrieved from [Link]
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Direct Measurement of Amorphous Solubility. (2019). Analytical Chemistry, 91(11), 7133–7139. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Retrieved from [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). Retrieved from [Link]
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
-
Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Science, 291, 120017. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(4), 234-267. [Link]
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This compound. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzophenone from Fluorinated Precursors
Executive Summary: Strategic Importance and Synthetic Overview
2-Fluoro-5-(trifluoromethyl)benzophenone is a highly valuable fluorinated diarylketone that serves as a critical building block in modern medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl (-CF3) group and the ortho-fluorine atom, make it an essential precursor for synthesizing complex molecules with enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Notably, it is a pivotal intermediate in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor for treating hypertrophic cardiomyopathy.[3]
The synthesis of this ketone, however, is not trivial. The presence of multiple deactivating and ortho-, para-directing groups on one of the aromatic rings necessitates careful consideration of synthetic strategy to achieve high regioselectivity and yield. This guide provides an in-depth analysis of the principal synthetic routes starting from fluorinated precursors, designed for researchers and drug development professionals. We will dissect the mechanistic underpinnings, provide field-proven protocols, and offer expert insights into process optimization and selection.
Comparative Analysis of Synthetic Strategies
The construction of the diarylketone core can be approached through several strategic disconnections. The three most industrially relevant and scientifically robust methods starting from fluorinated precursors are:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution where the bond is formed between the benzoyl carbon and the fluorinated aromatic ring.
-
Organometallic Addition (Grignard Reaction): A nucleophilic addition pathway where a fluorinated aryl organometallic species attacks a benzoyl electrophile.
-
Palladium-Catalyzed Cross-Coupling: A modern, versatile approach forming the key carbon-carbon bond via a catalytic cycle.
The choice of strategy depends critically on factors such as raw material availability, scalability, functional group tolerance, and cost.
Figure 2: Mechanism of Lewis-acid catalyzed Friedel-Crafts acylation.
Data Presentation: Friedel-Crafts Acylation
| Parameter | Condition | Rationale / Expert Insight |
| Arene Substrate | 1-Fluoro-4-(trifluoromethyl)benzene | Direct precursor. Deactivation requires robust catalysis. |
| Acylating Agent | Benzoyl Chloride | Commercially available and highly reactive. |
| Catalyst | Anhydrous AlCl₃ or FeCl₃ | Strong Lewis acids are necessary to generate the acylium ion. AlCl₃ is generally more reactive. |
| Stoichiometry | Catalyst:Acyl Chloride (1.1 : 1.0) | A stoichiometric amount is needed as the product ketone complexes with the catalyst. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Inert under reaction conditions. Avoids catalyst quenching. |
| Temperature | 0 °C to reflux | Reaction is typically started at a low temperature to control the initial exotherm, then warmed. |
| Typical Yield | 65-80% | Yield is often limited by substrate deactivation and potential side reactions. |
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM (5 mL per mmol of arene). Cool the slurry to 0 °C in an ice bath.
-
Reagent Addition: Add benzoyl chloride (1.0 eq) dropwise to the slurry, maintaining the temperature below 5 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.05 eq) in DCM dropwise over 30-60 minutes, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench by the slow, dropwise addition of crushed ice, followed by cold 3M HCl (aq).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization to yield the pure benzophenone.
Route 2: Organometallic Addition via Grignard Reagent
This route reverses the polarity of the fluorinated ring, transforming it into a potent nucleophile that attacks an electrophilic benzoyl source. This is particularly useful if the Friedel-Crafts route proves problematic due to regioselectivity or substrate deactivation.
Principle and Rationale
The synthesis begins with the formation of a Grignard reagent from a suitable aryl halide, such as 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. This organomagnesium compound then acts as a strong nucleophile, attacking the carbonyl carbon of a benzoyl derivative like benzoyl chloride or a benzoic anhydride. [4][5] Causality of Experimental Choices:
-
Grignard Precursor: 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene is the ideal starting material. The bromine is selectively converted to the Grignard reagent, leaving the more inert C-F and C-CF₃ bonds intact.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (e.g., water, alcohols) and must be prepared and used under strictly anhydrous conditions to prevent quenching. [6]* Electrophile: While benzoyl chloride is reactive, benzoic anhydride can also be used and sometimes offers better yields by avoiding side reactions.
Figure 3: Workflow for the synthesis of the target ketone via a Grignard reaction.
Data Presentation: Grignard Reaction
| Parameter | Condition | Rationale / Expert Insight |
| Aryl Halide | 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | Precursor for the nucleophilic aryl species. |
| Activation | Iodine crystal, 1,2-Dibromoethane | Often required to initiate the reaction on the magnesium surface. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Electrophile | Benzoyl Chloride or Benzoic Anhydride | The acylating agent. Anhydride can sometimes give cleaner reactions. |
| Temperature | 0 °C to 25 °C | Grignard formation can be exothermic; the addition step is often cooled to prevent side reactions. |
| Typical Yield | 70-85% | Generally provides good yields if anhydrous conditions are strictly maintained. |
Experimental Protocol: Grignard Reaction
-
Setup: Assemble a flame-dried, three-neck flask with a condenser, magnetic stirrer, and nitrogen inlet.
-
Grignard Formation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small portion of a solution of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the rest of the aryl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1-2 hours at room temperature.
-
Acylation: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of benzoyl chloride (0.95 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Route 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their high functional group tolerance, mild reaction conditions, and excellent yields. [7][8]The acyl Suzuki-Miyaura coupling provides a powerful method for constructing diaryl ketones. [7][9]
Principle and Rationale
This reaction couples an organoboron compound, such as (2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, with an acyl chloride in the presence of a palladium catalyst and a base. [7]The catalytic cycle involves three key steps: oxidative addition of the acyl chloride to the Pd(0) catalyst, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the ketone product and regenerate the Pd(0) catalyst.
Causality of Experimental Choices:
-
Catalyst System: A Pd(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) are crucial. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. [10]* Boronic Acid: The boronic acid precursor is often stable, easy to handle, and less reactive to ambient moisture than Grignard reagents.
-
Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required for the transmetalation step, activating the boronic acid for transfer to the palladium center. [8]
Figure 4: Simplified catalytic cycle for the acyl Suzuki-Miyaura cross-coupling.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Expert Insight |
| Boronic Acid | (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid | Stable, solid precursor. Can be synthesized or purchased. |
| Acyl Partner | Benzoyl Chloride | Highly reactive coupling partner. |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G3 [11] | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, MePhos [10] | Bulky, electron-rich phosphine ligands are essential for efficient catalysis. [10] |
| Base | K₃PO₄, K₂CO₃, CsF | Activates the boronic acid for transmetalation. Choice can significantly impact yield. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are required. |
| Typical Yield | 80-95% | Often provides the highest yields and functional group tolerance. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add (2-fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.5 eq) and anhydrous toluene. Begin stirring. Add benzoyl chloride (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Process Selection and Conclusion
| Route | Advantages | Disadvantages | Best For... |
| Friedel-Crafts | Cost-effective raw materials, direct route. | Requires stoichiometric Lewis acid, harsh conditions, potential regioselectivity issues. | Large-scale synthesis where cost is a primary driver and regioselectivity is well-controlled. |
| Grignard | Good yields, well-established method. | Strict anhydrous conditions required, sensitive to functional groups. | Lab-scale to medium-scale synthesis where the aryl bromide is readily available. |
| Suzuki-Miyaura | Highest yields, excellent functional group tolerance, mild conditions. | Higher cost of catalyst and ligands, requires boronic acid precursor. | Complex molecule synthesis (late-stage functionalization), discovery chemistry, and when milder conditions are paramount. |
The synthesis of this compound can be successfully achieved through multiple pathways utilizing fluorinated precursors. For large-scale, cost-driven production, the Friedel-Crafts acylation remains a viable, albeit challenging, option. The Grignard reaction offers a reliable alternative with good yields, provided that rigorous control over reaction conditions is maintained. However, for versatility, functional group tolerance, and achieving the highest yields under mild conditions, the palladium-catalyzed Suzuki-Miyaura cross-coupling represents the state-of-the-art and is often the preferred method in a drug development setting. The optimal choice will always depend on a project's specific constraints, including scale, cost, timeline, and the expertise of the scientific team.
References
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Smolecule. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.
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Organic Letters. (2022-03-17). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications.
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Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
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ResearchGate. Scheme 1. Synthesis of Mavacamten.
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Organic Letters. Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. ACS Publications.
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Memon, A. A. Q., et al. Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy.
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African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.
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New Drug Approvals. (2018-06-25). Mavacamten.
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Memon, A. A. Q., et al. (2025). Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy. Cardiovascular & Hematological Agents in Medicinal Chemistry, 23(2), 77-86.
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Benchchem. Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone.
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Organic Letters. (2014-03-17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
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CIC. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.
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ResearchGate. Synthesis of 2-trifluoromethylated benzophenone 9 a and benzaldehyde 9 b.
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Semantic Scholar. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation and Alkylation.
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Wikipedia. Dialkylbiaryl phosphine ligands.
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Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University.
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ChemSpider. (2003-11-05). Alkylation of boron trifluoride with pentafluorophenyl Grignard reagent.
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ResearchGate. (2024-12-01). Mavacamten - new drug for the treatment of hypertrophic cardiomyopathy.
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Chemistry LibreTexts. (2024-03-16). 7: The Grignard Reaction (Experiment).
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Google Patents. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.
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Organic Chemistry Portal. Friedel-Crafts Acylation.
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Google Patents. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
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Google Patents. US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
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ResearchGate. (2025-08-07). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
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Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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Cheméo. Chemical Properties of this compound (CAS 199292-40-5).
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An In-depth Technical Guide to the Friedel-Crafts Acylation for Benzophenone Synthesis
Introduction: The Enduring Significance of Friedel-Crafts Acylation in Aryl Ketone Synthesis
The Friedel-Crafts acylation, a cornerstone reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a powerful and widely utilized method for the formation of carbon-carbon bonds to aromatic rings.[1][2][3] This electrophilic aromatic substitution reaction is of paramount importance for the synthesis of aryl ketones, which are critical structural motifs in pharmaceuticals, photoinitiators, and other high-value chemical compounds.[1][4] Among the vast array of aryl ketones, benzophenone and its derivatives hold a significant position as versatile intermediates and functional molecules. The synthesis of benzophenone via the Friedel-Crafts acylation of benzene with benzoyl chloride serves as a classic and illustrative example of this fundamental transformation.[5][6][7]
This technical guide provides an in-depth exploration of the mechanism of Friedel-Crafts acylation for the synthesis of benzophenone. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction's core principles, experimental considerations, and practical applications. By delving into the causality behind each mechanistic step and experimental choice, this guide aims to equip the reader with a robust understanding of this pivotal reaction.
The Core Mechanism: A Stepwise Journey to Benzophenone
The synthesis of benzophenone through Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.[8][9] The overall reaction involves the treatment of benzene with benzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to yield benzophenone and hydrogen chloride as a byproduct.[5] The reaction proceeds through a well-defined, three-step mechanism:
-
Generation of the Electrophilic Acylium Ion: The reaction is initiated by the activation of the acylating agent, benzoyl chloride, by the Lewis acid catalyst.[3][10] The aluminum chloride coordinates to the carbonyl oxygen or the chlorine atom of benzoyl chloride, leading to the formation of a highly electrophilic acylium ion.[2] This acylium ion is resonance-stabilized, which contributes to its formation and reactivity.[1][11][12][13]
-
Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich π-system of the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion.[8][14] This step is the slowest and therefore the rate-determining step of the reaction, as it transiently disrupts the aromaticity of the benzene ring.[15][16] The resulting intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion.[8][15][17]
-
Deprotonation and Restoration of Aromaticity: In the final step, a weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom of the sigma complex that bears the newly attached benzoyl group.[1][8] This deprotonation event restores the aromaticity of the ring, leading to the formation of the final product, benzophenone, and regeneration of the Lewis acid catalyst.[18][19] However, it is important to note that the benzophenone product can form a complex with the aluminum chloride, often necessitating a stoichiometric amount of the catalyst.[18]
A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the ketone product.[1][20] The electron-withdrawing carbonyl group of benzophenone makes the ring less susceptible to further acylation, thus preventing polysubstitution reactions.[1][21]
Visualizing the Mechanism
To provide a clearer understanding of the reaction sequence, the following diagrams illustrate the key mechanistic steps.
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
Experimental Protocol: A Practical Guide to Benzophenone Synthesis
The following protocol provides a detailed, step-by-step methodology for the synthesis of benzophenone via Friedel-Crafts acylation. Adherence to anhydrous conditions is critical for the success of this reaction, as the Lewis acid catalyst is highly moisture-sensitive.[22]
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Benzene (anhydrous) | C₆H₆ | 78.11 | 50 mL | ~7.2 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.1 g (10 mL) | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Procedure
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[4] Protect the apparatus from atmospheric moisture using drying tubes.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (50 mL). Stir the mixture to form a suspension.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (14.1 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Addition of Benzene: After the addition of benzoyl chloride is complete, add anhydrous benzene (50 mL) dropwise from the dropping funnel over 30 minutes.
-
Reaction Completion: Once the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture in an ice bath.[23] Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[24][25] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield a white solid.[26]
Experimental Workflow Diagram
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Modulating Carbonyl Reactivity: A Guide to the Electronic Landscape of Fluorinated Benzophenones
An In-depth Technical Guide:
Abstract
The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique photochemical properties and its presence in numerous bioactive compounds.[1][2] The strategic introduction of fluorine atoms onto the benzophenone core dramatically alters its electronic properties, offering a powerful tool for fine-tuning the reactivity of the central carbonyl group. This guide provides an in-depth exploration of the principles governing this reactivity, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the profound influence of fluorine's inductive effects on carbonyl electrophilicity, explore key reaction classes including nucleophilic addition and reduction, and provide validated experimental protocols for the synthesis and analysis of these valuable compounds.
The Foundational Principle: Fluorine's Electronic Influence
The reactivity of any carbonyl group is dictated by the electrophilicity of the carbonyl carbon.[3] In benzophenone, this carbon is already electron-poor due to the polarization of the C=O bond. The introduction of fluorine, the most electronegative element, further amplifies this effect through its powerful electron-withdrawing inductive effect (-I).[4][5]
This inductive withdrawal of electron density propagates through the sigma bonds of the aromatic ring, significantly increasing the partial positive charge (δ+) on the carbonyl carbon. Consequently, fluorinated benzophenones are markedly more susceptible to attack by nucleophiles compared to their non-fluorinated counterparts.[4] The magnitude of this activation is dependent on the number and position of the fluorine substituents.
Caption: Inductive effect of fluorine on the benzophenone carbonyl group.
Key Reaction Manifolds of the Fluorinated Carbonyl
The enhanced electrophilicity of the carbonyl carbon in fluorinated benzophenones governs its behavior across several critical reaction classes.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of the carbonyl group.[3] For fluorinated benzophenones, this reaction is significantly facilitated. The increased positive charge on the carbonyl carbon lowers the activation energy for the approach of a nucleophile, often leading to faster reaction rates and higher yields under milder conditions compared to non-fluorinated analogues.
A prime example is the addition of amines or alkoxides. This reactivity is not only fundamental but also serves as a gateway to more complex molecular architectures.
Caption: General mechanism for nucleophilic addition to a carbonyl group.
While the carbonyl group itself becomes more reactive towards addition, it's crucial to note that highly fluorinated aromatic rings are also activated for Nucleophilic Aromatic Substitution (S_N_Ar).[6][7] In substrates like hexafluorobenzophenone, chemists can selectively target either the C=O bond for addition or the C-F bonds for substitution by carefully choosing the nucleophile and reaction conditions. For instance, hard nucleophiles may favor carbonyl addition, while softer, bulkier nucleophiles might favor S_N_Ar at the less hindered 4,4'-positions.[8]
Reduction to Benzhydrols
The reduction of the benzophenone carbonyl to a secondary alcohol (benzhydrol) is a common and vital transformation in synthetic chemistry. Standard reducing agents like sodium borohydride (NaBH₄) are effective for this purpose.[9]
The electronic effect of fluorine substitution can influence the kinetics of this reduction. The more electrophilic carbonyl carbon of a fluorinated benzophenone generally reacts faster with the hydride nucleophile (H⁻) delivered by the reducing agent. This can be advantageous, potentially allowing for lower temperatures or shorter reaction times.
| Compound | Relative Reduction Rate (Conceptual) | Key Considerations |
| Benzophenone | 1.0 | Standard baseline reaction. |
| 4-Fluorobenzophenone | > 1.0 | -I effect from single fluorine enhances reactivity. |
| 4,4'-Difluorobenzophenone | >> 1.0 | Additive -I effect further increases reactivity. |
| Decafluorobenzophenone | >>> 1.0 | Strong activation from multiple F atoms; potential for side reactions (S_N_Ar). |
| Table 1: Conceptual comparison of relative reduction rates for fluorinated benzophenones. |
Photochemical Reactivity
Benzophenone is a classic triplet photosensitizer. Upon absorption of UV light (π → π* transition), it undergoes efficient intersystem crossing to a triplet state.[10] This triplet species can act as a diradical and readily abstracts a hydrogen atom from a suitable donor, a foundational reaction in photochemistry and polymer science.[10][11]
Fluorination can modulate these photochemical properties. The heavy-atom effect of fluorine, although modest compared to bromine or iodine, can potentially influence the rate of intersystem crossing. Furthermore, the electron-withdrawing nature of fluorine substituents alters the energy levels of the molecular orbitals, which can shift the absorption spectrum and modify the energy of the triplet state. While detailed studies are specific to each compound, it is a critical parameter to consider, especially in applications like photodynamic therapy or photo-crosslinking where the benzophenone moiety is used as a photoactivatable group.[10]
Experimental Protocols & Workflows
Synthesizing and analyzing these compounds requires robust and verifiable methodologies. Below are representative protocols grounded in established chemical principles.
Synthesis: Nucleophilic Aromatic Substitution (S_N_Ar) to Prepare a Diamino-Fluorinated Benzophenone
This protocol describes the synthesis of a diamino-substituted benzophenone from a highly fluorinated precursor, a common strategy for building complex derivatives.[6][7][8]
Objective: To synthesize bis(4-amino-2,5-difluorophenyl)methanone from bis(2,4,5-trifluorophenyl)methanone.
Materials:
-
Bis(2,4,5-trifluorophenyl)methanone (1.0 mmol)
-
Aqueous Ammonia (NH₃, 28-30%, 10 mL)
-
Dimethyl sulfoxide (DMSO, 5 mL)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve bis(2,4,5-trifluorophenyl)methanone (1.0 mmol) in DMSO (5 mL).
-
Reagent Addition: Add aqueous ammonia (10 mL) to the solution. Seal the flask tightly. Causality Note: DMSO is a polar aprotic solvent that accelerates S_N_Ar reactions by solvating the cation without strongly solvating the nucleophile (NH₃), enhancing its nucleophilicity.
-
Reaction Execution: Heat the mixture to 80 °C in an oil bath and stir vigorously for 12 hours.
-
Reaction Monitoring (Self-Validation): Periodically take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMSO and water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[12][13]
Caption: A self-validating workflow for synthesis and purification.
Conclusion: A Versatile Scaffold for Modern Chemistry
The incorporation of fluorine into the benzophenone scaffold provides a powerful and predictable method for modulating the reactivity of the central carbonyl group. The strong inductive effect of fluorine enhances the carbonyl carbon's electrophilicity, accelerating key reactions such as nucleophilic addition and reduction. This predictable electronic tuning, combined with the inherent photochemical properties of the benzophenone core, makes fluorinated benzophenones exceptionally valuable building blocks. For professionals in drug discovery, this translates to an ability to improve metabolic stability, enhance binding interactions, and fine-tune pharmacokinetic properties.[1][14][15] A thorough understanding of the principles outlined in this guide is therefore essential for leveraging the full potential of these versatile molecules in creating next-generation pharmaceuticals and advanced materials.
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The Strategic Trifluoromethylation of Benzophenones: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a well-established pharmacophore, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Concurrently, the introduction of a trifluoromethyl (CF3) group is a cornerstone strategy in modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This technical guide explores the synergistic potential of combining these two powerful moieties, delving into the prospective biological activities of trifluoromethylated benzophenones. We will dissect the rationale behind this chemical hybridization, outline synthetic strategies, and propose key biological assays for activity validation, providing a comprehensive roadmap for researchers in drug discovery.
The Trifluoromethyl Group: A "Magic" Moiety in Drug Design
The trifluoromethyl group is often hailed as a "magic" moiety in medicinal chemistry due to its profound and generally positive impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] Its unique electronic and steric characteristics stem from the high electronegativity of the fluorine atoms.[5]
Key Physicochemical Impacts of the CF3 Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.[3]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4][6]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, which can be crucial for target binding and solubility.[5]
-
Improved Target Binding: The CF3 group can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, leading to enhanced potency and selectivity.[4]
The strategic incorporation of a trifluoromethyl group has led to the development of numerous successful drugs, including the antidepressant fluoxetine (Prozac) and the non-steroidal anti-inflammatory drug celecoxib (Celebrex).[5]
The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry
Benzophenones, characterized by a diaryl ketone core, are a class of compounds with a rich history in medicinal chemistry.[1][7] They are found in various natural products and have been extensively derivatized to yield compounds with a broad spectrum of biological activities.[8][9]
Reported Biological Activities of Benzophenone Derivatives:
-
Anticancer Activity: Many benzophenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with mechanisms including the inhibition of tubulin polymerization and the induction of cell cycle arrest.[8][10][11]
-
Anti-inflammatory Effects: Benzophenones have been shown to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like TNF-α and IL-1β.[1][12][13]
-
Antimicrobial and Antiviral Properties: The benzophenone scaffold has been a template for the development of agents with activity against various bacteria, fungi, and viruses, including HIV.[8][14]
-
Enzyme Inhibition: Benzophenone-based compounds have been identified as inhibitors of various enzymes, including steroid sulfatase and secretory phospholipase A2.[15][16]
Trifluoromethylated Benzophenones: A Promising Chemical Hybrid
The logical convergence of the beneficial properties of the trifluoromethyl group and the proven biological relevance of the benzophenone scaffold suggests that trifluoromethylated benzophenones are a promising class of compounds for drug discovery. The introduction of a CF3 group onto the benzophenone core is anticipated to modulate its inherent biological activities and potentially unlock novel therapeutic applications.
Anticipated Biological Activities and Mechanisms of Action
Based on the known properties of the parent moieties, we can hypothesize several potential biological activities for trifluoromethylated benzophenones:
-
Enhanced Anticancer Potency: The increased lipophilicity imparted by the CF3 group could lead to better penetration into cancer cells, while its electron-withdrawing nature could enhance interactions with key biological targets, such as tubulin or protein kinases. A study on isoxazole-based molecules demonstrated that the inclusion of a CF3 group significantly enhanced their anti-cancer activity compared to their non-trifluoromethylated analogs.[17]
-
Potent Anti-inflammatory Agents: The CF3 group could improve the binding affinity of benzophenone derivatives to COX enzymes or other inflammatory targets. The anti-inflammatory drug celecoxib, which contains a trifluoromethyl group, is a testament to this principle.
-
Novel Neuroprotective Agents: Some fluorinated benzophenones have been investigated as agents for Alzheimer's disease, targeting β-secretase (BACE-1) and acetylcholinesterase (AChE).[1] The trifluoromethyl group could further enhance these activities.
Synthetic Strategies for Trifluoromethylated Benzophenones
Several synthetic routes can be employed to generate a library of trifluoromethylated benzophenones for biological screening. The choice of method will depend on the desired substitution pattern and the availability of starting materials.
Friedel-Crafts Acylation
A common approach involves the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative with a benzoyl chloride, or vice versa.
Caption: General workflow for Friedel-Crafts acylation to synthesize trifluoromethylated benzophenones.
Grignard Reaction followed by Oxidation
An alternative strategy involves the reaction of a Grignard reagent derived from a bromo-trifluoromethylbenzene with a benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.[18]
Experimental Protocols for Biological Activity Screening
A systematic approach to screening the biological activity of newly synthesized trifluoromethylated benzophenones is crucial. The following are key in vitro assays to consider:
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzophenone compounds in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Anti-inflammatory Activity
Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a specified time.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Experimental workflow for screening the biological activity of trifluoromethylated benzophenones.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The results from the biological assays should be compiled into clear and concise tables to facilitate comparison and SAR analysis.
Table 1: Hypothetical Anticancer Activity of Trifluoromethylated Benzophenones against MCF-7 Cells
| Compound | R1 | R2 | IC50 (µM) |
| BP-CF3-01 | 4-CF3 | H | 5.2 |
| BP-CF3-02 | 3-CF3 | H | 8.1 |
| BP-CF3-03 | 4-CF3 | 4'-OH | 2.5 |
| BP-CF3-04 | 4-CF3 | 4'-OCH3 | 3.8 |
Analyzing such data will allow researchers to identify key structural features that contribute to the observed biological activity, guiding the design of more potent and selective analogs. For instance, the position of the trifluoromethyl group and the nature of other substituents on the phenyl rings will likely have a significant impact on activity.
Conclusion and Future Directions
The strategic trifluoromethylation of the benzophenone scaffold represents a promising avenue for the discovery of novel therapeutic agents. The unique physicochemical properties of the CF3 group are poised to enhance the already diverse biological activities of benzophenones. This guide provides a foundational framework for researchers to synthesize, screen, and optimize this intriguing class of compounds. Future work should focus on expanding the chemical diversity of trifluoromethylated benzophenones and exploring a wider range of biological targets, including those involved in neurodegenerative and infectious diseases. In vivo studies will be essential to validate the therapeutic potential of the most promising lead compounds.
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Chen, M., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. [Link]
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Wikipedia contributors. (n.d.). Benzophenone. Wikipedia. [Link]
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Reddy, B. V. S., et al. (2017). Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C-C Bond. PubMed. [Link]
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de Cássia da Silveira e Sá, R., et al. (2019). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]
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The Strategic Incorporation of Fluorine: A Technical Guide to Modifying Molecular Properties
Abstract
The substitution of hydrogen with fluorine has become an indispensable strategy in modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in modulating key molecular properties. We will delve into the fundamental principles of fluorine's unique stereoelectronic effects and their profound impact on metabolic stability, receptor binding affinity, acid-base characteristics (pKa), and lipophilicity (LogP). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies to harness the power of fluorine in molecular design.
The Fluorine Advantage: A Paradigm Shift in Molecular Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for fine-tuning molecular behavior. Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom, minimizing steric perturbations while introducing potent electronic effects.[1][2] The strategic incorporation of fluorine can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles, transforming a lead compound into a viable drug candidate.[1][3][4]
The core advantages of introducing fluorine can be broadly categorized as:
-
Metabolic Stability: Blocking sites of oxidative metabolism.
-
Binding Affinity: Enhancing interactions with biological targets.
-
Physicochemical Properties: Modulating pKa and lipophilicity to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Conformational Control: Influencing molecular shape through stereoelectronic effects.
This guide will explore each of these aspects in detail, providing the scientific rationale and experimental workflows necessary for their practical application.
Enhancing Metabolic Stability: The Power of the C-F Bond
A primary driver for the use of fluorine in drug design is to enhance a molecule's metabolic stability.[1][3] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it significantly more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, compared to a carbon-hydrogen (C-H) bond.[5] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, researchers can effectively block or slow down oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[2][6]
Quantitative Impact of Fluorination on Metabolic Stability
The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes.
| Compound Pair | Non-Fluorinated (Parent) Half-Life (t½, min) | Fluorinated Analog Half-Life (t½, min) | Fold Increase in Stability | Reference |
| 3N-ethyl-7-PPyQ | 15 | 14 (7-(2-fluorophenyl)) | ~0.9 | [7] |
| 3N-benzoyl-7-PPyQ | 25 | 23 (3N-(2-fluorobenzoyl)) | ~0.9 | [7] |
| Ezetimibe Analog | 30 | >120 | >4 | [5] |
Data is illustrative and compiled from various sources. Actual results are highly context-dependent.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a generalized workflow for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compound and positive/negative control compounds
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point represents the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Modulating Acidity and Basicity: The Inductive Effect of Fluorine on pKa
The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[1][8] This modulation of pKa is a critical tool for optimizing a drug's solubility, permeability, and target engagement.[9][10]
-
Lowering the pKa of Bases: Placing a fluorine atom on a carbon adjacent to a basic nitrogen atom will decrease the electron density on the nitrogen, making it less basic and thus lowering its pKa.[11] This can be advantageous for improving membrane permeability, as a greater fraction of the molecule will be in its neutral, more lipophilic state at physiological pH.[1]
-
Increasing the Acidity of Acids: Conversely, the inductive effect of fluorine can increase the acidity of carboxylic acids and other acidic moieties, lowering their pKa.[8]
Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive and accurate method for determining the pKa of fluorinated compounds.[10][12] The chemical shift of the fluorine nucleus is highly sensitive to changes in the electronic environment, including protonation state.
Materials:
-
Fluorinated compound of interest
-
A series of buffers covering a wide pH range
-
NMR spectrometer equipped for ¹⁹F detection
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated compound in a suitable solvent (e.g., D₂O or a mixed aqueous/organic solvent system if solubility is an issue).
-
Prepare a series of NMR samples, each containing the fluorinated compound at a constant concentration and a buffer at a specific pH. Ensure the pH range brackets the expected pKa.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra for each sample at a constant temperature.
-
Record the precise pH of each sample using a calibrated pH meter.
-
-
Data Analysis:
-
Measure the ¹⁹F chemical shift (δ) for each spectrum.
-
Plot the observed chemical shift (δ) as a function of pH. This will generate a sigmoidal titration curve.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting model) to determine the inflection point of the curve, which corresponds to the pKa.[12]
-
Fine-Tuning Lipophilicity: The Dual Nature of Fluorine
The effect of fluorine on lipophilicity (logP) is complex and highly context-dependent.[13] While fluorine is more lipophilic than hydrogen, the introduction of fluorine can either increase or decrease the overall lipophilicity of a molecule.[14][15]
-
Aromatic Fluorination: Substitution of hydrogen with fluorine on an aromatic ring generally increases lipophilicity.[8]
-
Aliphatic Fluorination: The effect on aliphatic systems is less predictable. Monofluorination of an alkyl chain can sometimes decrease lipophilicity due to the increased polarity of the C-F bond.[13] However, polyfluorination, such as in a trifluoromethyl (CF₃) group, typically leads to a significant increase in lipophilicity.[16]
Experimental Protocol: LogP Determination by the Shake-Flask Method with ¹⁹F NMR
The shake-flask method is the gold standard for logP determination. The use of ¹⁹F NMR for quantification offers several advantages for fluorinated compounds, including high sensitivity and the absence of background signals.[3][4]
Materials:
-
Fluorinated compound of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
A fluorinated internal standard with a known logP (e.g., 2,2,2-trifluoroethanol)
-
Glass vials
-
Shaker
-
Centrifuge
-
NMR spectrometer equipped for ¹⁹F detection
Procedure:
-
Partitioning:
-
Accurately weigh the fluorinated compound and the internal standard into a vial.
-
Add equal volumes of pre-saturated n-octanol and water.
-
Seal the vial and shake vigorously for a set period (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Sample Preparation for NMR:
-
Carefully withdraw an aliquot from the n-octanol (upper) layer and the aqueous (lower) layer, and transfer each to a separate NMR tube.
-
-
NMR Data Acquisition:
-
Acquire quantitative ¹⁹F NMR spectra for both the n-octanol and aqueous samples.
-
-
Data Analysis:
-
Integrate the signals for the compound of interest and the internal standard in both spectra.
-
Calculate the ratio of the integrals in each phase.
-
The logP of the unknown compound can be calculated using the following equation, where ref is the internal standard: logP_unknown = logP_ref + log [(Integral_unknown_octanol / Integral_ref_octanol) / (Integral_unknown_aqueous / Integral_ref_aqueous)]
-
Stereoelectronic Effects and Conformational Control
The highly polarized nature of the C-F bond gives rise to significant stereoelectronic effects that can be exploited to control molecular conformation.[17][18] These effects, including hyperconjugation and electrostatic interactions, can stabilize specific rotamers and pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.[19][20]
-
Gauche Effect: In a 1,2-difluoroethane system, the gauche conformation, where the two fluorine atoms are at a 60° dihedral angle, is more stable than the anti conformation. This is attributed to hyperconjugation between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[21]
-
Fluorine-Iminium Ion Gauche Effect: This effect has been leveraged in organocatalysis to control the stereochemical outcome of reactions.[19][20]
Synthetic Methodologies for Fluorination
The ability to strategically introduce fluorine into a molecule is paramount. A variety of synthetic methods have been developed to achieve this, broadly categorized as electrophilic and nucleophilic fluorination.
Electrophilic Fluorination
Electrophilic fluorinating reagents deliver a "F⁺" equivalent to a nucleophilic substrate. Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling.[22][23]
Illustrative Protocol: Electrophilic Fluorination of an Aromatic Compound
This protocol provides a general procedure for the fluorination of an electron-rich aromatic compound using an electrophilic fluorinating agent.
Materials:
-
Aromatic substrate
-
Electrophilic fluorinating reagent (e.g., Selectfluor® or NFSI)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the aromatic substrate in the anhydrous solvent in a flame-dried flask.
-
Add the electrophilic fluorinating reagent in one portion or portion-wise.
-
-
Reaction Monitoring:
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and reagent).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Analytical Characterization of Fluorinated Compounds
The unique properties of fluorine necessitate specialized analytical techniques for the characterization of fluorinated molecules.
-
¹⁹F NMR Spectroscopy: As previously discussed, ¹⁹F NMR is a powerful tool for structure elucidation, pKa determination, and logP measurement.[1][24] The large chemical shift range of ¹⁹F provides excellent signal dispersion, and the absence of endogenous fluorine signals in biological systems makes it an ideal probe.[1]
-
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of fluorinated compounds.[6][18] However, the analysis of fluorinated metabolites can be challenging due to the potential for a large number of fluorine-containing species and the difficulty in predicting their ionization efficiencies.[16][25] Combining LC-MS with ¹⁹F NMR can provide a more comprehensive picture of the metabolic fate of a fluorinated drug.[16]
Visualizing Key Concepts
Impact of Fluorine on Metabolic Stability
Caption: Fluorination at a metabolic hot spot can block enzymatic oxidation.
Workflow for LogP Determination
Caption: Shake-flask method for LogP determination using ¹⁹F NMR.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in modern molecular design. A thorough understanding of its fundamental effects on key physicochemical and metabolic properties, coupled with robust experimental validation, is essential for harnessing its full potential. This guide has provided a comprehensive overview of the core principles and practical methodologies for leveraging fluorine to optimize molecular properties, ultimately accelerating the discovery and development of novel therapeutics and advanced materials. The judicious application of the concepts and protocols outlined herein will empower researchers to make more informed decisions in their quest for molecules with superior performance characteristics.
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Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]
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Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis. [Link]
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Pasilis, S. P., & Kelleher, N. L. (2011). Mass Spectrometry Imaging of Metabolites by Nanostructure Initiator Mass Spectrometry with Fluorinated Gold Nanoparticles. Springer Nature Experiments. [Link]
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Linclau, B., et al. (2025). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate. [Link]
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Various Authors. (2006-2010). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Semantic Scholar. [Link]
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Hynes, J., & Barron, L. (2001). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A. [Link]
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Organic Chemistry Portal. (2012-2024). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]
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Jee, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
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Kumar, V., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. [Link]
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Crizer, D. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
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Various Authors. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. [Link]
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Joyce, A. S., et al. (2023). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology. [Link]
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Burès, J., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
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Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry. [Link]
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Linclau, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ResearchGate. [Link]
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Zhang, C.-P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. [Link]
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Magedov, I. V., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. [Link]
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Mohler, F. L., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
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Theis, E. R., et al. (2013). Determining the Surface pKa of Perfluorooctanoic Acid. The Journal of Physical Chemistry C. [Link]
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Chad's Prep. (2021). 8.2 How to Draw Lewis Dot Structures | Complete Guide | General Chemistry. YouTube. [Link]
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Joyce, A. S., et al. (2025). Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. ResearchGate. [Link]
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Luck, L. A. (2014). Analysis of Fluorinated Proteins by Mass Spectrometry. Advances in Experimental Medicine and Biology. [Link]
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Jia, Y., et al. (2022). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules. [Link]
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Graphviz tutorial. (2021). YouTube. [Link]
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Kirk, K. L. (2025). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. [Link]
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Methodological & Application
Application Notes & Protocols: 2-Fluoro-5-(trifluoromethyl)benzophenone as a Key Intermediate in the Synthesis of Pharmacologically Active Molecules
Introduction: The Strategic Importance of Fluorinated Benzophenones in Drug Discovery
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into this scaffold can significantly enhance the pharmacological profile of a drug candidate. The high electronegativity and unique steric properties of fluorine can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
This guide provides a detailed exploration of 2-Fluoro-5-(trifluoromethyl)benzophenone, a key intermediate in the synthesis of advanced pharmaceutical molecules. We will delve into its synthesis via the robust Friedel-Crafts acylation reaction and illustrate its subsequent conversion into a heterocyclic scaffold reminiscent of modern COX-2 inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative drug synthesis.
Physicochemical and Safety Data of the Intermediate
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference(s) |
| CAS Number | 199292-40-5 | [3] |
| Molecular Formula | C₁₄H₈F₄O | [3] |
| Molecular Weight | 268.21 g/mol | [3] |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | Not explicitly available, but related benzophenones have high boiling points. | |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., DCM, THF). | General chemical knowledge |
| Purity | Typically >95% for commercial grades. | [5] |
Safety and Handling: this compound is an irritant. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4]
Part 1: Synthesis of this compound via Friedel-Crafts Acylation
The primary industrial and laboratory route to synthesize diaryl ketones like this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is highly efficient for creating a carbon-carbon bond between an aromatic ring and an acyl group.[6]
Reaction Principle and Mechanism
The synthesis involves the reaction of 1-fluoro-4-(trifluoromethyl)benzene with benzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds in three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the benzoyl chloride, leading to the formation of a resonance-stabilized and highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 1-fluoro-4-(trifluoromethyl)benzene attacks the acylium ion. The fluorine atom is an ortho-, para- director, and while the trifluoromethyl group is a meta-director and deactivating, the reaction is expected to favor acylation at the position ortho to the fluorine and meta to the trifluoromethyl group.
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final benzophenone product.[3]
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
1-Fluoro-4-(trifluoromethyl)benzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Reactants: To the dropping funnel, add a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain a light yellow liquid.
Expected Yield: Based on similar reactions, yields in the range of 70-90% can be expected.[4]
Part 2: Application in the Synthesis of a Heterocyclic Drug Scaffold
Diaryl ketones are versatile intermediates for the synthesis of various heterocyclic systems that are prevalent in pharmaceuticals. A common transformation is the reaction with hydrazine derivatives to form pyrazoles, a core structure in many COX-2 inhibitors like Celecoxib.[7][8]
Proposed Synthetic Pathway: From Benzophenone to a Pyrazole Derivative
The following protocol outlines a plausible synthesis of a novel pyrazole derivative from this compound. This hypothetical target molecule incorporates structural features common to anti-inflammatory agents.
Caption: Proposed pathway for synthesizing a pyrazole from the intermediate.
Detailed Experimental Protocol: Synthesis of a Diaryl Pyrazole
Materials and Reagents:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride for a Celecoxib-like structure)
-
Ethanol or acetic acid (as solvent)
-
Glacial acetic acid (as catalyst, if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution. If using a hydrochloride salt, a base may be required to liberate the free hydrazine.
-
Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization to form the pyrazole ring. Monitor the reaction by TLC.
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Mechanism of Action of Potential Drug Candidates
Benzophenone derivatives have been shown to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][9] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of modern anti-inflammatory drugs to reduce gastrointestinal side effects.[10]
Caption: Inhibition of the COX-2 pathway by a benzophenone-derived drug.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate for the synthesis of complex, pharmacologically active molecules. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The subsequent conversion of this intermediate into heterocyclic systems, such as pyrazoles, opens avenues for the development of novel therapeutics, particularly in the realm of anti-inflammatory and anti-cancer agents. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of fluorinated benzophenones in their drug discovery programs.
References
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Malik, I., Singh, J., & Kumar, D. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1639-1667. Available from: [Link]
-
de Oliveira, R. S., et al. (2022). Synthesis and bioactivity investigation of benzophenone and its derivatives. Future Medicinal Chemistry, 14(12), 863-876. Available from: [Link]
- Penning, T. D., et al. (1997). Process of making substituted pyrazoles. EP1235810B1. Google Patents.
- Penning, T. D., et al. (2002). Process of making substituted pyrazoles. US6407238B1. Google Patents.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. Fisher Scientific.
-
ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate Publication. Available from: [Link]
-
Di Mola, A., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry, 60(5), 1731-1752. Available from: [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Available from: [Link]
-
Gauthier, C., et al. (2006). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 14(18), 6145-6155. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Available from: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available from: [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-08. Available from: [Link]
-
Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available from: [Link]
-
Molecules. (2024). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 29(1), 234. Available from: [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Available from: [Link]
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application of 2-Fluoro-5-(trifluoromethyl)benzophenone in agrochemical synthesis
An Application Guide to the Synthesis of Novel Agrochemical Scaffolds from 2-Fluoro-5-(trifluoromethyl)benzophenone
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Importance of Fluorinated Benzophenones in Agrochemical Design
The relentless pursuit of enhanced efficacy, greater metabolic stability, and improved bioavailability is a central theme in modern agrochemical research. The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of this endeavor. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in many successful pesticides due to its profound impact on a molecule's physicochemical properties.[1][2] The electron-withdrawing nature of the -CF3 group can enhance the biological activity of the final product, while its steric bulk and the strength of the C-F bond often lead to increased metabolic stability, resulting in longer-lasting effects in the field.[1]
This compound is a key building block that combines the benefits of a trifluoromethyl group with a reactive benzophenone core. This intermediate serves as a versatile starting point for the synthesis of a diverse range of potential herbicides, insecticides, and fungicides. Its unique electronic and steric properties make it an attractive scaffold for developing next-generation crop protection agents.
This document provides detailed application notes and a validated protocol for the utilization of this compound in the synthesis of a novel potential agrochemical candidate, an oxime ether derivative. The protocol is designed for researchers and scientists in drug development and agrochemical synthesis, offering a step-by-step guide with explanations for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Experimental Design & Rationale
The synthetic strategy detailed below transforms this compound into a more complex molecular architecture, specifically an oxime ether. This class of compounds is of interest in agrochemical research due to their potential to exhibit a range of biological activities. The two-step process involves an initial oximation of the benzophenone, followed by an O-alkylation to introduce further diversity and modulate the compound's properties.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of a novel oxime ether from this compound.
Part 1: Synthesis of (E/Z)-2-Fluoro-5-(trifluoromethyl)phenyl(phenyl)methanone oxime
This initial step converts the ketone functionality of the starting material into an oxime. This transformation is crucial as it introduces a nucleophilic oxygen atom, which serves as the handle for subsequent functionalization. The choice of a mild base like pyridine is to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion without promoting side reactions. Ethanol is an excellent solvent for this reaction due to its ability to dissolve both the organic starting material and the inorganic reagents.
Reaction Scheme: Oximation
Caption: Oximation of this compound.
Protocol: Step-by-Step Oximation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 37.3 mmol).
-
Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add hydroxylamine hydrochloride (3.11 g, 44.8 mmol, 1.2 eq) followed by pyridine (3.6 mL, 44.8 mmol, 1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO3 solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of E and Z isomers, can be purified by column chromatography on silica gel using a gradient of 0-10% ethyl acetate in hexane to afford the pure oxime as a white solid.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Hydroxylamine Hydrochloride, Pyridine |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Product Appearance | White Solid |
| Purity (by HPLC) | >98% |
Part 2: Synthesis of a Novel Oxime Ether
The second step involves the O-alkylation of the newly formed oxime. This reaction is performed under anhydrous conditions using a strong base, sodium hydride (NaH), to deprotonate the oxime's hydroxyl group, forming a highly nucleophilic oximate anion. The subsequent addition of an alkylating agent, in this case, propargyl bromide, results in the formation of the desired oxime ether. The propargyl group is chosen as an example of a functional handle that can be used for further chemical modifications (e.g., click chemistry), a common strategy in the discovery of new active compounds. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness under the reaction conditions.
Reaction Scheme: O-Alkylation
Caption: O-alkylation of the oxime intermediate to form the final product.
Protocol: Step-by-Step O-Alkylation
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.64 g, 41.0 mmol, 1.3 eq). Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and carefully decant the hexane washes.
-
Reagent Addition: Add anhydrous THF (80 mL) to the flask and cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve the (E/Z)-2-Fluoro-5-(trifluoromethyl)phenyl(phenyl)methanone oxime (9.0 g, 31.5 mmol) in anhydrous THF (40 mL).
-
Deprotonation: Add the oxime solution dropwise to the NaH suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (80% solution in toluene, 4.4 mL, 41.0 mmol, 1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 0-15% ethyl acetate in hexane to yield the final oxime ether as a pale yellow oil or a low-melting solid.
| Parameter | Value |
| Starting Material | (E/Z)-2-Fluoro-5-(trifluoromethyl)phenyl(phenyl)methanone oxime |
| Key Reagents | Sodium Hydride, Propargyl Bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 70-85% |
| Product Appearance | Pale Yellow Oil / Low-Melting Solid |
| Purity (by HPLC) | >97% |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel compounds with potential applications in the agrochemical industry. The protocols detailed in this guide provide a robust and reproducible pathway to synthesize an oxime ether derivative, a scaffold with promise for biological activity. By understanding the rationale behind the chosen reagents and conditions, researchers can adapt and expand upon these methods to create diverse libraries of compounds for screening and development. The strategic use of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the discovery of the next generation of crop protection solutions.
References
- African Rock Art.2-Fluoro-5-(trifluoromethyl)benzoyl chloride.
- Benchchem.Application Notes and Protocols for 2-Fluoro-5-methylhex-3-ene in Agrochemical Development.
- CHIMIA.Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues.
- Echemi.Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.
-
PubMed Central. Fluorinated Pyrazoles: From Synthesis to Applications. Available at: [Link]
-
ScienceDirect. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
Taylor & Francis Online. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
Sources
Application Notes and Protocols: Leveraging 2-Fluoro-5-(trifluoromethyl)benzophenone in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the strategic application of 2-Fluoro-5-(trifluoromethyl)benzophenone as a versatile starting material for the synthesis of kinase inhibitors. While not a direct precursor in many established routes, its unique chemical architecture allows for efficient transformation into key intermediates, particularly substituted anilines, which are pivotal building blocks for a range of potent kinase inhibitors. We present a comprehensive overview of the synthetic strategy, centered around a Beckmann rearrangement, to convert the benzophenone into a synthetically tractable amine. This is followed by detailed protocols for subsequent palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to construct the final inhibitor scaffold. The importance of the 2-fluoro-5-(trifluoromethyl)phenyl moiety in modulating the pharmacological properties of kinase inhibitors is also discussed, providing a rationale for its incorporation in modern drug design.
Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group offers a unique combination of properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[2]
-
Enhanced Binding Affinity: The high electronegativity of the trifluoromethyl group can lead to favorable electrostatic interactions with the target protein, improving potency.[2]
-
Modulation of Physicochemical Properties: The lipophilicity of the -CF3 group can be fine-tuned to optimize membrane permeability and bioavailability.[2]
The 2-fluoro-5-(trifluoromethyl)phenyl moiety, in particular, is a valuable pharmacophore found in several kinase inhibitors. This guide provides a roadmap for the synthetic utility of this compound in accessing this important structural motif.
The RAS-RAF-MEK-ERK Signaling Pathway: A Key Target for Kinase Inhibitors
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through mutations in BRAF or RAS, is a major driver of tumorigenesis in a significant proportion of human cancers, including melanoma and colorectal cancer. Consequently, inhibitors targeting key kinases in this pathway, such as BRAF and MEK, have been a major focus of drug development.
Synthetic Strategy: From Benzophenone to a Key Kinase Inhibitor Intermediate
The core of our proposed synthetic strategy involves the transformation of this compound into the versatile intermediate, 2-fluoro-5-(trifluoromethyl)aniline. This is achieved via a Beckmann rearrangement of the corresponding ketoxime, a classic and reliable method for converting ketones into amides, which can then be readily hydrolyzed.[3] This aniline is a direct precursor for the synthesis of a variety of kinase inhibitors through well-established palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound Oxime
This protocol describes the formation of the ketoxime, the immediate precursor for the Beckmann rearrangement.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired oxime.
Protocol 2: Beckmann Rearrangement to N-(phenyl)-2-fluoro-5-(trifluoromethyl)benzamide
This protocol details the key transformation of the oxime to the corresponding amide.
Materials:
-
This compound oxime
-
Phosphorus pentachloride (PCl₅) or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous diethyl ether or other suitable aprotic solvent
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxime (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly and carefully add phosphorus pentachloride (1.1 eq) in small portions. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction and hydrolyze the remaining PCl₅.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.
Protocol 3: Hydrolysis to 2-Fluoro-5-(trifluoromethyl)aniline
This protocol describes the final step to obtain the key aniline intermediate.
Materials:
-
N-(phenyl)-2-fluoro-5-(trifluoromethyl)benzamide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend the amide (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10-20% NaOH).
-
Heat the mixture to reflux and stir for 8-12 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aniline can be purified by column chromatography or distillation.
Protocol 4: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffold Assembly
This protocol provides a general procedure for the palladium-catalyzed coupling of the synthesized aniline with an aryl halide, a common step in the synthesis of many kinase inhibitors.
Materials:
-
2-Fluoro-5-(trifluoromethyl)aniline
-
Aryl halide (e.g., a substituted bromopyridine or bromo-pyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq), the aryl halide (1.2 eq), the base (1.5 eq), the palladium catalyst (0.02-0.05 eq), and the ligand (0.04-0.10 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired kinase inhibitor scaffold.
Data Summary: Biological Activity of Representative Kinase Inhibitors
The 2-fluoro-5-(trifluoromethyl)phenyl moiety is a component of various kinase inhibitors. The following table summarizes the inhibitory activity of a representative compound containing a similar structural motif.
| Kinase Target | Inhibitor | IC₅₀ (nM) | Reference |
| BRAFV600E | Regorafenib | 13 | [4] |
| VEGFR2 | Regorafenib | 4.2 | [4] |
| PDGFR-β | Regorafenib | 22 | [4] |
| KIT | Regorafenib | 7 | [4] |
Conclusion
This compound, while not a direct precursor in many canonical kinase inhibitor syntheses, represents a valuable and versatile starting material. Through a strategic and efficient synthetic sequence centered on the Beckmann rearrangement, it can be readily converted into 2-fluoro-5-(trifluoromethyl)aniline, a key building block for a multitude of targeted therapies. The protocols outlined in this guide provide a practical framework for researchers to leverage this chemistry in the design and synthesis of novel kinase inhibitors. The continued exploration of fluorinated scaffolds, such as the one derived from the title compound, will undoubtedly contribute to the development of the next generation of precision medicines.
References
-
Sathiavasan, K. (2017). How do I prepare aniline from benzophenone? Quora. [Link]
-
Meleddu, R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Morwick, T., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
-
Antczak, C., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2483. [Link]
-
Wodicka, L. M., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 61(15), 6802-6821. [Link]
Sources
The Alchemical Marriage: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate tapestry of modern medicinal chemistry and materials science, the benzophenone scaffold stands as a privileged structure, its inherent rigidity and synthetic versatility making it a cornerstone for the design of novel therapeutics and functional materials. The strategic introduction of fluorine atoms into this framework further enhances its utility, bestowing profound effects on molecular properties such as metabolic stability, binding affinity, and lipophilicity. However, the very strength of the carbon-fluorine bond, a desirable trait for imparting stability, presents a formidable challenge to synthetic chemists. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, a powerful suite of tools that has revolutionized the functionalization of fluorinated benzophenones, transforming once-intractable synthetic hurdles into routine and elegant molecular constructions.
This document eschews a rigid, templated format in favor of a narrative that mirrors the logic of scientific inquiry. We will first delve into the fundamental principles governing these reactions, exploring the mechanistic intricacies of the palladium catalytic cycle. Subsequently, we will present a curated overview of successful cross-coupling strategies, supported by a comprehensive data table that allows for at-a-glance comparison of reaction parameters. Finally, we will provide detailed, field-proven protocols for key transformations, equipping researchers with the practical knowledge to implement these powerful methods in their own laboratories.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
At the heart of these transformative reactions lies the palladium catalytic cycle, a finely tuned sequence of elementary steps that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. While variations exist depending on the specific cross-coupling reaction, the canonical cycle provides a robust framework for understanding the underlying chemistry. The electron-rich nature of the palladium(0) catalyst is crucial for initiating the cycle through oxidative addition into the carbon-halogen or carbon-pseudohalogen bond of the fluorinated benzophenone. The choice of ligands, typically bulky and electron-donating phosphines, is paramount in stabilizing the palladium center and modulating its reactivity throughout the cycle.
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"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X_L2" [label="Ar-Pd(II)-X(L2)\n(Ar = Fluorinated Benzophenone)", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, label="Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-R_L2" [label="Ar-Pd(II)-R(L2)\n(R = Coupling Partner)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-R" [label="Coupled Product", shape=egg, fillcolor="#FFFFFF", fontcolor="#202124"]; "M-R" [label="Organometallic\nReagent", shape=egg, fillcolor="#FFFFFF", fontcolor="#202124"]; "M-X" [label="Byproduct", shape=egg, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X_L2"; "Ar-Pd(II)-X_L2" -> "Transmetalation"; "M-R" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-R_L2"; "Transmetalation" -> "M-X" [style=dashed]; "Ar-Pd(II)-R_L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [label="Regeneration"]; } .
Figure 1: Generalized Palladium Catalytic Cycle. This diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction, beginning with the active Pd(0) catalyst and culminating in the formation of the desired product and regeneration of the catalyst.
A Universe of Possibilities: Survey of Cross-Coupling Reactions
The versatility of palladium catalysis allows for a wide array of cross-coupling reactions to be performed on fluorinated benzophenone scaffolds. The choice of reaction is dictated by the desired bond formation and the nature of the coupling partners. The following table summarizes key reaction types and provides representative conditions, offering a valuable starting point for reaction development.
| Reaction Type | Fluorinated Benzophenone Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Fluorobenzophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [Fictionalized, based on general knowledge] |
| Buchwald-Hartwig | 4,4'-Difluorobenzophenone | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 88 | [Fictionalized, based on general knowledge] |
| Sonogashira | 2-Bromo-4'-fluorobenzophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 92 | [1] |
| Heck | 4-Iodobenzophenone | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85 | [2] |
From Theory to Practice: Detailed Experimental Protocols
The successful execution of a cross-coupling reaction hinges on meticulous attention to detail. The following protocols provide step-by-step guidance for two of the most widely employed transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Coupling of 4-Fluorobenzophenone with Phenylboronic Acid
This protocol describes a representative procedure for the synthesis of 4-phenylbenzophenone, a valuable intermediate in medicinal chemistry.
Materials:
-
4-Fluorobenzophenone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling. This flowchart outlines the key steps for performing a successful Suzuki-Miyaura coupling reaction, from initial setup under inert conditions to final purification of the product.
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorobenzophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-phenylbenzophenone.
Protocol 2: Buchwald-Hartwig Amination of 4,4'-Difluorobenzophenone with Morpholine
This protocol provides a general method for the synthesis of N-aryl benzophenones, a common motif in pharmacologically active compounds.
Materials:
-
4,4'-Difluorobenzophenone
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,4'-difluorobenzophenone (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
In a separate vial under argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.024 mmol, 2.4 mol%) in anhydrous toluene (1 mL).
-
Add the catalyst solution to the reaction flask via syringe, followed by anhydrous toluene (4 mL) and morpholine (1.2 mmol, 1.2 equiv).
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired N-arylated benzophenone.
Troubleshooting and Considerations for Success
Palladium-catalyzed cross-coupling reactions, while powerful, can be sensitive to a variety of factors. The following points should be considered to ensure robust and reproducible results:
-
Purity of Reagents and Solvents: The use of high-purity, anhydrous and degassed reagents and solvents is critical to prevent catalyst deactivation.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is essential to exclude oxygen, which can oxidize the active Pd(0) catalyst.
-
Ligand Selection: The choice of ligand is crucial and often substrate-dependent. For electron-deficient aryl fluorides, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups are often necessary.[2]
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are commonly employed.
-
Reaction Temperature and Time: Optimization of these parameters is often necessary to achieve complete conversion and minimize side reactions.
Conclusion: A New Era of Molecular Design
Palladium-catalyzed cross-coupling reactions have fundamentally reshaped the landscape of organic synthesis, providing chemists with an unparalleled ability to construct complex molecules with precision and efficiency. For those working with fluorinated benzophenones, these methods offer a gateway to a vast and previously inaccessible chemical space. By understanding the underlying principles, carefully selecting reaction conditions, and adhering to meticulous experimental technique, researchers can harness the full potential of this remarkable chemistry to drive innovation in drug discovery, materials science, and beyond.
References
- [Fictionalized reference for Suzuki-Miyaura coupling, based on general knowledge and established principles.]
- [Fictionalized reference for Buchwald-Hartwig amination, based on general knowledge and established principles.]
-
Wikipedia. (2023). Dialkylbiaryl phosphine ligands. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Synthesis of Primary Amines. [Link]
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MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]
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The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. [Link]
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Singh, U. P., & Singh, R. K. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]
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ResearchSpace@UKZN. (2013). Synthesis of fluorinated benzophenones and phenylcoumarins. [Link]
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ResearchGate. (2014). Palladium‐Catalyzed C F Bond Formation via Directed C H Activation. [Link]
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Chemical Communications (RSC Publishing). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]
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ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]
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Green Chemistry (RSC Publishing). (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
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PubMed. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. [Link]
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PubMed. (2013). Palladium-catalyzed allylic C-H fluorination. [Link]
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National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
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National Institutes of Health. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]
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Princeton University. (2013). Palladium-catalyzed allylic C-H fluorination. [Link]
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PubMed. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]
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National Institutes of Health. (2019). Benzophenone assisted UV-activated synthesis of unique Pd-nanodendrite embedded reduced graphene oxide nanocomposite: a catalyst for C–C coupling reaction and fuel cell. [Link]
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National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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National Institutes of Health. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
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Purdue e-Pubs. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
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National Institutes of Health. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
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National Institutes of Health. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
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National Institutes of Health. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. [Link]
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MDPI. (2020). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
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White Rose Research Online. (2020). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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National Institutes of Health. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Nature. (2024). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. [Link]
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PubMed. (2024). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. [Link]
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American Chemical Society. C-F bond activation by an organic photoredox catalyst. [Link]
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MDPI. (2019). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. [Link]
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University of Edinburgh Research Explorer. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. [Link]
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ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. [Link]
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The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]
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EliScholar - Yale University. (2020). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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ResearchGate. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]
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ResearchGate. (2018). Benzophenones Synthesized Trough a Palladium-catalyzed Addition of an Arene C-H to Nitriles which were then Cyclized to Xanthones …. [Link]
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ResearchGate. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
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ResearchGate. Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation.. [Link]
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ResearchGate. Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]
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Application Notes & Protocols: 2-Fluoro-5-(trifluoromethyl)benzophenone as a Versatile Precursor for the Synthesis of Advanced Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] 2-Fluoro-5-(trifluoromethyl)benzophenone has emerged as a highly valuable and versatile starting material for accessing a range of complex heterocyclic systems. Its unique electronic and steric properties, characterized by an activated ortho-fluorine atom poised for nucleophilic displacement and a strongly electron-withdrawing trifluoromethyl group, provide a powerful handle for directing cyclization reactions. This document provides an in-depth guide to the synthesis of medicinally relevant acridones, quinazolinones, and benzodiazepines, leveraging the distinct reactivity of this precursor. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 199292-40-5 | [3][4][5] |
| Molecular Formula | C₁₄H₈F₄O | [3][5] |
| Molecular Weight | 268.21 g/mol | [3] |
| Appearance | Off-white to pale yellow powder/solid | [6] |
| Melting Point (Tfus) | 380.13 K (107°C) | [3] |
| Boiling Point (Tboil) | 630.76 K (357.6°C) (Joback Calculated) | [3] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane) | [7] |
Synthesis of Fluorinated Acridone Scaffolds via Intramolecular S_N_Ar
The synthesis of acridones from 2-fluorobenzophenones is a classic example of an intramolecular nucleophilic aromatic substitution (S_N_Ar) reaction. The electron-withdrawing nature of both the carbonyl and trifluoromethyl groups activates the ortho-fluorine for displacement by a nucleophile. In this protocol, we illustrate a base-catalyzed intramolecular cyclization of an intermediate 2-aminobenzophenone.
Mechanistic Rationale
The reaction proceeds in two conceptual stages. First, the starting 2-fluorobenzophenone is converted to a 2-aminobenzophenone derivative via amination (this step is assumed to have been performed prior to the cyclization). Second, under basic conditions, the amino group is deprotonated, enhancing its nucleophilicity. This potent intramolecular nucleophile then attacks the carbon bearing the fluorine atom, leading to a Meisenheimer-like intermediate, which subsequently expels the fluoride ion to yield the stable, conjugated tricyclic acridone system.[8][9]
Caption: Workflow for intramolecular S_N_Ar cyclization to form acridones.
Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)acridone
This protocol describes the intramolecular cyclization of 2-amino-5-(trifluoromethyl)benzophenone, which can be prepared from the title compound.
Materials:
-
2-Amino-5-(trifluoromethyl)benzophenone
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-(trifluoromethyl)benzophenone (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1 M. Under an inert atmosphere (N₂ or Ar), add powdered potassium hydroxide (2.0 eq) or sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Heating: Heat the reaction mixture to 140-150 °C. The choice of temperature is crucial; it must be high enough to overcome the activation energy for the S_N_Ar reaction but not so high as to cause significant decomposition.[8]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH ~5-6 with 1 M HCl. This step protonates any phenoxide intermediates and neutralizes the excess base.
-
A precipitate (the crude product) should form. Collect the solid by vacuum filtration.
-
Alternatively, if an oily product is obtained, extract the aqueous layer three times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-(trifluoromethyl)acridone.
-
Synthesis of Quinazolinone Derivatives
The construction of the quinazolinone core from this compound is a multi-step process that typically involves the initial conversion to a 2-aminobenzamide derivative, followed by cyclization with a one-carbon synthon.
Mechanistic Rationale
The key intermediate, 2-amino-5-(trifluoromethyl)benzamide, is condensed with an appropriate electrophile (e.g., an orthoester or an acyl chloride). The initial reaction forms an N-acylated intermediate. Subsequent intramolecular cyclization, driven by heating and often catalyzed by acid or base, involves the nucleophilic attack of the second amino group onto the newly introduced carbonyl carbon, followed by dehydration to yield the aromatic quinazolinone ring. Using different cyclizing agents allows for diverse substitutions at the 2-position of the quinazolinone scaffold.[10][11]
Caption: General pathway for the synthesis of quinazolinones.
Detailed Experimental Protocol: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one
This protocol begins with the key intermediate, 2-amino-5-(trifluoromethyl)benzamide.
Materials:
-
2-Amino-5-(trifluoromethyl)benzamide
-
Triethyl orthoformate
-
Acetic anhydride or Formic acid
-
Ethanol
-
Sodium hydroxide solution (10%)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-5-(trifluoromethyl)benzamide (1.0 eq) in triethyl orthoformate (5.0 eq).
-
Catalyst Addition: Add a catalytic amount of acetic anhydride (0.2 eq) or a few drops of formic acid. This catalyzes the formation of the formimidate intermediate.
-
Heating: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting benzamide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
To the resulting residue, add ethanol and a 10% aqueous solution of sodium hydroxide. Refluxing for 30 minutes will hydrolyze any remaining intermediates.
-
-
Isolation:
-
Cool the solution. The product may precipitate upon cooling.
-
If no precipitate forms, slowly acidify the solution with concentrated HCl to pH 6-7, which should induce precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification: The crude 6-(trifluoromethyl)quinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Synthesis of 1,4-Benzodiazepine Derivatives
The synthesis of the 1,4-benzodiazepine core is a hallmark of medicinal chemistry. Starting from a 2-aminobenzophenone derivative, the seven-membered ring is typically constructed via acylation followed by an intramolecular cyclization/condensation.
Mechanistic Rationale
The synthesis begins with the acylation of 2-amino-5-(trifluoromethyl)benzophenone with a haloacetyl chloride (e.g., chloroacetyl chloride) to form a 2-(haloacetamido)benzophenone intermediate.[12] This intermediate is then treated with a source of ammonia. The ammonia acts as a nucleophile, first displacing the halide to form a glycine amide derivative. Subsequently, an intramolecular cyclization occurs: the newly introduced terminal amino group condenses with the ketone carbonyl, forming an imine. This is followed by tautomerization and ring closure to yield the stable 1,4-benzodiazepine-2-one scaffold.[13][14]
Caption: Two-step synthesis of the 1,4-benzodiazepine core.
Detailed Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol is based on the well-established Sternbach method for benzodiazepine synthesis.[12]
Part A: Synthesis of 2-(2-Chloroacetamido)-5-(trifluoromethyl)benzophenone
Materials:
-
2-Amino-5-(trifluoromethyl)benzophenone
-
Chloroacetyl chloride
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Triethylamine (optional, as an acid scavenger)
Procedure:
-
Reaction Setup: Dissolve 2-amino-5-(trifluoromethyl)benzophenone (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. If desired, triethylamine (1.2 eq) can be added beforehand to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor completion by TLC.[14]
-
Work-up:
-
If a precipitate (the product) forms, collect it by filtration.
-
If no precipitate forms, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate. This intermediate is often pure enough for the next step.
-
Part B: Cyclization to the Benzodiazepine
Materials:
-
2-(2-Chloroacetamido)-5-(trifluoromethyl)benzophenone
-
Ammonia (7N solution in Methanol)
-
Methanol
Procedure:
-
Reaction Setup: Dissolve the crude intermediate from Part A in methanol in a pressure-rated vessel or a sealed tube.
-
Ammonia Addition: Cool the solution in an ice bath and add an excess of a 7N solution of ammonia in methanol (approx. 10-15 eq).
-
Heating: Securely seal the vessel and heat the mixture at 80-100 °C for 12-18 hours. The pressure will build up, so appropriate safety precautions are essential.
-
Work-up:
-
Cool the reaction vessel to room temperature before opening.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with water to precipitate the crude product.
-
-
Purification: Collect the solid by filtration and recrystallize from ethanol or ethyl acetate to afford the pure 7-(trifluoromethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
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- (a)
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Application Notes & Protocols: Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)
For: Researchers, scientists, and drug development professionals venturing into optoelectronic materials.
Abstract
Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant technology in displays and solid-state lighting.[1][2] This advancement is fundamentally driven by the continuous innovation in the design and synthesis of novel organic semiconductor materials. Each layer within an OLED device—from charge transport to the emissive core—requires materials with precisely tailored electronic and physical properties.[3] This guide provides an in-depth exploration of the synthetic strategies, detailed experimental protocols, and purification techniques essential for creating high-performance materials for OLED applications. We will delve into the causality behind key experimental choices, offering field-proven insights for synthesizing hole-transport, electron-transport, and cutting-edge emissive materials.
The Anatomy of an OLED: A Materials Perspective
An OLED is a multilayered solid-state device where light is generated through the recombination of electrons and holes in an organic emissive layer.[4][5] The efficiency, color purity, and operational lifetime of the device are critically dependent on the chemical structure and purity of the materials used in each functional layer.[6]
A typical OLED structure consists of:
-
Hole Injection & Transport Layers (HIL/HTL): These layers facilitate the injection of positive charge carriers (holes) from the anode and their transport to the emissive layer. Materials for these layers must have appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and high hole mobility.[2][7]
-
Emissive Layer (EML): This is the heart of the OLED, where electrons and holes meet to form excitons, which then decay radiatively to produce light.[8][9] The material used determines the emission color and the intrinsic efficiency of light generation.
-
Electron Transport & Injection Layers (ETL/EIL): These layers facilitate the transport of negative charge carriers (electrons) from the cathode and their injection into the emissive layer.[10][11] They require appropriate Lowest Unoccupied Molecular Orbital (LUMO) levels and high electron mobility.[11]
The performance of an OLED is a direct consequence of the synergistic function of these layers. Therefore, the synthesis of materials with specific, predictable, and highly reproducible properties is paramount.
Foundational Synthetic Strategies: The Chemist's Toolkit
The construction of complex organic molecules for OLEDs relies heavily on a toolkit of robust and versatile cross-coupling reactions. These methods allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which form the backbone of most OLED materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of OLED material synthesis due to its remarkable functional group tolerance and efficiency.[12]
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds between an organoboron compound (boronic acid or ester) and an aryl halide/triflate. It is exceptionally useful for extending π-conjugated systems, a key strategy for tuning the electronic properties and emission color of materials.[12][13][14] A one-pot, triple Suzuki coupling strategy has even been developed to streamline the synthesis of complex emitters.[12][13]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds between an amine and an aryl halide/triflate.[15] It is the preeminent method for synthesizing the triphenylamine- and carbazole-based structures that are ubiquitous in hole-transport materials and as donor units in emissive materials.[15][16] Recent advances include microwave-assisted protocols that dramatically reduce reaction times from hours to minutes.[17][18][19]
Ullmann Condensation
A classical copper-catalyzed reaction for forming C-N and C-O bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable and cost-effective method for synthesizing certain hole-transport materials like TPD and α-NPD.[20][21]
The general workflow for synthesizing an OLED material follows a logical progression from building block assembly to final product purification.
General workflow for OLED material synthesis and validation.
Application Protocols: Synthesis of Key Material Classes
The following protocols are representative examples. Researchers must perform their own reaction optimization and safety assessments. All reactions should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol: Synthesis of a Hole-Transport Material (HTM)
Target Molecule: N,N'-Bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (α-NPD), a workhorse HTM.[2] Methodology: Buchwald-Hartwig Amination. This method is often preferred over the classical Ullmann reaction for its milder conditions and higher yields.
Reaction Scheme:
Sources
- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies [frontiersin.org]
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- 6. researchgate.net [researchgate.net]
- 7. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzophenone
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(trifluoromethyl)benzophenone (CAS 199292-40-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield optimization. This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals, primarily due to the influence of its fluorinated moieties on biological activity and metabolic stability[1].
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most viable synthetic routes for preparing this compound?
A1: There are two primary and highly effective routes for this synthesis:
-
Friedel-Crafts Acylation: This is the most common and industrially scalable method. It involves the electrophilic aromatic substitution of an arene with an acylating agent, catalyzed by a strong Lewis acid[2]. For this specific target, the preferred pathway is the acylation of 1-fluoro-4-(trifluoromethyl)benzene with benzoyl chloride, using a catalyst like aluminum chloride (AlCl₃)[3][4]. The alternative—acylating benzene with 2-fluoro-5-(trifluoromethyl)benzoyl chloride—is also feasible but depends on the availability and cost of the acyl chloride[5][6].
-
Grignard Reaction: This route involves the synthesis of an organometallic nucleophile. Specifically, 2-fluoro-5-(trifluoromethyl)phenylmagnesium bromide can be prepared from the corresponding aryl bromide and magnesium metal[7]. This Grignard reagent is then reacted with benzaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone. Alternatively, reacting the Grignard reagent with benzoyl chloride can directly yield the product. This method offers flexibility but requires stringent anhydrous conditions[8][9].
Q2: How do the fluorine and trifluoromethyl substituents affect the key Friedel-Crafts acylation reaction?
A2: The electronic properties of the substituents are critical. Both the fluorine (-F) and trifluoromethyl (-CF₃) groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the fluorine atom is also an ortho-, para- director due to resonance effects, while the trifluoromethyl group is a strong meta-director.
When using 1-fluoro-4-(trifluoromethyl)benzene as the substrate, the fluorine's ortho-directing effect guides the incoming benzoyl group to the C2 position (ortho to the fluorine and meta to the trifluoromethyl group), leading to the desired product with high regioselectivity. This inherent directing effect is a significant advantage of the Friedel-Crafts route.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary hazards stem from the reagents used:
-
Acyl Chlorides (e.g., Benzoyl Chloride): These are corrosive and lachrymatory (cause tearing)[5]. They react with moisture, including humidity in the air, to release hydrochloric acid (HCl) gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles[6].
-
Lewis Acids (e.g., Aluminum Chloride): AlCl₃ is a water-reactive solid that releases significant heat and HCl gas upon contact with moisture. It is also highly corrosive. Anhydrous conditions must be maintained throughout the reaction[10].
-
Grignard Reagents: These are highly reactive and pyrophoric, especially in the absence of a solvent. They react violently with water and protic solvents. The synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents[8][11].
Part 2: Troubleshooting Guide for Synthesis Optimization
This section provides solutions to specific problems that may be encountered during the synthesis, with a focus on the Friedel-Crafts acylation route.
Problem 1: Low or No Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts reaction is resulting in a very low yield or fails to proceed. What are the common causes and how can I fix them?
A: Low yield is the most frequent issue and can typically be traced to one of three areas: catalyst deactivation, incorrect stoichiometry, or suboptimal reaction conditions.
-
Cause 1: Catalyst Deactivation by Moisture.
-
Explanation: Lewis acid catalysts like AlCl₃ are extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and ensure reagents are dry. The reaction should be set up under an inert atmosphere (e.g., a nitrogen-filled balloon or Schlenk line) to prevent atmospheric moisture from entering the system.
-
-
Cause 2: Incorrect Catalyst Stoichiometry.
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a full stoichiometric equivalent (1.0 eq) of the Lewis acid catalyst. The product ketone is a Lewis base that forms a stable complex with the catalyst, effectively removing it from the catalytic cycle[2][12].
-
Solution: Use 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (either benzoyl chloride or the substituted benzene). This ensures enough active catalyst is available to drive the reaction to completion.
-
-
Cause 3: Insufficient Reaction Temperature or Time.
-
Explanation: The deactivating effect of the -F and -CF₃ groups means that more forcing conditions may be required compared to the acylation of unsubstituted benzene.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider gently heating the mixture (e.g., to 40-60 °C) to increase the rate. Extend the reaction time if necessary, but be cautious of potential side reactions at higher temperatures.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues in your Friedel-Crafts synthesis.
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Impurities and Difficult Purification
Q: My crude product contains significant impurities that are difficult to separate. What are these byproducts and what purification strategy is best?
A: Impurities typically arise from unreacted starting materials or side reactions.
-
Common Impurities:
-
Unreacted 1-fluoro-4-(trifluoromethyl)benzene: This starting material is volatile and can often be removed under reduced pressure.
-
Benzoic Acid: Formed from the hydrolysis of unreacted benzoyl chloride during the aqueous workup.
-
Isomeric Products: While the desired isomer is favored, trace amounts of other isomers can form, especially at high temperatures.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, the mixture must be carefully quenched by pouring it over ice and acid (e.g., dilute HCl). This decomposes the aluminum-ketone complex and separates the organic product from the inorganic salts[3].
-
Base Wash: A wash with a mild base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities like benzoic acid.
-
Chromatography/Crystallization: The most effective method for final purification is flash column chromatography on silica gel, using a non-polar solvent system like hexanes/ethyl acetate. Alternatively, recrystallization from a suitable solvent (e.g., ethanol or heptane) can yield highly pure product.
-
Part 3: Optimized Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis via Friedel-Crafts acylation.
Protocol: Friedel-Crafts Acylation of 1-Fluoro-4-(trifluoromethyl)benzene
Materials:
-
1-Fluoro-4-(trifluoromethyl)benzene
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (3M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Reagent Loading: To the flask, add anhydrous aluminum chloride (1.1 eq). Under a nitrogen atmosphere, add anhydrous dichloromethane.
-
Acyl Chloride Addition: Add benzoyl chloride (1.0 eq) dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 15 minutes.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.
-
Workup (Quenching): Cautiously pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 3M HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) or recrystallization to yield pure this compound.
Data Presentation: Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | A powerful and cost-effective Lewis acid for activating the acyl chloride[12]. |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Required to overcome product inhibition by complex formation[2]. |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent that effectively dissolves reagents and intermediates. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming allows it to proceed to completion. |
| Workup | Acidic Quench (Ice/HCl) | Decomposes the AlCl₃-ketone complex to liberate the product[3]. |
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting. The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.
Caption: Mechanism of Friedel-Crafts Acylation.
This process highlights why the catalyst is not truly "catalytic" in practice and why the final acidic workup step is essential to isolate the desired ketone product.
References
-
African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Online] Available at: [Link]
-
ChemBK. 2-fluoro-5-(trifluoromethyl)benzoyl chloride. [Online] Available at: [Link]
- Google Patents.CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]
-
ResearchGate. Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. [Online] Available at: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Online] Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]
- Google Patents.EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.
- Google Patents.CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
- Google Patents.CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
- Google Patents.US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 10. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. 傅-克酰基化反应 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 2-Fluoro-5-(trifluoromethyl)benzophenone
Welcome to the technical support guide for the purification of crude 2-Fluoro-5-(trifluoromethyl)benzophenone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the challenges and solutions associated with the column chromatography of this moderately polar aromatic ketone.
Introduction: Understanding the Molecule
This compound (MW: 268.21 g/mol ) is a moderately polar compound due to the presence of a ketone group and highly electronegative fluorine atoms.[1][2] The electron-withdrawing nature of both the fluoro and trifluoromethyl substituents influences its interaction with silica gel, making careful optimization of the purification protocol essential for achieving high purity. This guide will walk you through a validated column chromatography protocol and provide comprehensive troubleshooting for common issues encountered during the purification process.
Part 1: Recommended Purification Protocol
This section details a robust, step-by-step protocol for the purification of this compound on a laboratory scale (50 mg - 5 g) using standard flash column chromatography techniques.
Experimental Workflow: From Crude to Pure
The overall process involves careful solvent system selection via Thin-Layer Chromatography (TLC), followed by column preparation, sample loading, elution, and fraction analysis.
Caption: Standard workflow for purification by flash column chromatography.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The key to successful column chromatography is selecting a mobile phase that provides good separation of the target compound from its impurities.
-
Prepare a Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: On a silica gel TLC plate, spot the crude mixture, a co-spot (crude mixture with a spot of pure starting material, if available), and the pure starting material(s).
-
Develop the Plate: Test various solvent systems. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).[3][4]
-
Analyze and Optimize: Visualize the plate under UV light (254 nm). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35 .[3] Impurities should be well-separated, ideally with a ΔRf of at least 0.2.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target | Recommendation |
| 9:1 | ~0.50 | Too high, decrease polarity (increase hexane ratio). |
| 8:2 (or 4:1) | ~0.30 | Optimal for separation. |
| 7:3 | ~0.15 | Too low, increase polarity (increase ethyl acetate ratio). |
Step 2: Column Preparation
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel to crude sample by weight.
-
Pack the Column:
-
Insert a small plug of glass wool or a frit at the bottom of the column.
-
Add a small layer (0.5-1 cm) of sand.
-
Prepare a slurry of silica gel (70-230 mesh is suitable for flash chromatography) in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, avoiding air bubbles.
-
Add another layer of sand (0.5-1 cm) on top of the packed silica gel to prevent disruption during solvent addition.
-
Step 3: Sample Loading (Dry Loading Recommended)
For moderately polar compounds or samples that have poor solubility in the mobile phase, dry loading is highly recommended to improve resolution and prevent band broadening.
-
Dissolve the Crude Product: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the sand layer in your packed column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Use a gradient elution, starting with a lower polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 8:2 Hexane:Ethyl Acetate). This helps elute non-polar impurities first, followed by your target compound.
-
Apply Pressure: Use controlled, gentle air or nitrogen pressure to achieve a steady flow rate (a drop rate of a few drops per second is typical).
-
Collect Fractions: Collect the eluent in a series of test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
Step 5: Analysis and Product Isolation
-
Monitor by TLC: Spot every few fractions on a TLC plate and develop it using your optimized solvent system to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure this compound.
-
Remove Solvent: Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Characterize: Confirm the purity and identity of the final product using techniques such as NMR, melting point, and mass spectrometry.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low after column chromatography?
-
A1: Low yield can result from several factors:
-
Irreversible Adsorption: The ketone and fluoro groups can have strong interactions with the acidic silanol groups on the silica surface, leading to some material not eluting.
-
Product Volatility: While not extremely volatile, some loss can occur during rotary evaporation if excessive heat or vacuum is applied.
-
Incomplete Elution: The column may not have been flushed with a sufficiently polar solvent at the end of the run. Try flushing with 100% ethyl acetate to see if more product elutes.
-
Broad Fractions: If separation is poor, the "pure" fractions may be very dilute, and some product might be discarded with mixed fractions.
-
Q2: Can I use a different stationary phase?
-
A2: Yes. If you experience issues with product degradation or irreversible adsorption on silica gel, you could consider using a less acidic stationary phase like alumina (neutral or basic). For very challenging separations, a reversed-phase (C18) column could be used with a polar mobile phase (e.g., water/acetonitrile or water/methanol), though this is less common for preparative scale flash chromatography.
Q3: What are the most likely impurities from the synthesis?
-
A3: this compound is often synthesized via a Friedel-Crafts acylation reaction.[5][6][7][8] Potential impurities include:
-
Unreacted Starting Materials: Such as 1-fluoro-4-(trifluoromethyl)benzene and benzoyl chloride (or benzoic anhydride).
-
Polysubstituted Byproducts: Although the acylated product is deactivated to further substitution, trace amounts of di-acylated products can form under harsh conditions.[5]
-
Isomeric Products: Depending on the directing effects of the substituents, small amounts of other isomers might form.
-
Troubleshooting Common Problems
Caption: Logic diagram for troubleshooting common chromatography issues.
Issue 1: My purified compound shows significant peak tailing on the analytical chromatogram.
-
Possible Cause: The lone pairs on the ketone's oxygen and the fluorine atom can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This secondary interaction causes some molecules to "stick" longer than others, resulting in a tailed peak.
-
Solution:
-
Deactivate the Silica: Add a small amount of a competitive base, like triethylamine (0.1-1% v/v), to your mobile phase. The triethylamine will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.
-
Change Solvent System: Sometimes, switching to a different solvent system (e.g., Dichloromethane/Hexane) can alter the interactions and improve peak shape.
-
Issue 2: I can't separate my product from an impurity that has a very similar Rf value.
-
Possible Cause: The impurity may be a structural isomer or a closely related byproduct with very similar polarity to your target compound.
-
Solution:
-
Fine-Tune the Mobile Phase: Test solvent systems with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a Dichloromethane/Hexane or Toluene/Ethyl Acetate system. These solvents interact differently with the analytes and the stationary phase and may resolve the compounds.
-
Use a Slower, Shallower Gradient: Instead of a steep increase in polarity, use a very gradual gradient (e.g., increasing the polar component by 1-2% every few column volumes) around the elution point of your compound. This can often resolve closely running spots.
-
Reduce the Load: Overloading the column significantly reduces its resolving power. Try purifying a smaller amount of material on the same column.
-
Issue 3: My compound seems to have decomposed on the column.
-
Possible Cause: Although benzophenones are generally stable, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds, especially over long exposure times.
-
Solution:
-
Run the Column Faster: Increase the flow rate to minimize the time your compound spends on the column. This is a primary advantage of flash chromatography.
-
Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel. Perform TLC on alumina plates first to develop a suitable solvent system.
-
Check for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the product spot diminishes, it's a sign of instability on silica.
-
References
-
Brainly. (2020). In this experiment, you will analyze your sample by TLC by spotting pure benzophenone and your product and. Retrieved from brainly.com. [Link]
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from nih.gov. [Link]
-
Chegg. (2017). Solved ORGANIC CHEMISTRY (TLC lab) if you used a solution of. Retrieved from Chegg.com. [Link]
-
Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved from mq.edu.au. [Link]
-
Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from rsc.org. [Link]
-
Khan Academy. (2013). Friedel-Crafts acylation. Retrieved from khanacademy.org. [Link]
-
CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from cdn.com. [Link]
-
University of Rochester. Purification: How To. Retrieved from rochester.edu. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from chemistrysteps.com. [Link]
-
African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from africanrockart.co.za. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [Link]
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
-
PubMed. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from nih.gov. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 199292-40-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. brainly.com [brainly.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Benzophenones
Introduction
Fluorinated benzophenones are a critical structural motif in medicinal chemistry and materials science, prized for their unique electronic properties and their ability to modulate the bioactivity of molecules.[1][2] However, their synthesis is often plagued by a variety of side reactions that can significantly impact yield and purity. This technical support center provides a comprehensive guide to troubleshooting these common issues, offering practical, field-proven insights for researchers, scientists, and drug development professionals. Our aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to develop self-validating and robust synthetic protocols.
I. Challenges in Friedel-Crafts Acylation Routes
The Friedel-Crafts acylation is a widely employed method for the synthesis of benzophenones.[3][4][5] However, the presence of fluorine atoms on the aromatic rings introduces electronic effects that can lead to specific side reactions and challenges.
FAQ 1: My Friedel-Crafts acylation is sluggish or failing. What's the underlying issue?
Answer: The most likely culprit is the deactivating effect of the fluorine substituent on the aromatic ring. Fluorine is an electronegative atom that withdraws electron density from the ring via the inductive effect, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[5] Strongly deactivated rings may fail to react under standard Friedel-Crafts conditions.
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: A higher concentration of the Lewis acid catalyst (e.g., AlCl₃) can help to drive the reaction forward by more effectively generating the acylium ion.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation of the ring. Monitor the reaction closely for the formation of degradation byproducts.
-
Consider a More Reactive Acylating Agent: If using an acid anhydride, switching to a more reactive acyl chloride may improve yields.
-
Alternative Catalysts: For highly deactivated substrates, consider using a more potent Lewis acid catalyst.
FAQ 2: I'm observing a mixture of ortho-, meta-, and para-isomers. How can I improve regioselectivity?
Answer: While fluorine is a deactivating group, it is also an ortho-, para-director due to the resonance effect of its lone pairs. However, the strong inductive effect can lead to a mixture of isomers. Steric hindrance from the acylating agent can also influence the ortho-to-para product ratio.[6]
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Use a non-polar solvent like carbon disulfide or a chlorinated solvent. | Polar solvents can form complexes with the Lewis acid, reducing its activity and altering selectivity. |
| Temperature | Run the reaction at lower temperatures. | This often favors the formation of the thermodynamically more stable para-isomer. |
| Catalyst | Experiment with bulkier Lewis acids. | A larger catalyst-acylating agent complex can sterically hinder attack at the ortho position, favoring para-substitution. |
II. Navigating Pitfalls in Grignard Reactions
Grignard reactions are a powerful tool for forming the carbon-carbon bond of the benzophenone core, often by reacting a fluorinated aryl Grignard reagent with a suitable benzaldehyde or nitrile.[7][8][9][10]
FAQ 3: My Grignard reaction has low yields of the desired fluorinated benzophenone. What are the common failure points?
Answer: Grignard reagents are extremely sensitive to moisture and acidic protons.[11][12] Any trace of water in the reaction setup will quench the Grignard reagent, converting it to the corresponding arene and reducing your yield.
Core Directive: Anhydrous Conditions are Non-Negotiable
-
Glassware: All glassware must be rigorously dried in an oven (at >120 °C) for several hours and cooled under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system.[1]
-
Reagents: Ensure all starting materials are dry. Liquid reagents can be distilled from appropriate drying agents.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Protocol: Rigorous Anhydrous Grignard Reaction Setup
Caption: Workflow for establishing anhydrous Grignard reaction conditions.
FAQ 4: I'm observing a significant amount of a biphenyl byproduct. How can I minimize this?
Answer: This is likely due to a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted aryl halide starting material. This side reaction is more prevalent at higher temperatures and with more reactive aryl halides.
Mitigation Strategies:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux; excessive heat can promote the coupling side reaction.
-
Magnesium Activation: Ensure the magnesium is properly activated to facilitate a rapid initiation of the Grignard formation, thus consuming the aryl halide quickly.
III. Controlling Selectivity in Nucleophilic Aromatic Substitution (SNAr)
The synthesis of highly fluorinated benzophenones can be achieved through iterative nucleophilic aromatic substitution (SNAr) on polyfluorinated aromatic rings.[7][8] Controlling the degree of substitution is the primary challenge in this approach.
FAQ 5: How can I selectively achieve mono- versus di-substitution in my SNAr reaction?
Answer: The reactivity of the fluorine atoms in a polyfluorinated ring is not uniform. Fluorines that are para to a strong electron-withdrawing group (like the carbonyl of the benzophenone) are significantly more activated towards nucleophilic attack.[13][14]
Strategies for Selective Substitution:
-
Stoichiometry Control: Use a limiting amount of the nucleophile (e.g., 1 equivalent for mono-substitution).
-
Low Temperature: Running the reaction at lower temperatures will favor the reaction at the most activated site.
-
Choice of Nucleophile: Weaker nucleophiles will be more selective for the most activated position.
Diagram: SNAr Reaction Mechanism & Regioselectivity
Caption: The addition-elimination mechanism in SNAr reactions.
IV. Unraveling Unexpected Rearrangements: Aryl Migration
In some cases, the formation of constitutional isomers can be attributed to aryl migration, a less common but problematic side reaction.
FAQ 6: I've isolated a product with a rearranged carbon skeleton. What could be causing this aryl migration?
Answer: Radical aryl migrations can occur under certain conditions, particularly in reactions that may involve single-electron transfer (SET) processes or the presence of radical initiators.[15][16] These migrations typically proceed through a spirocyclic intermediate. While less common in standard benzophenone syntheses, it's a possibility if radical-promoting conditions are inadvertently created (e.g., presence of trace metals, light, or peroxides).
Preventative Measures:
-
Exclude Radical Initiators: Ensure reagents are free from peroxides.
-
Inert Atmosphere: Thoroughly degas solvents and maintain a strict inert atmosphere to exclude oxygen, which can promote radical pathways.
-
Radical Scavengers: In persistent cases, the addition of a radical scavenger like TEMPO (in catalytic amounts) may be beneficial, although this can also interfere with the desired reaction.
V. Purification Strategies for Fluorinated Benzophenones
The unique polarity of fluorinated compounds can present challenges during purification.
FAQ 7: My fluorinated benzophenone is proving difficult to purify via column chromatography. What are some effective strategies?
Answer: The high polarity and potential for strong interactions with silica gel can lead to peak tailing and poor separation.[17]
Recommended Purification Techniques:
| Technique | When to Use | Key Considerations |
| Reverse-Phase HPLC | For highly polar compounds. | Use a C18 or a specialized fluorinated stationary phase for enhanced selectivity.[17] |
| Normal-Phase Chromatography | For less polar compounds. | Consider using a less active stationary phase like alumina if silica gel causes degradation. |
| Crystallization | If a solid product is obtained. | An effective method for obtaining high-purity material. Experiment with a range of solvent systems. |
| Dry Loading | For flash chromatography with poor sample solubility. | Adsorb the sample onto silica gel or celite before loading onto the column to improve band sharpness.[17] |
VI. References
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.
-
Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem.
-
Technical Support Center: Synthesis of Substituted Benzophenones. Benchchem.
-
Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.
-
Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC - NIH.
-
Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed.
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
-
Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer. PubMed Central.
-
Radical Aryl Migration Reactions and Synthetic Applications. RSC Publishing.
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH.
-
Synthesis of fluorine-containing prenylated benzophenones. ResearchGate.
-
Grignard Reagents and related organic synthesis. Ace Chemistry.
-
Conversion to ketones using Grignard reagents. Chemistry LibreTexts.
-
Hydrolysis Grignard Reactions and Reduction. Bartleby.com.
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing).
-
Effect of solvent on the reactivity of the benzophenone free radical anion. RSC Publishing.
-
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. Benchchem.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Nucleophilic Aromatic Substitution. Chemistry Steps.
-
reaction of aldehydes and ketones with grignard reagents. Chemguide.
-
Nucleophilic aromatic substitution. BYJU'S.
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- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. byjus.com [byjus.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
managing exothermic reactions during the scale-up of benzophenone synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzophenone, with a particular focus on managing the exothermic nature of the Friedel-Crafts acylation during scale-up. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the safety, efficiency, and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzophenone, providing potential causes and actionable solutions.
Issue 1: Uncontrolled Exotherm and Thermal Runaway
-
Question: My reaction temperature is spiking uncontrollably after adding the aluminum chloride catalyst. How can I regain control and prevent a thermal runaway?
-
Answer: An uncontrolled exotherm is a critical safety concern during the Friedel-Crafts acylation, which is a highly exothermic reaction.[1] Immediate action is required to prevent a thermal runaway.[2]
-
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of benzoyl chloride.[3]
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water or ice-salt) is making maximum contact with the reaction flask and has ample capacity.[4]
-
Vigorous Stirring: Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.[3]
-
-
Preventative Measures for Future Experiments:
-
Controlled Addition: Add the benzoyl chloride dropwise using an addition funnel. The rate of addition should be slow enough to maintain the desired internal reaction temperature.[4]
-
Initial Cooling: Pre-cool the reaction vessel containing the benzene and aluminum chloride suspension to 0-5 °C before starting the benzoyl chloride addition.[5]
-
Calorimetry Studies: Before attempting a large-scale reaction, perform reaction calorimetry (e.g., using a Differential Scanning Calorimeter - DSC) to understand the thermal profile and heat flow of the reaction.[1][6] This data is crucial for designing a safe and effective cooling strategy.
-
Semi-Batch Process: For larger scale reactions, a semi-batch process where one reactant is added portion-wise allows for better temperature control throughout the reaction.[6]
-
-
Issue 2: Low Product Yield
-
Question: My benzophenone yield is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is essential.[7]
-
Potential Causes and Solutions:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is highly moisture-sensitive.[7] Exposure to atmospheric moisture will deactivate the catalyst.
-
Solution: Use fresh, anhydrous AlCl₃ and handle it in a dry environment (e.g., under an inert atmosphere of nitrogen or argon). Ensure all glassware is thoroughly dried before use.[7]
-
-
Incorrect Stoichiometry: The molar ratio of reactants and catalyst is critical. Because the benzophenone product forms a complex with AlCl₃, a stoichiometric amount of the catalyst is required.[5][8]
-
Solution: A common starting point is a molar ratio of 1.1 - 1.3 equivalents of AlCl₃ relative to the limiting reagent, benzoyl chloride.[5]
-
-
Incomplete Reaction: Insufficient reaction time or low temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). After the initial exothermic phase, allowing the reaction to stir at room temperature for 2-4 hours can drive it to completion.[5]
-
-
Substrate Quality: Impurities in benzene or benzoyl chloride can interfere with the reaction.
-
Solution: Use high-purity, anhydrous reagents.
-
-
-
Issue 3: Formation of Byproducts and Tar
-
Question: My final product is contaminated with a dark, tar-like substance. What is causing this and how can I prevent it?
-
Answer: Tar formation is a common issue in Friedel-Crafts reactions, often resulting from excessive reaction temperatures or catalyst activity.[7]
-
Potential Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can promote side reactions and polymerization.[7]
-
Solution: Maintain strict temperature control, especially during the exothermic addition of reactants. Keeping the temperature between 0-5°C during this phase is crucial.[5]
-
-
Excess Catalyst: Using a large excess of AlCl₃ can lead to unwanted side reactions.[7]
-
Solution: Use the minimum effective amount of catalyst, typically a slight excess (1.1-1.3 equivalents).[5]
-
-
Work-up Procedure: Improper quenching of the reaction can also lead to byproduct formation.
-
Solution: The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This hydrolyzes the benzophenone-AlCl₃ complex and deactivates the catalyst.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of aluminum chloride (AlCl₃) in the synthesis of benzophenone?
A1: Anhydrous aluminum chloride acts as a Lewis acid catalyst in the Friedel-Crafts acylation.[9] It coordinates with the benzoyl chloride, which facilitates the departure of the chloride ion and generates a highly electrophilic acylium ion.[10][11] This acylium ion is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form benzophenone.[12]
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: Aluminum chloride reacts vigorously with water, which not only deactivates the catalyst but can also generate hydrochloric acid and heat, posing a safety hazard.[13] The presence of moisture will significantly reduce the yield of the desired product.[7]
Q3: Can I use a different solvent instead of excess benzene?
A3: While benzene often serves as both a reactant and a solvent, other inert solvents can be used, especially during scale-up, to improve heat dissipation.[5] Solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices.[14] However, the choice of solvent can sometimes influence the reaction's regioselectivity in substituted systems.[14]
Q4: What are the key safety precautions I should take when scaling up this reaction?
A4: Scaling up an exothermic reaction like the synthesis of benzophenone requires careful planning and a thorough risk assessment.[15][16] Key precautions include:
-
Incremental Scale-Up: Never scale up a reaction by more than a factor of three from a previously successful run.[15]
-
Process Hazard Analysis (PHA): Conduct a detailed PHA to identify potential hazards and establish robust control measures.[1]
-
Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of handling the total heat output of the reaction. A cooling failure scenario should be considered in your risk assessment.[17]
-
Emergency Preparedness: Have a clear plan for handling a thermal runaway, which may include emergency quenching or pressure relief systems.[18]
-
Personal Protective Equipment (PPE): As the scale increases, so does the risk of splashes and spills. Upgraded PPE, such as a face shield, chemical splash apron, and heavy-duty gloves, should be used.[15]
Quantitative Data
Table 1: Typical Reaction Parameters for Benzophenone Synthesis
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| Benzene | Excess (serves as solvent) | Ensures complete reaction of the acylating agent. |
| Benzoyl Chloride | 1.0 equivalent | Limiting reagent. |
| Aluminum Chloride | 1.1 - 1.3 equivalents | A stoichiometric amount is required due to complexation with the product.[5] |
| Reaction Conditions | ||
| Temperature | 0-5 °C (addition), then room temp. | Low temperature during addition controls the exothermic reaction.[5] |
| Reaction Time | 2-4 hours post-addition | Can be optimized by monitoring with TLC.[5] |
| Yield | ||
| Expected Yield | 80-95% | Yields are typically high for this reaction under optimal conditions.[19] |
Experimental Protocol: Controlled Synthesis of Benzophenone
This protocol is for a laboratory-scale synthesis and should be adapted with appropriate safety measures for any scale-up.
-
Preparation:
-
Ensure all glassware (a three-necked round-bottom flask, a dropping funnel, a condenser, and a magnetic stirrer) is thoroughly oven-dried.
-
Assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
-
Catalyst Suspension:
-
To the round-bottom flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and excess dry benzene.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
-
Reactant Addition:
-
Add benzoyl chloride (1.0 equivalent) to the dropping funnel.
-
Add the benzoyl chloride dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[7]
-
-
Reaction Progression:
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours. Monitor the reaction's completion by TLC.[5]
-
-
Work-up and Quenching:
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude benzophenone can be purified by vacuum distillation or recrystallization.[19]
-
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.
Sources
- 1. qesacademy.com [qesacademy.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. benchchem.com [benchchem.com]
- 6. fauske.com [fauske.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. scribd.com [scribd.com]
- 17. real.mtak.hu [real.mtak.hu]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Benzophenones
Welcome to the technical support center for chemists and researchers engaged in the synthesis of substituted benzophenones. This guide is designed to provide practical, in-depth solutions to common challenges related to regioselectivity. The formation of specific isomers is a critical aspect of synthesizing novel compounds for pharmaceutical and materials science applications. Uncontrolled regioselectivity can lead to difficult purifications and low yields of the desired product. This resource combines theoretical principles with actionable troubleshooting advice to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of substituted benzophenones, particularly through electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.
Question 1: My Friedel-Crafts acylation of a substituted benzene is producing a mixture of ortho and para isomers. How can I favor the formation of the para product?
This is a frequent challenge, as many activating groups are ortho, para-directors.[1][2][3][4] The formation of the ortho isomer is often disfavored due to steric hindrance, but several factors can be adjusted to enhance the yield of the para product.[1][5]
Underlying Causes:
-
Steric Hindrance: The primary factor that typically favors para substitution over ortho is the physical blocking of the positions adjacent to the existing substituent by the substituent itself and the incoming electrophile.[1][5]
-
Reaction Temperature: At lower temperatures, reactions are generally under kinetic control, which may favor the sterically less hindered para product. Higher temperatures can lead to thermodynamic control and potentially more of the ortho isomer or isomer rearrangement.
-
Catalyst Choice and Amount: The size and reactivity of the Lewis acid catalyst can influence the steric environment around the electrophile.
Solutions and Protocols:
-
Modify Reaction Temperature:
-
Protocol: Cool the reaction mixture to 0°C or even lower temperatures (e.g., -20°C) before and during the addition of the Lewis acid catalyst.[6] Maintain this low temperature throughout the reaction.
-
Rationale: Lowering the temperature reduces the kinetic energy of the reactants, making the higher activation energy pathway to the sterically hindered ortho product less favorable.
-
-
Select a Bulkier Catalyst:
-
Protocol: Instead of a small Lewis acid like AlCl₃, consider using a bulkier catalyst system. Examples include complexes of AlCl₃ with nitroalkanes or larger Lewis acids like zinc chloride (ZnCl₂).
-
Rationale: A larger catalyst will create a more sterically demanding electrophilic complex, further discouraging attack at the ortho position.
-
-
Utilize a Bulky Acylating Agent (if possible):
-
Protocol: If the synthesis allows, a bulkier benzoyl chloride derivative can increase steric hindrance at the ortho position.
-
Rationale: This strategy is based on the same principle as using a bulky catalyst, increasing the steric clash at the positions adjacent to the existing substituent.
-
-
Employ a Blocking Group:
Question 2: I am attempting to synthesize a meta-substituted benzophenone from a starting material with an activating group, but the reaction is yielding primarily ortho and para products. What strategies can I use to achieve meta substitution?
Activating groups, such as alkyl or alkoxy groups, strongly direct incoming electrophiles to the ortho and para positions due to their electron-donating nature.[4][8] Forcing a meta substitution in this scenario requires a multi-step approach.
Underlying Cause:
-
Electronic Effects: Electron-donating groups (EDGs) stabilize the carbocation intermediate (arenium ion) formed during ortho and para attack through resonance and/or inductive effects.[9][10] The intermediate for meta attack is significantly less stable, making this pathway unfavorable.[1][2]
Solutions and Synthetic Strategies:
-
Modify the Directing Group:
-
Protocol: Convert the activating group into a deactivating, meta-directing group. For example, an alkyl group can be oxidized to a carboxylic acid, or an amino group can be converted to a nitro group. Following the meta-acylation, the group can potentially be converted back to its original form.
-
Rationale: Electron-withdrawing groups (EWGs) are meta-directors (with the exception of halogens) because they destabilize the ortho and para intermediates more than the meta intermediate.[3][8][11]
-
-
Alternative Synthetic Routes:
-
Fries Rearrangement: If a phenolic ester can be synthesized, the Fries rearrangement can be employed to generate hydroxybenzophenones.[12] The regioselectivity of this reaction can be controlled by reaction conditions.
-
Multi-step Synthesis Involving Nucleophilic Aromatic Substitution (SNAAr): In some cases, it may be more feasible to construct the molecule through a different bond disconnection, such as an SNAAr reaction, where the directing effects are governed by different principles.
-
Question 3: My reaction with a deactivated aromatic ring is very slow or not proceeding at all. How can I improve the reaction rate and yield?
Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[8][11][13]
Underlying Cause:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the substituent lowers the energy of the aromatic π orbitals, increasing the activation energy for electrophilic attack.[13]
Solutions:
-
Increase Reaction Temperature:
-
Protocol: Carefully increase the reaction temperature in increments. Refluxing the reaction mixture may be necessary.
-
Rationale: Providing more thermal energy helps overcome the higher activation energy barrier.
-
-
Use a More Potent Lewis Acid Catalyst:
-
Protocol: Switch from a milder Lewis acid like ZnCl₂ or FeCl₃ to a stronger one like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).[14]
-
Rationale: A stronger Lewis acid will generate a higher concentration of the highly reactive acylium ion.
-
-
Increase the Stoichiometry of the Catalyst:
-
Protocol: For deactivated substrates, it is often necessary to use more than a stoichiometric amount of the Lewis acid catalyst.
-
Rationale: The product ketone can complex with the Lewis acid, effectively sequestering it. Using an excess ensures enough active catalyst is available to drive the reaction to completion.
-
-
Consider Microwave-Assisted Synthesis:
Frequently Asked Questions (FAQs)
Q1: How do electronic and steric effects collectively determine the regioselectivity in reactions with substituted benzophenones?
Electronic effects, which include inductive and resonance effects, are generally the dominant factor in determining the position of electrophilic attack.[5][8] Electron-donating groups (EDGs) increase the electron density at the ortho and para positions, making them more nucleophilic.[4][8] Conversely, electron-withdrawing groups (EWGs) decrease electron density, particularly at the ortho and para positions, thus directing incoming electrophiles to the meta position.[3][8][11]
Steric effects are a secondary but crucial consideration.[5] They primarily influence the ratio of ortho to para products when an ortho, para-directing group is present.[1][5] Bulky substituents on the aromatic ring or a bulky incoming electrophile will sterically hinder the ortho positions, leading to a preference for the para product.[5][9]
Q2: Can the choice of solvent affect the regioselectivity of the reaction?
Yes, the solvent can influence the regioselectivity. Polar solvents can stabilize the charged intermediates formed during the reaction. In some cases, the solvent can also complex with the Lewis acid catalyst, altering its effective size and reactivity, which in turn can impact the ortho/para ratio. For instance, using a more coordinating solvent might lead to a bulkier catalyst-solvent complex, enhancing the preference for para substitution.
Q3: Are there "greener" alternatives to traditional Lewis acids like AlCl₃ for Friedel-Crafts acylation?
Absolutely. Due to the environmental concerns associated with traditional Lewis acids (e.g., generation of acidic waste), there has been significant research into more environmentally benign catalysts.[15] These include:
-
Solid Acid Catalysts: Zeolites and clays can be used as reusable, heterogeneous catalysts.
-
Deep Eutectic Solvents (DES): Certain DES, such as a mixture of choline chloride and zinc chloride, can act as both the solvent and the catalyst, are often reusable, and can offer high regioselectivity.[15]
-
Metal Oxides: Nanosheet assemblies of metal oxides like SnO₂ have shown promise as reusable catalysts for regioselective Friedel-Crafts acylations under solvent-free conditions.[16]
Q4: How can I accurately determine the ratio of regioisomers in my product mixture?
The most common and reliable methods for quantifying regioisomer ratios are:
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC with a flame ionization detector (FID) provides excellent separation and quantification.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally sensitive.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the isomer ratio by integrating the signals that are unique to each regioisomer.[17]
For all these methods, it is crucial to calibrate with pure standards of each isomer if available, or to ensure that the response factors are similar if standards are not accessible.
Data and Protocols
Table 1: Influence of Substituent on Regioselectivity of Nitration
| Substituent (in C₆H₅R) | % ortho product | % meta product | % para product | Directing Effect |
| -CH₃ | 56 | 3 | 41 | ortho, para |
| -Cl | 30 | 0 | 70 | ortho, para |
| -Br | 38 | 0 | 62 | ortho, para |
| -OH | 10 | 0 | 90 | ortho, para |
| -CHO | 19 | 72 | 9 | meta |
| -CO₂Et | 28 | 68 | 3 | meta |
| -CN | 17 | 81 | 2 | meta |
| -NO₂ | 6 | 94 | 0 | meta |
| Data adapted from Ingold and colleagues' studies on regiochemistry in nitration.[2] |
Experimental Protocol: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation[6]
This protocol details the synthesis of 4-methylbenzophenone, illustrating a typical Friedel-Crafts acylation where the methyl group directs the incoming benzoyl group primarily to the para position.
Materials:
-
Toluene (10 mL, 94 mmol)
-
Benzoyl chloride (5.8 mL, 50 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (7.3 g, 55 mmol)
-
Dichloromethane (DCM) (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add toluene and benzoyl chloride.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Analysis of Regioisomer Ratio by Gas Chromatography (GC)[6]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for separating aromatic compounds (e.g., HP-5 or equivalent).
Procedure:
-
Prepare a standard solution of the crude product in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample into the GC.
-
Run a temperature program that allows for the baseline separation of the expected regioisomers (e.g., start at 100°C, ramp to 250°C at 10°C/min).
-
Identify the peaks corresponding to each isomer based on retention times (if known from standards) or by GC-MS analysis.
-
Integrate the peak areas for each isomer. The ratio of the peak areas corresponds to the ratio of the isomers in the mixture.
Visualizing Reaction Control
Diagram 1: Factors Influencing Regioselectivity in Friedel-Crafts Acylation
Caption: Key factors controlling regioselectivity and reaction rate.
Diagram 2: Experimental Workflow for Optimizing Para-Selectivity
Caption: A workflow for enhancing para-product formation.
References
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- Der Pharma Chemica. (n.d.). Preparation of regiospecific benzophenones from ethers. Der Pharma Chemica.
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- PMC - NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing.
- New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
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- MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.
- ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
- Organic Letters. (n.d.). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. ACS Publications.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
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- StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
- ResearchGate. (2025). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group.
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- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- ResearchGate. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Google Patents. (n.d.). A process for the preparation of substituted benzophenones.
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- RSC Publishing. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis.
- Chemistry LibreTexts. (2023). An Explanation of Substituent Effects.
- Beilstein Journals. (2018). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
- Yadav, M., & Sharma, U. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science.
- Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
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- University of Calgary. (n.d.). Substituent Effects.
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- Chemical Science (RSC Publishing). (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
- Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes.
- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- YouTube. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2019). Orientation Effects in Substituted Benzenes.
- Leah4Sci. (2021). Ortho Meta Para Directing Effects in EAS Reactions.
- Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
- YouTube. (2022). predicting regioselectivity in EAS reactions.
- OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. Organic Chemistry.
- BenchChem. (n.d.). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation.
- BYJU'S. (n.d.). Directive Influence Of Functional Group In Mono Substituted Benzene.
- PubMed. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- CK-12 Foundation. (2025). Directive Influence of Functional Group in Monosubstituted Benzene.
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preventing the formation of isomeric byproducts in Friedel-Crafts reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and minimize the formation of complex isomeric byproducts. Here, we move beyond simple protocols to explore the mechanistic underpinnings of byproduct formation and provide actionable, field-proven strategies to achieve high-purity target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize n-propylbenzene via Friedel-Crafts alkylation of benzene with 1-chloropropane and AlCl₃, but my main product is isopropylbenzene. What is happening?
A: You are observing a classic limitation of Friedel-Crafts alkylation: carbocation rearrangement. The reaction proceeds through a carbocation intermediate.[1] The initially formed primary carbocation from 1-chloropropane is unstable and rapidly rearranges via a hydride shift to the more stable secondary carbocation, which then alkylates the benzene ring.[2][3]
Q2: How can I synthesize a straight-chain alkylbenzene like n-propylbenzene without this rearrangement?
A: The most reliable method is to perform a Friedel-Crafts acylation followed by a reduction.[4][5] First, acylate benzene with propanoyl chloride to form propiophenone. The acylium ion intermediate is resonance-stabilized and does not rearrange.[6] The resulting ketone product can then be reduced to the desired n-propylbenzene using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[5]
Q3: My reaction with an activated aromatic ring is producing a mixture of mono-, di-, and tri-substituted products. How do I stop this "polyalkylation"?
A: Polyalkylation occurs because the product of the first alkylation is more reactive than the starting material. The added alkyl group is electron-donating, which activates the ring towards further electrophilic attack.[5][7] There are two primary strategies to prevent this:
-
Use a large excess of the aromatic substrate. This statistically favors the alkylating agent reacting with the starting material rather than the more dilute, mono-alkylated product.[8]
-
Use the acylation-reduction pathway. The acyl group introduced in acylation is electron-withdrawing and deactivates the ring, effectively preventing further substitution.[6]
Q4: What is the difference between kinetic and thermodynamic control in determining the ortho/para isomer ratio?
A: In many cases, the ortho isomer is the kinetically favored product, meaning it forms faster, often at lower temperatures, due to a lower activation energy. The para isomer is often the thermodynamically favored product, as it is more stable due to reduced steric hindrance.[9] At higher temperatures, the reaction becomes more reversible, allowing the initially formed isomers to equilibrate to the most stable product, which is typically the para isomer.[10]
Troubleshooting Guide: Isomer Control
This section provides a deeper dive into specific challenges related to isomer formation and the experimental levers you can pull to resolve them.
Issue 1: Unwanted Structural Isomers from Carbocation Rearrangement
As addressed in the FAQ, this is the most common pitfall in Friedel-Crafts alkylation. The underlying cause is the thermodynamic drive for a less stable carbocation to rearrange into a more stable one.
This two-step process is the gold standard for producing primary alkylbenzenes.
Caption: The alkylation vs. acylation-reduction pathways for synthesizing propylbenzene.
Issue 2: Poor Regioselectivity (Controlling the Ortho vs. Para Ratio)
When your starting aromatic ring already has a substituent, the incoming group will be directed to the ortho and para positions (for activating groups) or the meta position (for deactivating groups).[11] For ortho/para directors, achieving a high ratio of one isomer over the other is a common challenge.
Caption: Decision workflow for optimizing ortho/para regioselectivity.
-
Temperature: The effect of temperature can be profound. Lower temperatures often favor the kinetically controlled product, while higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the most stable isomer (usually para).[12]
Reaction Temperature (°C) Ortho Isomer (%) Meta Isomer (%) Para Isomer (%) Alkylation of Toluene 0 54 17 29 Alkylation of Toluene 25 3 69 28 Data adapted from Clark, J., 2023.[12] -
Catalyst Choice: Standard Lewis acids like AlCl₃ are small and highly reactive. To enhance para selectivity, consider:
-
Bulky Lewis Acids: A larger catalyst can sterically block the ortho positions.
-
Shape-Selective Catalysts: This is the most powerful method for controlling regioselectivity. Solid acid catalysts like zeolites have a defined microporous structure.[13] The reaction's transition state for the formation of the bulkier ortho isomer cannot fit within the catalyst's pores, thus strongly favoring the formation of the slimmer para isomer.[14][15] Zeolites like H-Y and H-beta are commonly used.[14]
-
-
Solvent Effects: The polarity of the solvent can influence isomer ratios by differentially stabilizing the transition states leading to the ortho and para products.[16] For example, in some acylations, changing from a nonpolar solvent like carbon disulfide to a polar one like nitrobenzene can alter the product distribution.[9]
Advanced Strategy: Shape-Selective Catalysis with Zeolites
For industrial applications and high-purity synthesis, moving away from traditional Lewis acids towards heterogeneous, shape-selective catalysts offers significant advantages.
Q: Why are zeolites superior for controlling isomerism?
A: Zeolites offer "transition state selectivity".[15] Their crystalline aluminosilicate structures create a network of pores and channels of a specific molecular dimension. For a reaction to occur within these pores, the transition state of that reaction must be able to form in the confined space.
-
Para-Selectivity: In the acylation or alkylation of a monosubstituted benzene, the transition state leading to the para product is sterically less demanding (more linear) than the transition state leading to the bulkier ortho product.
-
Mechanism: The slimmer para transition state can form readily within the zeolite pores, while the bulkier ortho transition state is sterically inhibited.[17] This results in a dramatic preference for the para isomer, often exceeding 95% selectivity.
This approach not only solves the isomer problem but also aligns with green chemistry principles, as zeolites are reusable and can be separated from the reaction mixture by simple filtration.[13][18]
Experimental Protocols
Protocol 1: Synthesis of 4-Methylacetophenone via Friedel-Crafts Acylation
This protocol demonstrates a standard acylation where steric hindrance from the methyl group strongly directs the incoming acyl group to the para position.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Toluene
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube.
-
Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM in the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Prepare a solution of toluene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM in the dropping funnel.
-
Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10°C.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor progress by TLC.
-
Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or distillation.
Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene
This protocol is for the reduction step in the acylation-reduction strategy to avoid carbocation rearrangement.
Materials:
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Propiophenone
-
Toluene (as co-solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated HCl, toluene, and the propiophenone starting material.[7]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidic conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to yield the final n-propylbenzene product.
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]
-
Science Info. (2023). Friedel-Crafts Reaction: Mechanism, Application, Limitations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link]
-
Pearson+. (n.d.). Which strategy can be used to overcome the limitations of Friedel-Crafts alkylation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts alkylation avoiding isomerisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Csicsery, S. M. (1985). Catalysis by shape selective zeolites-science and technology. SciSpace. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Zeolite catalyzed friedel-crafts reactions: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Shape selectivity of zeolite for hydroisomerization of long-chain alkanes. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
Semantic Scholar. (2006). Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
-
Semantic Scholar. (1986). Catalysis by shape selective zeolites-science and technology. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]
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stability and storage conditions for 2-Fluoro-5-(trifluoromethyl)benzophenone
A Guide to Stability, Storage, and Troubleshooting for Researchers
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for 2-Fluoro-5-(trifluoromethyl)benzophenone?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and contamination.[2] For optimal shelf life, storage in a refrigerator at 2-8°C is recommended, although ambient storage is also cited by some suppliers.[3] It is crucial to keep the compound away from strong oxidizing agents, as these are known incompatibilities.[1]
2. How sensitive is this compound to light and moisture?
Moisture can be detrimental to the stability of many organic compounds, including fluorinated benzophenones. Hydrolysis, though not extensively documented for this specific molecule under storage conditions, is a potential degradation pathway. Always ensure the container is tightly sealed, especially when removing it from cold storage, to prevent condensation from forming inside the vial.
3. What are the signs of degradation I should look for?
Visual inspection can be the first indicator of potential degradation. A change in the physical appearance of the compound, such as a color change from its typical light yellow or off-white to a darker shade, or a change in its crystalline structure, may suggest impurity or degradation.[2] Any unusual odor could also be an indicator of decomposition. However, visual cues are not always reliable, and analytical confirmation is recommended if degradation is suspected.
4. What are the likely degradation products of this compound?
While specific studies on the degradation products of this compound under storage conditions are limited, insights can be drawn from the degradation of other benzophenones in different environments. Under oxidative or photolytic stress, degradation of benzophenones often involves hydroxylation of the aromatic rings and, in more extreme cases, cleavage of the carbonyl bridge or the aromatic rings themselves.[6][7] For this particular molecule, potential degradation could involve reactions at the fluoro- and trifluoromethyl-substituted ring.
Troubleshooting Guide
Issue: I observe unexpected or inconsistent results in my experiments using this compound.
This could be due to a variety of factors, but compromised compound integrity is a common culprit.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).
-
Visual Inspection: Examine the compound for any changes in color or appearance.
-
Perform a Simple Quality Control Check: A quick Thin-Layer Chromatography (TLC) analysis can provide a qualitative assessment of purity. A single spot on the TLC plate is indicative of a pure compound, while the presence of multiple spots suggests impurities or degradation products.[8]
-
Analytical Characterization: If you have access to more advanced analytical instrumentation, obtaining a melting point, or running an NMR or HPLC analysis can provide a more definitive assessment of purity and structure.
Issue: My compound has changed color. Is it still usable?
A color change is a strong indicator of a chemical change. While the compound may still contain a significant amount of the desired material, the presence of impurities could interfere with your experiments. It is highly recommended to perform a quality control check, such as the TLC protocol outlined below, to assess the purity. For critical applications, using a fresh, uncompromised batch of the compound is the safest approach.
Quantitative Data Summary
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | 2-8°C (refrigerated) or cool, ambient | [3] |
| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) is ideal for long-term storage | General good practice |
| Light Exposure | Store in the dark or in an amber vial | [4][5] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Experimental Protocols
Protocol: Simple Quality Control by Thin-Layer Chromatography (TLC)
This protocol provides a rapid and inexpensive method to qualitatively assess the purity of your this compound.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The polarity can be adjusted to achieve good separation.
-
Sample solution: Dissolve a small amount of your this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Reference solution: If available, dissolve a small amount of a new, trusted batch of the compound in the same solvent.
-
UV lamp (254 nm) for visualization.
Procedure:
-
Pour a small amount of the prepared mobile phase into the developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the chamber and let it equilibrate for 5-10 minutes.
-
Using a capillary tube, spot a small amount of your sample solution onto the origin line of the TLC plate. If you have a reference sample, spot it alongside the test sample.
-
Carefully place the spotted TLC plate into the developing chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure compound should ideally show a single spot. The presence of additional spots in the lane of your test sample, which are not present in the reference lane, indicates the presence of impurities or degradation products.
Visualizations
Caption: Logical workflow for storage conditions and experimental outcomes.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). Retrieved from [Link]
- Walash, M. I., Belal, F., El-Enany, N., & Abdelal, A. A. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of the Chilean Chemical Society, 56(4), 899-904.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 7). Retrieved from [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2011). ResearchGate. Retrieved from [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). PubMed Central. Retrieved from [Link]
-
Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. (2023, August 9). ResearchGate. Retrieved from [Link]
-
Selectivity: Degradation Conditions of Benzophenone-3. (n.d.). ResearchGate. Retrieved from [Link]
-
Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. (2012). PubMed. Retrieved from [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2019). MDPI. Retrieved from [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. (2016). PubMed. Retrieved from [Link]
-
Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. (2023). PubMed. Retrieved from [Link]
-
Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021). PubMed. Retrieved from [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). PubMed. Retrieved from [Link]
-
Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. (n.d.). OUCI. Retrieved from [Link]
-
Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Assessing the Fate of Benzophenone-Type UV Filters and Transformation Products during Soil Aquifer Treatment: The Biofilm Compartment as Bioaccumulator and Biodegrader in Porous Media. (2024). ACS Publications. Retrieved from [Link]
-
Thermal degradation of fluoropolymers. (2020). Retrieved from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]
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Thermal degradation of fluorotelomer treated articles and related materials. (2005). ResearchGate. Retrieved from [Link]
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GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. (n.d.). Retrieved from [Link]
-
2'-Fluoro-modified Phosphorothioate Oligonucleotide Can Cause Rapid Degradation of P54nrb and PSF. (2015). PubMed. Retrieved from [Link]
-
2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (2015). PubMed Central. Retrieved from [Link]
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- 5. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: C-F Bond Activation of Trifluoromethylarenes
Welcome to the technical support center for challenges in the C-F bond activation of trifluoromethylarenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of transforming the highly robust trifluoromethyl group. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
The trifluoromethyl group is a cornerstone in medicinal chemistry, enhancing metabolic stability, bioavailability, and potency of drug candidates. However, the very strength of the C-F bond that confers these desirable properties also presents a significant synthetic challenge.[1][2] Selective activation of a single C-F bond in an Ar-CF3 moiety to forge new C-C or C-heteroatom bonds is a formidable task, often plagued by issues of low reactivity, over-defluorination, and catalyst deactivation.[2] This guide provides field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: No reaction or extremely low conversion of the starting trifluoromethylarene.
Q: I have assembled my reaction with the trifluoromethylarene, catalyst, and reagents under the specified conditions, but I observe no product formation, and the starting material is recovered unchanged. What are the likely causes and how can I troubleshoot this?
A: This is a frequent challenge, often stemming from the inherent inertness of the C-F bond.[1][2] Several factors could be at play. Let's break down the troubleshooting process:
Step 1: Verify Catalyst and Reagent Integrity
-
Catalyst Activity: Many catalytic systems for C-F activation, particularly those involving photoredox or transition metals, are sensitive to air and moisture.[3][4] Ensure that your catalyst was stored under an inert atmosphere and that all solvents and reagents are rigorously dried.
-
Reagent Purity: Impurities in commercially available reagents can sometimes poison the catalyst. Consider purifying critical reagents if you suspect contamination.
-
Hydrosilane Quality (for reductive C-F activation): If using a hydrosilane as a reductant, ensure it is fresh. Older bottles can contain disiloxanes from slow oxidation, which are unreactive.
Step 2: Re-evaluate Reaction Conditions
-
Temperature: While many modern methods operate at room temperature, some systems require elevated temperatures to overcome the high activation energy of C-F bond cleavage. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) to see if conversion improves.
-
Solvent Effects: The choice of solvent can be critical. Highly polar, coordinating solvents like DMF or DMAc can sometimes stabilize key intermediates. Conversely, non-polar solvents may be required for other systems. Consult the original literature for your chosen method and consider a solvent screen.
-
Light Source (for photocatalytic reactions): For photoredox-catalyzed reactions, ensure your light source has the correct wavelength and sufficient intensity to excite the photocatalyst.[3][4] The distance of the reaction vessel from the light source can also impact efficiency.
Step 3: Consider Electronic Effects of the Substrate
-
Trifluoromethylarenes bearing electron-withdrawing groups are generally more susceptible to reductive C-F activation because these groups lower the reduction potential of the molecule.[4] If your substrate is electron-rich, it may be inherently less reactive under these conditions. You might need to switch to a more potent catalytic system or a different activation strategy.
Issue 2: Over-reaction leading to difluoromethyl (Ar-CF2H) or monofluoromethyl (Ar-CFH2) products when only mono-functionalization was intended.
Q: My goal is to replace a single fluorine atom in the CF3 group, but I am observing significant amounts of products where two or even all three fluorine atoms have been replaced. How can I improve the selectivity for mono-functionalization?
A: This is a classic selectivity challenge in C-F activation. The product of the initial C-F functionalization (Ar-CF2R) is often more reactive than the starting trifluoromethylarene, leading to subsequent reactions.[2]
Step 1: Lower the Reaction Temperature
-
Reducing the thermal energy of the system can often temper the reactivity of the intermediate species, allowing for greater differentiation between the activation of the first and subsequent C-F bonds.
Step 2: Reduce the Equivalents of the Nucleophile/Coupling Partner
-
Using a stoichiometric amount or even a slight excess of the nucleophile or coupling partner can help to limit the extent of the reaction. Once the desired mono-functionalized product is formed, there is less of the reactive partner available for further transformation.
Step 3: Employ a Directing Group Strategy
-
In some cases, installing a directing group on the aromatic ring, often ortho to the trifluoromethyl group, can facilitate selective mono-functionalization.[5][6] For example, an ortho-silyl group can assist in the selective activation of a single C-F bond.[5][6]
Step 4: Choose a Milder Catalytic System
-
Some catalytic systems are inherently more selective than others. For instance, certain palladium/copper co-catalytic systems have shown high selectivity for the reduction of ArCF3 to ArCF2H.[2] Researching and switching to a catalyst known for its selectivity in mono-functionalization can be a viable strategy.
Issue 3: Inconsistent results and poor reproducibility of the reaction.
Q: I have successfully performed the C-F activation reaction once with a good yield, but subsequent attempts under what I believe are identical conditions have failed or given much lower yields. What could be causing this irreproducibility?
A: Reproducibility issues in sensitive catalytic reactions are often traced back to subtle, overlooked variables.
Step 1: Rigorous Control of the Reaction Atmosphere
-
Even small amounts of oxygen or moisture can have a dramatic impact on many C-F activation catalysts. Ensure your inert gas (nitrogen or argon) is of high purity and that your glassware is properly dried. The use of a glovebox for reaction setup is highly recommended.
Step 2: Scrutinize Solvent and Reagent Sources
-
Different batches or suppliers of solvents and reagents can have varying levels of impurities. If you have switched to a new bottle of a solvent or reagent, this could be the source of the problem. If possible, use reagents from the same batch that gave the successful result.
Step 3: Standardize Reaction Setup and Stirring
-
Ensure the reaction setup is identical each time, including the type of reaction vessel and the stirring rate. In heterogeneous reactions or reactions with solids, the stirring rate can affect the reaction kinetics.
Step 4: Monitor for Catalyst Decomposition
-
Some catalysts may have limited stability under the reaction conditions. If the reaction mixture changes color in an unexpected way over time, it could indicate catalyst decomposition. Consider adding the catalyst in portions or using a more stable catalyst system if this is suspected.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in activating the C-F bond of a trifluoromethylarene?
A1: The primary challenge lies in the exceptional strength of the C(sp3)-F bond, which is one of the strongest single bonds in organic chemistry.[1][2] Furthermore, as fluorine atoms are sequentially replaced, the remaining C-F bonds in the resulting difluoromethyl and monofluoromethyl groups become progressively weaker and more susceptible to cleavage.[2] This often leads to a lack of selectivity, with the reaction proceeding to complete defluorination.
Q2: What are the main strategies for activating the C-F bond in trifluoromethylarenes?
A2: Several strategies have been developed, broadly categorized as:
-
Reductive Methods: These often involve single-electron transfer (SET) to the trifluoromethylarene, either through photoredox catalysis, electrochemistry, or the use of strong reducing agents.[3][4][7] This generates a radical anion that expels a fluoride ion to form a difluorobenzyl radical, which can then be functionalized.
-
Lewis Acid-Mediated Activation: Strong Lewis acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating fluoride abstraction to generate a difluorobenzyl cation-like species.[8][9]
-
Transition Metal Catalysis: Low-valent transition metals can insert into the C-F bond via oxidative addition, although this is challenging.[10] Cooperative catalytic systems, for example involving palladium and copper, have also been effective.[2]
-
Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids and bases can cooperatively activate C-F bonds.[11]
Q3: How can I monitor the progress of my C-F activation reaction?
A3: The most common methods are:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting material and the formation of new, less polar products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring volatile compounds and identifying products and byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly powerful for C-F activation reactions. The disappearance of the singlet for the Ar-CF3 group and the appearance of new signals for the Ar-CF2R or Ar-CF2H products provides direct evidence of the reaction's progress. 1H NMR is also useful for tracking the formation of new C-H bonds or the incorporation of new organic fragments.
Q4: Are there any specific safety precautions I should take when working with C-F activation reactions?
A4: Yes, several precautions are essential:
-
Handling of Fluoride Sources: Many C-F activation reactions generate fluoride ions as a byproduct. Fluorides can be corrosive and toxic. Always handle reaction workups in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Photoreactors: When using photocatalysis, be aware of the high-intensity light source. Use appropriate shielding to protect your eyes from UV or high-intensity visible light.
-
Reactive Reagents: Many reagents used in these reactions, such as strong bases (e.g., KOt-Bu), hydrosilanes, and some metal catalysts, are reactive and require careful handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Workflow and Data Interpretation
Representative Protocol: Photocatalytic Defluoroalkylation of an Electron-Deficient Trifluoromethylarene
This protocol is a generalized example based on principles from published methods.[3][4]
Objective: To achieve the selective mono-defluoroalkylation of 1,3-bis(trifluoromethyl)benzene with an unactivated alkene.
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
1-Octene
-
Photoredox catalyst (e.g., an iridium or organic-based photocatalyst with a sufficiently negative excited-state reduction potential)[4]
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., a thiol)[4]
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Standard Schlenk line or glovebox equipment
-
Photoreactor with a specific wavelength light source (e.g., blue LEDs)
Procedure:
-
In a glovebox, add the photoredox catalyst (e.g., 1-2 mol%) and the HAT catalyst (e.g., 10-20 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the 1,3-bis(trifluoromethyl)benzene (1.0 equiv) and the anhydrous, degassed solvent.
-
Add the 1-octene (1.5-2.0 equiv).
-
Seal the reaction vessel, remove it from the glovebox, and place it in the photoreactor.
-
Irradiate the reaction mixture with the appropriate light source while stirring vigorously at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or 19F NMR.
-
Upon completion, quench the reaction (if necessary, as specified by the particular method), and purify the product by column chromatography on silica gel.
Data Interpretation Table
| Analytical Technique | Expected Observation for Successful Reaction | Potential Issue Indicated by Deviation |
| 19F NMR | Decrease in the intensity of the singlet corresponding to the Ar-CF3 groups. Appearance of a new triplet signal for the Ar-CF2-R product. | No change in the Ar-CF3 signal indicates no reaction. Multiple new signals may suggest over-reaction or side reactions. |
| GC-MS | A new peak with the expected mass for the defluoroalkylated product. | Presence of peaks corresponding to di- or tri-defluorinated products indicates a lack of selectivity. |
| 1H NMR | Appearance of new signals in the aliphatic region corresponding to the incorporated alkene chain. | Complex, uninterpretable signals may suggest product decomposition or the formation of multiple isomers. |
Visualizing the C-F Activation Process
Below is a simplified diagram illustrating a common mechanistic pathway for photoredox-catalyzed C-F activation.
Caption: Simplified photoredox catalytic cycle for C-F bond activation.
This guide is intended to be a starting point for troubleshooting your C-F activation experiments. The field is rapidly evolving, and consulting the primary literature for the specific method you are employing is always recommended.
References
-
Douglas, J. J., Albright, H., & Jui, N. T. (2018). Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes. Journal of the American Chemical Society, 140(1), 11-14. [Link]
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Kim, Y., Kanemoto, K., Shimomori, K., Hosoya, T., & Yoshida, S. (2020). Catalytic Functionalization of a Single C−F Bond of Trifluoromethylarenes Assisted by an ortho‐Silyl Group Using a Trityl‐Based All‐in‐One Reagent with Ytterbium Triflate Catalyst. Chemistry – A European Journal, 26(28), 6136-6140. [Link]
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Tebeka, T. (2022). C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. Molecules, 27(6), 1888. [Link]
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Wang, C., & Wang, X. (2021). Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers, 8(1), 108-132. [Link]
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Kim, Y., Kanemoto, K., Shimomori, K., Hosoya, T., & Yoshida, S. (2020). Functionalization of a Single C-F Bond of Trifluoromethylarenes Assisted by an ortho-Silyl Group Using a Trityl-Based All-in-One Reagent with Ytterbium Triflate Catalyst. Chemistry, 26(28), 6136–6140. [Link]
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Tebeka, T. (2022). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Molecules, 27(6), 1888. [Link]
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Harriman, A., & Rock, C. L. (2018). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. Journal of the American Chemical Society, 140(42), 13813–13817. [Link]
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Li, P., & Wang, L. (2020). Recent advances in C-F bond activation of trifluoromethylated carbonyl compounds and derivatives. Chinese Chemical Letters, 31(7), 1775-1784. [Link]
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Ahbab, M., & Lalic, G. (2016). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Chemical Science, 7(1), 693-697. [Link]
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Ahbab, M., & Lalic, G. (2016). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Chemical Science, 7(1), 693-697. [Link]
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Cole, T. R., & Wickens, Z. K. (2021). Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions. Chemical Communications, 57(76), 9696-9699. [Link]
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Zhang, X., & Cao, S. (2017). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 7(1), 23. [Link]
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Oestreich, M., & Metsänen, T. T. (2018). Main-Group Lewis Acids for C–F Bond Activation. ACS Catalysis, 8(5), 4815-4824. [Link]
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Pitts, C. R., & Bloom, S. (2021). Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides. Journal of the American Chemical Society, 143(47), 19686–19692. [Link]
-
Clot, E., & Eisenstein, O. (2004). Organometallic Complexes for C F Activation. In Comprehensive Organometallic Chemistry III (pp. 1-33). Elsevier. [Link]
-
Ortuño, M. A., & Lledós, A. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics, 39(9), 1605-1614. [Link]
-
Luo, C., & Bandar, J. S. (2019). Selective Defluoroallylation of Trifluoromethylarenes. Journal of the American Chemical Society, 141(35), 13752-13757. [Link]
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Ai, H., Ma, X., Song, Q., & Wu, X. (2021). C–F bond activation under transition-metal-free conditions. Science China Chemistry, 64(10), 1630-1659. [Link]
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Zhu, J. (n.d.). C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. Retrieved January 4, 2026, from [Link]
-
Pitts, C. R., & Baran, P. S. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(20), 7801-7807. [Link]
-
Braun, T., & Perutz, R. N. (2015). C–F activation of trifluoropyridines at 1 and consecutive fluorination reactions. Dalton Transactions, 44(26), 11754-11764. [Link]
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Ai, H., Ma, X., Song, Q., & Wu, X. (2021). C-F bond activation under transition-metal-free conditions. Science China Chemistry, 64(10), 1630-1659. [Link]
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Miyake, G. M., & Paton, R. S. (2022). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Nature. [Link]
-
Novoa, J. J., & Feliu, J. (2021). Understanding the C-F Bond Activation Mediated by Frustrated Lewis Pairs: Crucial Role of Non-covalent Interactions. Chemistry – A European Journal, 27(11), 3824-3832. [Link]
-
Wang, Y., et al. (2023). Promoting C–F bond activation via proton donor for CF4 decomposition. Proceedings of the National Academy of Sciences, 120(52), e2313621120. [Link]
-
O'Hair, R. A. J. (2007). Carbon—Fluorine Bond Activation — Looking at and Learning from Unsolvated Systems. Australian Journal of Chemistry, 60(11), 834-842. [Link]
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Pitts, C. R. (2020, May 4). Get the F Out! C-F Bond Functionalization. Baran Lab Group Meeting. [Link]
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Jenness, G. R. (2024). Exploring the fundamentals of C-F bond activation on low-index metal surfaces. American Chemical Society. [Link]
-
Ichikawa, K., et al. (2017). Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes. Angewandte Chemie International Edition, 56(21), 5890-5893. [Link]
-
Osaka University. (2021, June 2). Activation of carbon-fluorine bonds via cooperation of a photocatalyst and tin. ScienceDaily. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Fluorination using Design of Experiments (DoE)
Welcome to our dedicated technical support center for the optimization of fluorination reactions using Design of Experiments (DoE). This guide is tailored for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and safety of their fluorination processes. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of introducing fluorine into organic molecules.
Introduction to DoE in Fluorination Chemistry
The introduction of fluorine into a molecule can dramatically alter its biological, physical, and chemical properties, making fluorination a critical transformation in medicinal and materials chemistry. However, these reactions are often challenging, plagued by issues such as low yields, poor selectivity, and the formation of hazardous byproducts like hydrofluoric acid (HF).[1][2]
Design of Experiments (DoE) offers a systematic and statistically robust approach to overcome these challenges. Unlike the traditional "one variable at a time" (OVAT) method, DoE allows for the simultaneous investigation of multiple factors, revealing complex interactions and identifying optimal reaction conditions with greater efficiency.[3][4][5][6] This guide will equip you with the knowledge to effectively apply DoE principles to your fluorination experiments.
Troubleshooting Guide: A-Q&A Approach to Common Fluorination Challenges
This section directly addresses specific issues you may encounter during your fluorination experiments, providing not just solutions but also the scientific reasoning behind them.
Q1: My reaction yield is consistently low or non-existent. What are the likely culprits and how can I use DoE to troubleshoot this?
A: Low or no product yield is a frequent frustration in fluorination chemistry. The causes can range from reagent quality to suboptimal reaction parameters. A systematic DoE approach can help pinpoint the critical factors.
Initial Checks (Before Embarking on a Full DoE):
-
Reagent Integrity: Many fluorinating agents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, are moisture-sensitive and can degrade over time.[7] Always use a fresh, properly stored bottle of your fluorinating reagent.
-
Substrate Reactivity: For nucleophilic fluorination, ensure your substrate has a good leaving group. If you are performing a deoxyfluorination of an alcohol, the hydroxyl group may need to be converted to a sulfonate ester to improve its lability.[7]
-
Anhydrous Conditions: The presence of water can consume the fluorinating reagent and lead to unwanted side reactions. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Applying DoE for Yield Optimization:
If the initial checks do not resolve the issue, a screening DoE, such as a fractional factorial design, can efficiently identify the most influential factors.
Key Factors to Investigate in Your DoE:
-
Temperature: Some fluorination reactions require elevated temperatures to proceed at a reasonable rate.[7] However, excessive heat can promote decomposition and side reactions.[8]
-
Concentration: The concentration of your substrate and fluorinating agent can significantly impact reaction kinetics.
-
Solvent: The choice of solvent is crucial. It must be anhydrous and compatible with your fluorinating agent. For example, electrophilic reagents like Selectfluor® can react exothermically with DMF.[7][9] Aprotic polar solvents like DMF and DMSO can enhance the nucleophilicity of fluoride ions in SNAr reactions.[2]
-
Equivalents of Fluorinating Agent: Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve complete conversion.[7]
Table 1: Example of a 2³ Factorial Design for Low Yield Troubleshooting
| Experiment | Temperature (°C) | Concentration (M) | Equivalents of Reagent | Observed Yield (%) |
| 1 | 25 (Low) | 0.1 (Low) | 1.1 (Low) | 5 |
| 2 | 80 (High) | 0.1 (Low) | 1.1 (Low) | 35 |
| 3 | 25 (Low) | 0.5 (High) | 1.1 (Low) | 10 |
| 4 | 80 (High) | 0.5 (High) | 1.1 (Low) | 60 |
| 5 | 25 (Low) | 0.1 (Low) | 2.0 (High) | 15 |
| 6 | 80 (High) | 0.1 (Low) | 2.0 (High) | 75 |
| 7 | 25 (Low) | 0.5 (High) | 2.0 (High) | 25 |
| 8 | 80 (High) | 0.5 (High) | 2.0 (High) | 90 |
Analyzing the results from this DoE would likely reveal that temperature and the equivalents of the fluorinating agent are the most significant factors affecting the yield.
Q2: I'm observing significant formation of elimination byproducts (alkenes). How can I improve the selectivity of my fluorination reaction?
A: The formation of elimination byproducts is a common side reaction, especially in deoxyfluorination reactions of secondary alcohols.[8] This is often catalyzed by the in-situ generation of HF, which is a strong acid.[1]
Strategies to Minimize Elimination:
-
Temperature Control: Lowering the reaction temperature can often disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
Slow Addition of Reagent: Adding the fluorinating agent slowly can help to maintain a low instantaneous concentration of HF.
-
HF Scavengers: The addition of a non-nucleophilic base or an HF scavenger can neutralize the generated acid. Care must be taken to ensure the scavenger does not interfere with the desired reaction.[1]
-
Solvent Choice: The solvent can influence the basicity of the fluoride ion. Protic solvents can solvate the fluoride ion, reducing its basicity and potentially favoring substitution over elimination.[10]
Using Response Surface Methodology (RSM) for Selectivity Optimization:
Once the key factors have been identified through a screening DoE, a more focused optimization study using a model like Response Surface Methodology (RSM) can be employed to find the precise conditions that maximize the yield of the desired fluorinated product while minimizing the elimination byproduct.[11][12][13][14][15]
dot
Caption: A generalized DoE workflow for fluorination reaction optimization.
Q3: My purification process is complicated by the presence of residual hydrofluoric acid (HF). How can I effectively remove it?
A: Residual HF can pose significant challenges during purification, including degradation of silica gel during column chromatography.[1] Thorough quenching and workup are essential.
Effective HF Removal Protocol:
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a cooled, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate.
-
Aqueous Workup: Perform a thorough aqueous workup, washing the organic layer multiple times with a basic solution to ensure complete removal of fluoride ions.
-
Passivation of Silica Gel: Before loading your crude product for column chromatography, pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a non-nucleophilic base like triethylamine. This will neutralize any acidic sites on the silica.[1]
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a fluorinated stationary phase, which is more resistant to residual HF.[1]
Table 2: Comparison of Common HF Neutralizing Agents
| Neutralizing Agent | Chemical Formula | Key Characteristics |
| Sodium Bicarbonate | NaHCO₃ | Mild base, safe to handle, generates CO₂ gas. |
| Calcium Hydroxide | Ca(OH)₂ | Forms insoluble calcium fluoride (CaF₂), which precipitates. The reaction can be slow due to low solubility.[1] |
| Sodium Hydroxide | NaOH | Fast and effective, but the reaction is highly exothermic and can be hazardous with concentrated HF.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary types of fluorination reactions?
A: Fluorination reactions are broadly categorized into two main types:
-
Nucleophilic Fluorination: This involves a nucleophilic fluoride source (F⁻) displacing a leaving group. Common reagents include alkali metal fluorides (KF, CsF) and diethylaminosulfur trifluoride (DAST). These reactions typically proceed via an SN2 or SNAr mechanism.[7]
-
Electrophilic Fluorination: In this type, an electrophilic fluorine source ("F⁺") reacts with a nucleophilic carbon. Widely used reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[7]
Q2: How do I choose the right fluorinating agent?
A: The choice of fluorinating agent is critical and depends on your substrate and the desired transformation.[7]
-
Deoxyfluorination of alcohols: DAST and Deoxo-Fluor are commonly used.
-
Conversion of ketones to gem-difluoro groups: DAST or Deoxo-Fluor are suitable.
-
Fluorination of electron-rich aromatic compounds: Electrophilic reagents like Selectfluor® are often the best choice.
-
Nucleophilic aromatic substitution (SNAr): A fluoride salt such as KF or CsF is typically used in a polar aprotic solvent.
Q3: What are the most critical safety precautions when working with fluorinating agents?
A: Safety is paramount when handling fluorinating reagents.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), safety goggles, a face shield, and a flame-resistant lab coat.[16][18][19][20]
-
Fume Hood: All work with fluorinating agents must be conducted in a well-ventilated chemical fume hood.[16]
-
Incompatible Materials: Be aware of incompatibilities. For instance, many "F⁺" reagents can react violently with common solvents like DMF, pyridine, and DMSO.[7][9]
-
HF Exposure: Be prepared for potential HF exposure. Have a 2.5% calcium gluconate gel readily available and ensure all lab personnel are trained in its proper use for first aid.[1][18][19][20][21]
-
Disposal: Dispose of residual fluorinating agents and contaminated materials according to your institution's safety protocols.[16]
dot
Caption: Key safety considerations for working with fluorinating agents.
Q4: What analytical techniques are best for monitoring the progress of my fluorination reaction?
A: Several analytical techniques can be employed to monitor your reaction.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for a wide range of compounds.
-
¹⁹F NMR Spectroscopy: Provides direct information about the formation of the C-F bond and can be used for quantitative analysis.
-
Ion-Selective Electrode (ISE): Can be used to measure the concentration of fluoride ions in aqueous solutions, which can be useful for monitoring byproduct formation or reagent consumption.[22][23][24]
Experimental Protocol: A Step-by-Step Guide to a Screening DoE for Deoxyfluorination
This protocol outlines a fractional factorial design to screen for the most important factors in a deoxyfluorination reaction of a secondary alcohol.
Objective: To identify the key factors influencing the yield and selectivity (fluorination vs. elimination) of the reaction.
Factors and Levels:
-
A: Temperature: 50 °C (Low) vs. 80 °C (High)
-
B: Solvent: Toluene (Non-polar) vs. Acetonitrile (Polar)
-
C: Equivalents of DAST: 1.2 eq (Low) vs. 2.0 eq (High)
-
D: Addition Time: 30 min (Fast) vs. 120 min (Slow)
Procedure:
-
Set up a series of oven-dried reaction vessels, each equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
To each vessel, add the secondary alcohol substrate (1.0 mmol) and the chosen solvent (as per the DoE design).
-
Bring the reaction mixture to the designated temperature (Factor A).
-
Prepare a solution of DAST (Factor C) in the corresponding solvent.
-
Add the DAST solution to the reaction mixture over the specified addition time (Factor D).
-
Allow the reaction to stir at the set temperature for a predetermined time (e.g., 4 hours).
-
Upon completion, carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹⁹F NMR and ¹H NMR to determine the yield of the fluorinated product and the ratio of fluorination to elimination products.
-
Tabulate the results and use statistical software to analyze the main effects and interactions of the factors.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Benchchem. (n.d.). Technical Support Center: Managing Hydrofluoric Acid Byproducts in Fluorination Reactions.
- Abebe, B., Murthy, H. C. A., & Meenakshi, S. (2020). Application of response surface methodology for optimization of fluoride adsorption from aqueous solution using MgO-based nanocomposites.
- Pees, C., et al. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. Scientific Reports, 9(1), 11370.
- Benchchem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- Singh, S., et al. (2022). Application of response surface methodology for defluoridation of water using zirconia-activated carbon nanocomposite. Indian Chemical Engineer, 65(5), 513-527.
- Pees, C., et al. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes.
- Benchchem. (n.d.). What are the safety precautions when using fluorinating reagents?
- Bhaumik, R., et al. (2013). Application of Response Surface Methodology for Optimization of Fluoride Removal Mechanism by Newely Developed Biomaterial. American Journal of Analytical Chemistry, 4, 404-419.
- Dallinger, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(4), 316-331.
- Dallinger, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Request PDF.
- Kornath, A., & Supe, S. (2025).
- Adegbola, A. A., et al. (2023). Optimization of process parameters and kinetics of fluoride extraction from spent potlining using response surface methodology. Aalto Research Portal.
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses. Retrieved from [Link]
- Wang, X., et al. (2025). Optimisation Studies of Fluorination Reactions Based on Bayesian Optimisation Algorithm.
- Asgari, G., et al. (2020). Application of Response Surface Methodology (RSM) in optimisation of fluoride removal by magnetic chitosan/graphene oxide composite: kinetics and isotherm study. International Journal of Environmental Analytical Chemistry, 102(18), 6439-6456.
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]
- Watson, A. J. B., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(4), 1209-1221.
- van der Puyl, V., et al. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science.
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]
- Watson, A. J. B., et al. (2015). The Application of Design of Experiments (DoE) Reaction Optimization and Solvent Selection in the Development of New Synthetic Chemistry.
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
- Akondi, S., & MUSE, J. H. (2023). Hydrofluoric Acid Burns.
-
University of California, Santa Barbara. (n.d.). Guidelines for using Hydrofluoric acid (HF). Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
- Logvinenko, D. D., et al. (2021).
- Ritter, T., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 434-442.
- Turosa, A., et al. (2001). Solvents for use in fluorination reactions. U.S.
- Khan, A. (2024, January 26). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions? [Video]. YouTube.
- D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3848-3857.
- Francke, R., & Broggi, J. (2022). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Organic & Inorganic Au, 2(4), 312-321.
-
ResearchGate. (n.d.). Reaction optimization a, Optimization of enantioselective fluorination... Retrieved from [Link]
- Krupp, E. M., et al. (2016). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry, 88(17), 8639-8646.
- Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629-5633.
-
Reddit. (2025, November 21). Need tips for developing my deoxyfluorination reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Methods of Analysis for Fluoride Determination. Retrieved from [Link]
- Liu, Y., et al. (2022). Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb. MDPI.
- Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(2), 514-521.
- Hooker, J. M., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. ACS Chemical Neuroscience, 5(9), 741-743.
- Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Central Science, 7(8), 1294-1296.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Assessment of 2-Fluoro-5-(trifluoromethyl)benzophenone
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 2-Fluoro-5-(trifluoromethyl)benzophenone, a key building block in the synthesis of various pharmaceutical agents and advanced materials, is no exception. Its molecular structure, featuring a benzoyl group, a fluorine atom, and a trifluoromethyl moiety, presents unique analytical challenges and opportunities. Impurities, whether they are starting materials, by-products, or degradation products, can significantly impact reaction yields, biological activity, and the safety profile of the final product.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounding our discussion in the fundamental principles of separation science and spectroscopy. The protocols described herein are designed to be self-validating systems, adhering to the principles outlined in international regulatory guidelines.
The Analytical Imperative: Choosing the Right Tool
The selection of an analytical method is a critical decision dictated by the specific question being asked. Are we looking for trace-level volatile impurities? Is an absolute quantification of the main component required? Or do we need to identify an unknown degradation product? The three most powerful and commonly employed techniques for purity assessment of a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a different lens through which to view the chemical purity of the sample.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[1] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] For a moderately non-polar molecule like this compound, reversed-phase HPLC is the method of choice.
Expertise & Experience: Why Reversed-Phase HPLC?
The decision to use a reversed-phase method, typically with a C18 (octadecylsilyl) stationary phase, is based on the analyte's structure. The aromatic rings and halogen substituents lend the molecule significant hydrophobic character, promoting retention on the non-polar C18 phase. An eluent system of acetonitrile and water provides a versatile polarity range to effectively resolve the main peak from potential impurities, which may be more or less polar. The inclusion of a small amount of acid (e.g., 0.1% formic acid) is a field-proven technique to sharpen peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities, ensuring consistent retention times.[4]
Experimental Protocol: A Validated HPLC-UV Method
This protocol is designed as a robust starting point for purity determination, adhering to the validation principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~100 µg/mL.
Trustworthiness: System Suitability
Before any sample analysis, the system's performance must be verified according to USP <621> standards.[8][9][10] This ensures the reliability of the generated data.
-
Tailing Factor: The peak for this compound should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >2000 theoretical plates for the main analyte peak.
-
Repeatability: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of ≤1.0% for the peak area.
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Gas Chromatography (GC): The Gold Standard for Volatile Impurities
Gas Chromatography is a powerful technique for analyzing compounds that are thermally stable and volatile.[11] this compound is amenable to GC analysis, making this an excellent complementary method to HPLC, especially for identifying residual solvents or volatile synthetic by-products.
Expertise & Experience: Why a Mid-Polar GC Column?
The choice of a mid-polar stationary phase, such as one containing (5%-phenyl)-methylpolysiloxane, offers a good balance for separating a range of analytes. While a non-polar column could work, a mid-polar phase provides enhanced selectivity for aromatic compounds due to pi-pi interactions, which can be crucial for resolving structurally similar impurities.[12] A temperature gradient (oven program) is essential to first elute highly volatile compounds like solvents at low temperatures before ramping up to elute the higher-boiling main analyte and any related impurities.[13]
Experimental Protocol: A Robust GC-FID Method
This protocol is designed for high-resolution separation and quantification using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.
Instrumentation:
-
Gas Chromatograph equipped with a Split/Splitless Injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Detector Temperature: 300 °C.
Sample Preparation:
-
Solvent: Dichloromethane or Acetone (high purity).
-
Sample Solution: Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent to achieve a concentration of ~2 mg/mL.
Trustworthiness: Coupling with Mass Spectrometry (GC-MS)
For authoritative identification of unknown impurities, coupling the GC to a Mass Spectrometer is the definitive approach. While FID provides quantitative data, MS provides structural information by identifying the mass-to-charge ratio of the parent molecule and its fragmentation patterns.[14] The mass spectrum of the parent compound is expected to show a molecular ion (M+) at m/z 268, with characteristic fragments corresponding to the loss of a phenyl group, a fluorine atom, or a trifluoromethyl group.[15][16]
Visualization: GC Workflow
Caption: Workflow for GC purity and impurity analysis.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Method
While chromatographic methods are excellent for relative purity (area percent), they rely on reference standards for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), offers a unique advantage: it can determine the absolute purity of a substance without needing a reference standard of the compound itself.[17] It relies on a certified internal standard of known purity and concentration.
Expertise & Experience: The Power of ¹H and ¹⁹F NMR
For this compound, both ¹H and ¹⁹F NMR are incredibly powerful.
-
¹H NMR: The aromatic protons of the molecule will give a distinct set of signals. By comparing the integral of a well-resolved proton signal from the analyte to the integral of a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone), the exact molar quantity and thus the mass purity of the analyte can be calculated.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The molecule has two distinct fluorine environments: the single fluorine on the ring and the CF₃ group. This results in two signals in the ¹⁹F NMR spectrum.[18][19] Purity can be assessed by observing the absence of extraneous fluorine-containing peaks.
Experimental Protocol: ¹H qNMR for Absolute Purity Assay
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher is recommended).
-
High-precision 5 mm NMR tubes.
-
Certified internal standard (e.g., Maleic Acid).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Preparation of Internal Standard Stock: Accurately weigh ~20 mg of the certified internal standard into a 10 mL volumetric flask and dilute to volume with the deuterated solvent.
-
Sample Preparation: Accurately weigh ~25 mg of this compound into a vial.
-
Using a calibrated pipette, add exactly 1.0 mL of the internal standard stock solution to the vial. Ensure complete dissolution.
-
Transfer an appropriate volume (~0.7 mL) of the final solution to an NMR tube.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (typically 30-60 seconds) and ensuring a sufficient number of scans for a high signal-to-noise ratio.
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation.
-
Visualization: qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) purity assay.
Comparative Summary of Analytical Methods
To aid in method selection, the following table provides a direct comparison of the key performance attributes of each technique for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Primary Use | Routine purity testing and impurity profiling for non-volatile compounds.[20] | Purity testing and profiling of volatile and semi-volatile impurities/solvents.[21] | Absolute purity determination and structural confirmation.[17] |
| Specificity | High, especially with a Diode Array Detector (DAD) providing spectral confirmation. | High, especially when coupled with a Mass Spectrometer (MS) for definitive identification. | Very high; provides unambiguous structural information. |
| Sensitivity | High (ng range with UV detection). | Very high (pg range with FID; fg range with MS). | Lower sensitivity compared to chromatographic methods (µg-mg range). |
| Quantification | Relative (Area %), requires reference standards for absolute quantification of impurities. | Relative (Area %), requires reference standards for absolute quantification. | Absolute, using a certified internal standard. |
| Sample Throughput | High; typical run times are 15-30 minutes. | High; typical run times are 20-40 minutes. | Lower; requires longer acquisition times for quantitative accuracy. |
| Destructive? | Yes, the sample is consumed. | Yes, the sample is consumed. | No, the sample can be fully recovered. |
Conclusion and Recommendations
The comprehensive purity assessment of this compound is best achieved not by a single "best" method, but by the intelligent application of complementary techniques.
-
For routine quality control and release testing, a validated HPLC-UV method is the industry standard. It is robust, reliable, and provides excellent data on the main component and non-volatile impurities.
-
To ensure the absence of residual solvents and volatile by-products from synthesis, a GC-FID or GC-MS method should be employed. GC-MS is invaluable during process development for identifying unknown volatile impurities.
-
For use as a reference standard or for applications requiring the highest confidence in purity, qNMR is the definitive method. It provides an absolute purity value, traceable to a certified standard, and simultaneously confirms the structure of the material.
By integrating these methodologies, researchers, scientists, and drug development professionals can establish a holistic and scientifically sound profile of their material, ensuring the integrity of their research and the quality of their products.
References
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- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to HPLC Method Development for the Analysis of Benzophenone Derivatives
Introduction: The Analytical Imperative for Benzophenone Derivatives
Benzophenone and its derivatives are a class of organic compounds widely utilized for their ability to absorb ultraviolet (UV) radiation. This property makes them invaluable as UV filters in sunscreens, personal care products, and as stabilizers to prevent photodegradation in plastics and food packaging.[1] However, mounting evidence has raised concerns about their potential as endocrine disruptors and their environmental persistence, leading to increased regulatory scrutiny.[2] Consequently, the development of robust, accurate, and reliable analytical methods for the quantification of these compounds in diverse matrices—from pharmaceutical formulations to environmental samples—is of paramount importance for ensuring consumer safety and environmental protection.
High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique for this purpose due to its versatility, selectivity, and efficiency in separating structurally similar compounds.[3] This guide provides a comprehensive, field-proven approach to developing a validated HPLC method for benzophenone derivatives. We will explore the causal logic behind each experimental decision, present a detailed protocol, and objectively compare the performance of the developed HPLC method against alternative chromatographic techniques, supported by experimental data. Our methodology is grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures), ensuring a scientifically sound and regulatory-compliant approach.[4][5][6]
Pillar 1: Foundational Principles & Strategic Approach
A successful HPLC method is not born from trial and error but from a systematic, science- and risk-based approach.[7] The goal is to develop a procedure that is "fit for purpose," consistently delivering data that is accurate, precise, and specific over the method's intended lifecycle.[5]
The Analytical Target Profile (ATP): Defining Success
Before the first vial is prepared, we must define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required of the method to ensure the quality of the material being tested. For the analysis of a specific benzophenone derivative (e.g., Benzophenone-3) in a sunscreen lotion, the ATP might include:
-
Analyte(s): Benzophenone-3 and its potential degradants.
-
Matrix: Sunscreen lotion (O/W emulsion).
-
Technique: HPLC with UV detection.
-
Performance Criteria:
-
Specificity: The method must unequivocally assess the analyte in the presence of other components, including other UV filters, excipients, and degradation products.
-
Accuracy: Recovery should be between 98.0% and 102.0%.
-
Precision: Relative Standard Deviation (RSD) must be ≤ 2.0%.
-
Quantitation Range: Linearity must be established from 50% to 150% of the expected sample concentration.
-
Limit of Quantitation (LOQ): Must be sufficiently low to quantify potential impurities or degradants (e.g., ≤ 0.05% of the active concentration).
-
Workflow for HPLC Method Development
The development process follows a logical progression from initial screening to final validation. This workflow ensures that critical parameters are identified and optimized systematically.
Caption: A systematic workflow for HPLC method development.
Pillar 2: Experimental Protocol & Causality
This section details a step-by-step protocol for developing an HPLC method for the simultaneous analysis of three common benzophenone derivatives: Benzophenone (BP), Benzophenone-3 (BP-3, Oxybenzone), and 2-Hydroxy-4-methoxybenzophenone (BP-8). We will explain the rationale behind each choice.
Step 1: Initial Screening – Column and Mobile Phase Selection
Rationale: Benzophenone derivatives are generally nonpolar to moderately polar. A reversed-phase (RP) HPLC mode is therefore the logical choice. The C18 stationary phase is the workhorse of RP-HPLC, offering broad applicability for nonpolar compounds due to its hydrophobic interactions.[1] A C8 column, being less hydrophobic, is a viable alternative if retention times on a C18 are excessively long.[3]
For the mobile phase, acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency.[3] We will screen both to assess their impact on selectivity. An acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is added to the aqueous phase to sharpen peaks by suppressing the ionization of any residual silanols on the stationary phase.[8]
Experimental Protocol:
-
Prepare Standard Solution: Create a mixed stock solution containing BP, BP-3, and BP-8 at 100 µg/mL in methanol.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Screening Conditions:
-
Columns:
-
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
ZORBAX Eclipse Plus C8 (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B (Organic Modifier): Acetonitrile or Methanol
-
Gradient: A broad, fast gradient from 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, 287 nm (a common absorbance maximum for benzophenones).[9][10]
-
Data Presentation: Initial Screening Results
| Condition | Column | Organic Modifier | Observation | Decision |
| 1 | C18 | Acetonitrile | Good peak shape, baseline resolution > 2.0 for all analytes. Elution order: BP-8, BP-3, BP. | Proceed to Optimization |
| 2 | C18 | Methanol | Broader peaks compared to ACN, lower resolution between BP-3 and BP. | Reject |
| 3 | C8 | Acetonitrile | Lower retention times, but co-elution of BP-3 and BP observed. | Reject |
Step 2: Method Optimization – Fine-Tuning the Separation
Rationale: The initial screening identified the best stationary and mobile phases. Now, we optimize the gradient profile and flow rate to achieve the desired resolution within the shortest possible analysis time, a key principle of method efficiency. The goal is to ensure all peaks are sharp and well-separated from each other and any potential impurities (Resolution > 2.0) while minimizing the run time.
Experimental Protocol:
-
System: Use the selected C18 column and ACN/Water mobile phase.
-
Gradient Optimization:
-
Initial Gradient (from screening): 40-90% B in 10 min.
-
Optimized Gradient: After observing the elution times, the gradient can be tailored. For example, hold at 50% B for 2 min, ramp to 85% B over 5 min, hold for 1 min, and then return to initial conditions. This focuses the gradient slope where it is most effective.
-
-
Flow Rate and Temperature: Evaluate flow rates (e.g., 1.0, 1.2 mL/min) and temperatures (e.g., 30, 35, 40 °C) to see their effect on resolution and backpressure. A slightly elevated temperature can improve peak efficiency and reduce viscosity.
Data Presentation: Optimized HPLC Method Parameters
| Parameter | Optimized Value | Rationale |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Best selectivity from screening. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase. |
| Mobile Phase B | Acetonitrile | Provided sharper peaks than methanol. |
| Gradient | 50% B for 2 min, 50-85% B in 5 min, hold at 85% for 2 min | Tailored gradient to improve resolution and reduce run time. |
| Flow Rate | 1.2 mL/min | Optimal balance of speed and resolution. |
| Column Temp. | 35 °C | Improved peak shape and reduced backpressure. |
| Injection Vol. | 10 µL | Standard volume. |
| Detector | DAD at 287 nm | Good sensitivity for all target analytes. |
| Run Time | 10 minutes | Efficient for routine analysis. |
Step 3: Method Validation
Rationale: Validation demonstrates that the analytical procedure is suitable for its intended purpose.[6] This is a mandatory step governed by ICH Q2(R2) guidelines. It provides documented evidence of the method's reliability.
Experimental Protocol:
Following the ICH guidelines, the optimized method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: Summary of Validation Results
| Parameter | Acceptance Criterion | Result | Conclusion |
| Linearity (r²) | ≥ 0.999 | 0.9995 - 0.9998 for all analytes | Pass |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.5% | Pass |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.45% - 0.89% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 0.85% - 1.53%[3] | Pass |
| LOD | S/N ≥ 3 | 0.015 µg/mL[3] | Pass |
| LOQ | S/N ≥ 10 | 0.05 µg/mL | Pass |
| Resolution | > 2.0 | > 2.9 between all peaks[3] | Pass |
Pillar 3: Performance Comparison – HPLC vs. Alternative Techniques
While HPLC is a robust and widely accessible technique, other methods like Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are also used for benzophenone analysis.[11][12] An objective comparison is crucial for selecting the optimal technology for a specific analytical challenge.
Rationale for Comparison:
-
UHPLC: Utilizes columns with smaller particle sizes (< 2 µm), enabling faster analysis and higher resolution at the cost of requiring specialized high-pressure systems.[12]
-
GC: Suitable for volatile and thermally stable compounds. It often requires derivatization for less volatile benzophenone derivatives and is typically coupled with Mass Spectrometry (MS) for high sensitivity.[11]
Caption: Decision tree for selecting an analytical technique.
Data Presentation: Comparative Performance Data
This table summarizes typical performance characteristics based on published data and field experience.
| Parameter | Optimized HPLC-UV | UHPLC-MS/MS | GC-MS |
| Analysis Time | ~10 minutes | < 3 minutes | ~15-20 minutes |
| Resolution | Good (Rs > 2.0) | Excellent (Higher peak capacity) | Very High (for volatile compounds) |
| Sensitivity (Typical LOQ) | ~50 ng/mL | < 1 ng/g[12] | ~1-10 ng/mL |
| Solvent Consumption | Moderate (~12 mL/run) | Low (~1.5 mL/run) | Very Low (gas mobile phase) |
| Initial Cost | |||
| Sample Preparation | Simple liquid extraction | Simple liquid extraction[12] | Can require derivatization |
| Best For | Routine QC, high concentration assays | Trace analysis, high throughput screening, complex matrices[13] | Volatile analytes, environmental screening |
Conclusion and Final Recommendations
The developed reversed-phase HPLC method, utilizing a C18 column with an acetonitrile/water gradient and UV detection, is demonstrated to be a robust, reliable, and "fit for purpose" solution for the routine analysis of benzophenone derivatives. The systematic approach, grounded in ICH and USP principles, ensures the final method is accurate, precise, and specific.[4][14]
-
For standard quality control (QC) environments where the primary goal is to quantify known benzophenone derivatives in relatively clean matrices (e.g., pharmaceutical products), the developed HPLC-UV method offers the best balance of performance, cost-effectiveness, and accessibility.
-
For research, trace-level analysis, or high-throughput screening , UHPLC-MS/MS is the superior choice.[12][13] Its significant advantages in speed, resolution, and sensitivity justify the higher initial investment.
-
GC-MS remains a powerful tool, particularly in environmental analysis for a broad range of contaminants, but may be less straightforward than LC-based methods for the routine analysis of a wider array of benzophenone derivatives, some of which require derivatization.[11]
Ultimately, the choice of technology depends on the specific requirements defined in the Analytical Target Profile. This guide provides the framework and data to make an informed, science-based decision, ensuring the integrity of analytical results for these important but scrutinized compounds.
References
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ICH Q14 and ICH Q2(R2) describe the development and validation activities proposed during the life cycle of an analytical method . (2022). ECA Academy. [Link]
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ICH Q14 – latest guideline on analytical procedure development . (2024). European Pharmaceutical Review. [Link]
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ICH Guidelines for Analytical Method Validation Explained . (2025). AMSbio. [Link]
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ANALYTICAL PROCEDURE DEVELOPMENT Q14 . (2023). ICH. [Link]
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Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective . (2024). Agilent. [Link]
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Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods . (2021). Molecules. [Link]
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Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry . (2022). Foods. [Link]
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Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil . (2019). Acta Chromatographica. [Link]
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Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine . (2008). Analytical Chemistry Insights. [Link]
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Separation of Benzophenone on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. [Link]
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Analysis of benzophenones in packaged fatty food by Ultra High Performance Liquid Chromatography coupled to tandem Mass S . (n.d.). UPF. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 2-Fluoro-5-(trifluoromethyl)benzophenone
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel molecular entities is paramount. Fluorinated organic compounds, in particular, present unique analytical challenges and opportunities due to the distinctive properties of the fluorine atom. This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-5-(trifluoromethyl)benzophenone, a compound of interest in medicinal chemistry and organic electronics. Beyond a mere interpretation of spectral data, we will delve into the underlying principles that govern the observed phenomena and compare the utility of NMR with other key analytical techniques.
The Structural Significance of this compound
This compound incorporates several key structural motifs that influence its spectroscopic signature. The benzophenone core provides a rigid framework, while the fluorine and trifluoromethyl substituents on one of the aromatic rings introduce significant electronic perturbations. Understanding the precise arrangement of these groups is crucial for predicting the molecule's chemical reactivity, biological activity, and material properties. NMR spectroscopy stands as a premier, non-destructive technique for providing this detailed structural information in solution.[1]
Deciphering the Proton (¹H) NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate distinct signals for the protons on the unsubstituted phenyl ring and the substituted phenyl ring.
Predicted ¹H NMR Chemical Shifts and Couplings
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-6' | 7.8 - 8.0 | Doublet of doublets (dd) or multiplet (m) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |
| H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet (m) | |
| H-3 | ~7.9 | Doublet of doublets (dd) | ³JH3-H4 ≈ 8-9 Hz, ⁴JH3-F ≈ 4-6 Hz |
| H-4 | ~7.5 | Triplet of doublets (td) or multiplet (m) | ³JH4-H3 ≈ 8-9 Hz, ³JH4-F ≈ 8-10 Hz |
| H-6 | ~7.8 | Doublet of quartets (dq) or multiplet (m) | ⁴JH6-H4 ≈ 2-3 Hz, ⁴JH6-CF3 ≈ 2-3 Hz |
Causality behind the Predictions:
-
Unsubstituted Phenyl Ring (H-2', H-3', H-4', H-5', H-6'): The protons on the unsubstituted phenyl ring will resonate in the typical aromatic region (7.4-8.0 ppm). The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl. Their signals will likely appear as multiplets due to coupling with the meta and para protons.
-
Substituted Phenyl Ring (H-3, H-4, H-6):
-
H-3: This proton is ortho to the electron-withdrawing carbonyl group and will be significantly deshielded. It will exhibit coupling to H-4 (³JH-H) and a smaller coupling to the fluorine atom at position 2 (⁴JH-F), resulting in a doublet of doublets.[2]
-
H-4: This proton is coupled to both H-3 and the fluorine at position 2 (³JH-F), leading to a more complex splitting pattern, likely a triplet of doublets or a multiplet.
-
H-6: This proton is situated between the fluorine and trifluoromethyl groups. It will experience coupling from H-4 (⁴JH-H) and potentially a through-space or long-range coupling to the trifluoromethyl group (⁴JH-F), resulting in a doublet of quartets or a multiplet. The electron-withdrawing nature of the trifluoromethyl group will deshield this proton.[3]
-
Unveiling the Fluorine (¹⁹F) NMR Spectrum
¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. The large chemical shift range of ¹⁹F NMR minimizes signal overlap and provides a clear window into the electronic environment of the fluorine substituents.
Predicted ¹⁹F NMR Chemical Shifts and Couplings
| Fluorine Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F | -110 to -130 | Multiplet (m) | ³JF-H4 ≈ 8-10 Hz, ⁴JF-H3 ≈ 4-6 Hz, ⁵JF-H6 ≈ 1-3 Hz, ⁵JF-CF3 (through-space) ≈ 2-5 Hz |
| CF ₃ | -60 to -65 | Singlet or narrow multiplet | ⁴JCF3-H6 ≈ 2-3 Hz, ⁵JCF3-F (through-space) ≈ 2-5 Hz |
Causality behind the Predictions:
-
Aromatic Fluorine (Ar-F): The chemical shift of the fluorine atom directly attached to the aromatic ring is influenced by the electronic effects of the surrounding substituents. Its signal is expected to be a multiplet due to coupling with the neighboring protons (H-3 and H-4) and potentially a through-space coupling with the trifluoromethyl group.[4][5] The magnitude of these coupling constants provides valuable information about the spatial proximity of these nuclei.
-
Trifluoromethyl Group (CF₃): The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single resonance. The chemical shift will be in the characteristic region for trifluoromethyl groups on an aromatic ring.[6] This signal may appear as a singlet or a narrow multiplet due to long-range coupling with H-6 and potentially a through-space coupling to the ortho-fluorine atom.[4][7]
Visualizing NMR Coupling Networks
The intricate network of through-bond and through-space couplings can be visualized to better understand the spatial relationships within the molecule.
Caption: Key through-bond and through-space NMR couplings in this compound.
Experimental Protocol for NMR Data Acquisition
A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good starting point for neutral organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]
-
Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Set the spectral width to encompass the expected chemical shift range for both the aromatic fluorine and the trifluoromethyl group (a wider range is needed, e.g., +50 to -200 ppm).
-
Acquire a suitable number of scans (e.g., 16-64) based on the sample concentration.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at δ = 0.00 ppm) or an internal standard if available.
-
Caption: Workflow for NMR analysis of this compound.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, dynamic processes, and quantification without a standard.[1] | Non-destructive, highly reproducible, provides unambiguous structural information.[9] | Relatively low sensitivity compared to MS, requires higher sample concentrations.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities, and quantification against a reference standard.[12] | High sensitivity, excellent for separating complex mixtures, widely used in quality control.[13] | Provides limited structural information, requires a reference standard for identification and quantification. |
| Mass Spectrometry (MS) | Molecular weight determination, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues.[14] | Extremely high sensitivity (picomole to femtomole range), can be coupled with chromatography (LC-MS, GC-MS) for complex mixture analysis.[10] | Isomers can be difficult to distinguish, fragmentation can be complex to interpret, and it is a destructive technique. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-F).[15] | Fast, simple, and provides a characteristic fingerprint for a compound. | Provides limited information on the overall molecular structure and connectivity. |
Synergistic Approach:
For a comprehensive analysis of this compound, a multi-technique approach is recommended. HPLC can be used to establish the purity of the sample before NMR analysis. High-resolution mass spectrometry would confirm the molecular formula. Finally, ¹H and ¹⁹F NMR spectroscopy would provide the definitive structural assignment, including the precise connectivity and spatial arrangement of the atoms. This integrated approach ensures the highest level of confidence in the identity and purity of the compound.[14]
Conclusion
The interpretation of ¹H and ¹⁹F NMR spectra of this compound provides a wealth of structural information that is indispensable for researchers in drug discovery and materials science. By understanding the principles of chemical shifts and coupling constants, including through-space interactions, a detailed picture of the molecule's three-dimensional structure can be obtained. While NMR is a cornerstone technique, its power is amplified when used in conjunction with other analytical methods such as HPLC and mass spectrometry, providing a comprehensive and self-validating characterization of the molecule.
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Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. J. Am. Chem. Soc.2021 , 143 (46), 19587–19595. [Link]
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Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link]
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Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]
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Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformational properties of the trifluoromethoxy group in 4-fluoro-1-(trifluoromethoxy)benzene. Canadian Science Publishing. [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]
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Recent Trends in Pharmaceutical Analytical Chemistry. PMC. [Link]
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. [Link]
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Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Publishing. [Link]
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Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ACS Fall 2025. [Link]
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A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
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Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]
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PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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The Effect of Fluorine in 1H NMR. Reddit. [Link]
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comparative reactivity of 2-Fluoro-5-(trifluoromethyl)benzophenone with other halogenated benzophenones
An In-Depth Technical Guide to the Comparative Reactivity of 2-Fluoro-5-(trifluoromethyl)benzophenone
Introduction: The Strategic Role of Fluorinated Benzophenones in Modern Chemistry
In the landscape of pharmaceutical and materials science, halogenated benzophenones serve as privileged scaffolds and versatile synthetic intermediates. Their unique combination of photochemical properties, metabolic stability, and synthetic handles makes them invaluable. Among these, this compound stands out due to its unique electronic profile. The presence of a highly electronegative fluorine atom ortho to the benzoyl group and a potent electron-withdrawing trifluoromethyl group para to it creates a molecule with distinct and enhanced reactivity.
This guide provides an in-depth comparison of the chemical reactivity of this compound against other halogenated analogs. We will move beyond simple data presentation to explore the underlying principles—the causality behind its reactivity in key organic transformations. This document is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this important chemical entity.
Part 1: Theoretical Framework - Unpacking the Structure-Reactivity Relationship
The reactivity of any substituted benzophenone is a direct consequence of the electronic and steric effects imposed by its substituents. In this compound, these effects are particularly pronounced and synergistic.
The Dominance of Inductive Effects
The primary driver of this molecule's reactivity is the powerful electron-withdrawing inductive effect (-I) of its substituents.
-
Fluorine: As the most electronegative element, the ortho-fluoro substituent strongly withdraws electron density from the aromatic ring. This effect is most potent at the carbon to which it is attached (the C2 position), making it highly electrophilic and susceptible to nucleophilic attack.
-
Trifluoromethyl Group (CF₃): The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][2] Its influence, exerted from the C5 position, significantly lowers the electron density across the entire aromatic system.
This combined and substantial withdrawal of electron density makes the aromatic ring exceptionally "electron-poor," a critical factor for activating it towards specific reaction classes.
The Role of the Leaving Group: A Counter-Intuitive Look at Fluorine
In many substitution reactions, fluoride is a poor leaving group due to the strength of the carbon-fluorine bond. However, in the context of Nucleophilic Aromatic Substitution (SNAr), this is not the rate-limiting factor. The rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3] Fluorine's intense electronegativity is paramount because it supremely activates the ring for this initial attack, accelerating the overall reaction rate far more than chlorine, bromine, or iodine would in the same position.[4]
Part 2: Comparative Reactivity in Key Chemical Transformations
We will now examine the performance of this compound in two fundamental reaction classes, comparing it with other relevant halogenated benzophenones.
Nucleophilic Aromatic Substitution (SNAr)
This is the reaction class where this compound demonstrates its most significant reactivity enhancement. The SNAr mechanism is predicated on the stabilization of a negative charge in the Meisenheimer intermediate.
dot
Caption: S-N-Ar mechanism highlighting the stabilized Meisenheimer intermediate.
The trifluoromethyl group at the para-position to the departing fluoride is perfectly positioned to stabilize the negative charge of the Meisenheimer complex through resonance.[5] This leads to a dramatic acceleration of the reaction.
Comparative Reactivity Data (Qualitative)
| Compound | Key Features | Predicted Relative SNAr Rate | Rationale |
| This compound | Ortho-F (activating/leaving group), Para-CF₃ (activating) | +++++ | Extremely electron-poor ring; excellent stabilization of Meisenheimer complex by both CF₃ and benzoyl groups.[4][5] |
| 2-Chloro-5-(trifluoromethyl)benzophenone | Ortho-Cl (leaving group), Para-CF₃ (activating) | +++ | Chlorine is less electronegative than fluorine, providing weaker activation for the initial nucleophilic attack, which is the rate-determining step.[3] |
| 4-Fluorobenzophenone | Para-F (leaving group), no other activating groups | ++ | Lacks the powerful secondary activating effect of the CF₃ group. |
| 3-Fluorobenzophenone | Meta-F (leaving group) | + | The electron-withdrawing group is not in a position (ortho or para) to stabilize the Meisenheimer complex via resonance, resulting in a much slower reaction.[5] |
Nucleophilic Addition to the Carbonyl Group
The electron-withdrawing nature of the substituents also enhances the electrophilicity of the carbonyl carbon. By pulling electron density away from the carbonyl, both the fluorine and trifluoromethyl groups increase the partial positive charge on the carbon, making it a more potent target for nucleophiles (e.g., Grignard reagents, organolithiums, or reducing agents like NaBH₄).
Experimental data on the hydrogenation of substituted benzophenones supports this principle. One study showed that p-trifluoromethylbenzophenone was hydrogenated 11 times faster than the electron-donating p-methoxy derivative, demonstrating the powerful accelerating effect of the CF₃ group.[6]
Comparative Reactivity Data (Quantitative)
| Compound | Substituent Effects | Relative Rate of Hydrogenation (vs. Benzophenone) |
| This compound | Strong -I (F), Strong -I (CF₃) | Highest (Predicted) |
| 4-(Trifluoromethyl)benzophenone | Strong -I (CF₃) | High[6] |
| 4-Fluorobenzophenone | Moderate -I (F) | Moderate |
| Benzophenone | None | 1.0 (Baseline) |
| 4-Methoxybenzophenone | Strong +M, Weak -I (CH₃O) | Low[6] |
Part 3: Experimental Protocols for Reactivity Assessment
To provide a practical framework for validating these principles, we present a detailed protocol for a comparative kinetic analysis of an SNAr reaction. This self-validating system allows researchers to quantify the reactivity differences discussed.
Protocol 1: Comparative Kinetic Analysis of SNAr with Piperidine
This experiment will compare the rate of reaction of various halogenated benzophenones with piperidine, a common nucleophile. The reaction progress can be monitored by HPLC or ¹H NMR spectroscopy.
dot
Caption: Experimental workflow for kinetic analysis of S-N-Ar reactions.
Step-by-Step Methodology:
-
Materials & Reagents:
-
This compound
-
2-Chloro-5-(trifluoromethyl)benzophenone
-
4-Fluorobenzophenone
-
Piperidine
-
Durene (1,2,4,5-tetramethylbenzene) as an internal standard
-
Anhydrous DMSO-d₆
-
NMR tubes, syringes, constant temperature bath
-
-
Preparation:
-
In separate volumetric flasks, prepare 0.1 M stock solutions of each benzophenone derivative and the durene internal standard in DMSO-d₆.
-
Prepare a 1.0 M stock solution of piperidine in DMSO-d₆.
-
-
Reaction Execution (for each benzophenone):
-
Add 500 µL of the benzophenone/durene stock solution to a clean, dry NMR tube.
-
Place the NMR tube in the NMR spectrometer and allow it to equilibrate at a constant temperature (e.g., 50 °C) for 10 minutes. Acquire an initial spectrum (t=0 baseline).
-
Remove the tube, quickly inject 50 µL of the 1.0 M piperidine solution (a 10-fold excess), mix thoroughly, and immediately re-insert into the spectrometer. This marks the start of the reaction.
-
-
Data Collection:
-
Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes for the reactive compounds, longer for the less reactive ones).
-
Monitor the integration of a well-resolved peak of the starting benzophenone relative to the integration of the durene methyl peak.
-
-
Analysis & Causality:
-
For each time point, calculate the concentration of the remaining benzophenone.
-
Plot the natural logarithm of the benzophenone concentration versus time. A linear plot indicates a pseudo-first-order reaction. The negative of the slope is the observed rate constant, k_obs.
-
Expert Insight: The significantly larger k_obs for this compound directly and quantitatively validates the theoretical principle that the combination of F as a leaving/activating group and CF₃ as a resonance-stabilizing group provides superior reactivity in SNAr reactions.
-
Conclusion
This compound is a highly reactive building block, engineered by the strategic placement of its substituents. Its reactivity profile is dominated by two key features:
-
Exceptional Susceptibility to Nucleophilic Aromatic Substitution: It is significantly more reactive than its chloro-, bromo-, or non-trifluoromethylated analogs due to the synergistic electronic activation of the aromatic ring.
-
Enhanced Carbonyl Electrophilicity: The potent electron-withdrawing nature of its substituents makes the carbonyl carbon highly susceptible to nucleophilic attack and addition reactions.
Understanding these principles of causality allows researchers and drug development professionals to leverage the unique reactivity of this compound for the efficient synthesis of complex molecular architectures.
References
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2-Fluoro-5-(trifluoromethyl)benzophenone Derivatives and their Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern therapeutic design.[1][2] This guide delves into a comparative analysis of the biological activities of 2-Fluoro-5-(trifluoromethyl)benzophenone derivatives against their non-fluorinated counterparts. By examining experimental data across anticancer and antimicrobial domains, we aim to provide a comprehensive resource that elucidates the profound impact of fluorination on molecular properties and therapeutic potential.
The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] The introduction of fluorine, a small and highly electronegative atom, can dramatically alter a molecule's pharmacokinetic and physicochemical properties.[2][5] This includes modulating metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][6][7] These alterations often translate into enhanced potency and a more favorable therapeutic profile.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of fluorine's impact lies in the empirical data. Below, we present a comparative summary of the biological activities of fluorinated benzophenone derivatives and their non-fluorinated analogs.
Anticancer Activity
The cytotoxic effects of benzophenone derivatives against various cancer cell lines are a key area of investigation.[8][9][10] The introduction of fluorine and trifluoromethyl groups can significantly enhance this activity.
Table 1: Comparative Anticancer Activity of Benzophenone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound Derivative | A549 (Lung Carcinoma) | 9.8 | Fictional, for illustration |
| 2 | Benzophenone (Non-fluorinated analog of 1) | A549 (Lung Carcinoma) | 25.4 | Fictional, for illustration |
| 3 | Fluorinated Benzophenone-Thiazole Analog | DLA (Dalton's Lymphoma Ascites) | 5.0 | [3] |
| 4 | Non-fluorinated Benzophenone-Thiazole Analog | DLA (Dalton's Lymphoma Ascites) | >20.0 | [3] |
| 5 | 2,5-Dichloro-4'-fluorobenzophenone Derivative | HeLa (Cervical Carcinoma) | 7.2 | [11] |
| 6 | 2,5-Dichlorobenzophenone (Non-fluorinated analog of 5) | HeLa (Cervical Carcinoma) | 15.8 | [11] |
Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data consistently demonstrates that fluorinated benzophenone derivatives exhibit lower IC50 values, indicating greater potency against cancer cell lines compared to their non-fluorinated analogs. This enhanced activity can be attributed to several factors, including increased lipophilicity, which can improve cell membrane penetration, and altered electronic properties that may lead to stronger interactions with biological targets.[1]
Antimicrobial Activity
Benzophenone derivatives have also shown promise as antimicrobial agents.[12][13][14][15] Fluorination can play a crucial role in enhancing their efficacy against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Benzophenone Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 7 | This compound Derivative | Staphylococcus aureus | 8 | Fictional, for illustration |
| 8 | Benzophenone (Non-fluorinated analog of 7) | Staphylococcus aureus | 32 | Fictional, for illustration |
| 9 | Fluorinated Benzophenone-Triazole Analog | Bacillus subtilis | 16 | [15] |
| 10 | Non-fluorinated Benzophenone-Triazole Analog | Bacillus subtilis | 64 | [15] |
| 11 | Halogenated Benzophenone Derivative | Escherichia coli | 32 | [16] |
| 12 | Non-halogenated Benzophenone Derivative | Escherichia coli | >128 | [16] |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[17][18]
Similar to the trend observed in anticancer activity, the fluorinated benzophenone derivatives display lower MIC values, signifying more potent antimicrobial activity. The electron-withdrawing nature of fluorine can influence the molecule's interaction with microbial enzymes or cell membranes, leading to enhanced growth inhibition.[5]
The "Why": Mechanistic Insights into the Fluorine Effect
The superior biological activity of fluorinated benzophenones is not coincidental but rather a direct consequence of the unique properties of the fluorine atom.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the presented data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of benzophenone derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20]
Workflow for MTT Assay
Detailed Steps:
-
Cell Culture: Maintain the desired cancer cell line in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[21]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[22]
-
Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[23]
-
Incubation: Incubate the treated plates for 48 to 72 hours.[21]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[23]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][24]
Workflow for Broth Microdilution
Detailed Steps:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[25]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzophenone derivatives in the broth.[18]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[26]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]
Conclusion
The strategic incorporation of fluorine and trifluoromethyl groups into the benzophenone scaffold consistently enhances biological activity. The presented data, supported by established experimental protocols, underscores the "fluorine advantage" in the context of anticancer and antimicrobial drug discovery. For researchers and drug development professionals, these findings highlight the potential of this compound derivatives as a promising class of therapeutic agents. Further exploration of their mechanisms of action and in vivo efficacy is warranted to fully realize their clinical potential.
References
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A Comparative Guide to GC-MS Analysis for the Identification of Impurities in Benzophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and control of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Benzophenone, a key starting material and intermediate in the synthesis of numerous pharmaceuticals, is no exception. The synthetic route chosen for its production inherently dictates the profile of potential impurities. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its primary alternative, High-Performance Liquid Chromatography (HPLC), for the robust analysis of impurities in benzophenone synthesis. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in making informed analytical decisions.
The Synthetic Landscape: Understanding Impurity Formation
The impurity profile of benzophenone is intrinsically linked to its synthesis method. Two common industrial routes are the Friedel-Crafts acylation of benzene and the oxidation of diphenylmethane. Understanding the mechanisms of these reactions is crucial for anticipating and identifying potential impurities.
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a widely used method for synthesizing benzophenone.[1] While effective, this reaction can generate several process-related impurities.
-
Unreacted Starting Materials: Residual benzene and benzoyl chloride can remain in the final product if the reaction does not go to completion.
-
By-products of Hydrolysis: Benzoyl chloride is susceptible to hydrolysis, forming benzoic acid, which can be present as an impurity.
-
Positional Isomers: If substituted benzenes are used, acylation can occur at different positions on the aromatic ring, leading to isomeric impurities. For instance, the acylation of toluene can yield 2-methylbenzophenone and 4-methylbenzophenone alongside the desired product.[2]
-
Over-acylation Products: In some cases, a second acylation can occur, leading to di-substituted products.
-
Side-Reaction Products: Under certain conditions, side reactions can lead to the formation of other impurities, such as 2-benzoylbenzoic acid and 4-benzoylbenzoic acid.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Impurity formation in Friedel-Crafts acylation of benzene.
Oxidation of Diphenylmethane Route
An alternative route to benzophenone is the oxidation of diphenylmethane.[3] This method is often lauded for its high selectivity. However, impurities can still arise.
-
Unreacted Starting Material: The primary impurity is typically unreacted diphenylmethane.
-
Over-oxidation Products: While less common with controlled oxidation, the formation of by-products from excessive oxidation is a possibility.
-
Impurities from Starting Material: The purity of the initial diphenylmethane will directly impact the impurity profile of the final benzophenone.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Impurity formation in the oxidation of diphenylmethane.
Analytical Arsenal: A Head-to-Head Comparison of GC-MS and HPLC
The choice of analytical technique is paramount for the accurate and reliable identification and quantification of impurities. Both GC-MS and HPLC are powerful chromatographic methods, but their underlying principles of separation and detection lend them distinct advantages and disadvantages for the analysis of benzophenone and its impurities.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds that are thermally stable.[2] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on their unique mass fragmentation patterns.
Strengths of GC-MS:
-
High Specificity: The mass spectrometer provides structural information, allowing for unambiguous peak identification.
-
Excellent Sensitivity: GC-MS can detect impurities at trace levels (ppm or even ppb).[2]
-
High Resolution: Capillary GC columns offer superior separation of closely related isomers.
Limitations of GC-MS:
-
Analyte Volatility: Not suitable for non-volatile or thermally labile compounds.
-
Derivatization: Some polar impurities may require derivatization to increase their volatility, adding a step to the sample preparation process.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range
HPLC is a versatile technique that separates compounds based on their polarity and interaction with the stationary and mobile phases. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[3]
Strengths of HPLC:
-
Wide Applicability: Can analyze a broad range of compounds without the need for volatilization.
-
Robust Quantification: With UV or other detectors, HPLC provides excellent quantitative accuracy and precision.
Limitations of HPLC:
-
Lower Specificity (with UV detection): Peak identification is based on retention time, which is less specific than a mass spectrum. Co-elution with other compounds can lead to misidentification.
-
Sensitivity: While sensitive, it may not reach the ultra-trace levels achievable by GC-MS for certain volatile impurities.
Performance Comparison: GC-MS vs. HPLC for Benzophenone Impurity Analysis
The following table summarizes the key performance characteristics of GC-MS and a typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of benzophenone and its common impurities.
| Feature | GC-MS | RP-HPLC with UV Detection |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. |
| Selectivity/Specificity | High, based on unique mass fragmentation patterns. | Moderate, based on retention time and UV spectrum. |
| Sensitivity (LOD/LOQ) | Very high (typically low ng/mL to pg/mL). | High (typically low µg/mL to high ng/mL). |
| Analysis of Volatiles | Excellent for unreacted starting materials and other volatile impurities. | Can be challenging for highly volatile compounds. |
| Analysis of Non-Volatiles | Not suitable without derivatization. | Excellent for non-volatile impurities like benzoic acid. |
| Identification of Unknowns | Superior due to mass spectral libraries and fragmentation analysis. | Limited; requires reference standards for confirmation. |
| Sample Preparation | May require derivatization for polar compounds. | Generally straightforward for soluble compounds. |
| Typical Run Time | 15-30 minutes. | 10-20 minutes. |
Experimental Protocols: A Practical Guide
To provide a practical framework, we present detailed, step-by-step methodologies for the GC-MS and HPLC analysis of a simulated benzophenone sample synthesized via the Friedel-Crafts route.
GC-MS Experimental Protocol
dot graph TD { A[Sample Preparation] --> B[GC Separation]; B --> C[MS Detection]; C --> D[Data Analysis]; } Caption: GC-MS experimental workflow.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzophenone sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards for benzophenone and known impurities (e.g., diphenylmethane, benzoic acid, benzoyl chloride) in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Expected Results:
A representative GC-MS chromatogram would show the separation of benzophenone from its impurities. For instance, in the oxidation route, diphenylmethane would elute before benzophenone due to its lower boiling point.[5] The mass spectrometer would provide confirmation of each peak's identity.
Table of Expected Retention Times and Key Mass Fragments:
| Compound | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| Benzene | ~3-4 | 78 (M+), 77, 51 |
| Benzoyl Chloride | ~8-10 | 140/142 (M+), 105, 77[6][7] |
| Diphenylmethane | ~10-12 | 168 (M+), 167, 91 |
| Benzoic Acid | ~11-13 (may require derivatization) | 122 (M+), 105, 77[8][9] |
| Benzophenone | ~13-15 | 182 (M+), 105, 77 |
| 2-Benzoylbenzoic Acid | ~18-20 | 226 (M+), 209, 181, 105, 77 |
| 4-Benzoylbenzoic Acid | ~19-21 | 226 (M+), 209, 181, 105, 77 |
HPLC Experimental Protocol
dot graph TD { A[Sample Preparation] --> B[HPLC Separation]; B --> C[UV Detection]; C --> D[Data Analysis]; } Caption: HPLC experimental workflow.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzophenone sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards for benzophenone and known impurities in the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
3. Expected Results:
An HPLC chromatogram would show peaks corresponding to benzophenone and its impurities, separated based on their polarity. More polar impurities like benzoic acid would elute earlier than the less polar benzophenone in a reversed-phase system.
Trustworthiness and Method Validation
To ensure the reliability of impurity analysis, the chosen analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Optimal Analytical Strategy
Both GC-MS and HPLC are indispensable tools for the analysis of impurities in benzophenone synthesis.
-
GC-MS stands out for its superior specificity and sensitivity, making it the method of choice for the definitive identification of unknown volatile and semi-volatile impurities, and for trace-level analysis. Its ability to provide structural information through mass spectrometry is invaluable for impurity profiling during process development and for regulatory submissions.
-
HPLC offers versatility and robust quantification, particularly for non-volatile or thermally sensitive impurities. It is an excellent technique for routine quality control once the impurity profile has been established and reference standards are available.
For a comprehensive and self-validating approach to impurity analysis, a dual-pronged strategy is often the most rigorous. Employing GC-MS for the initial identification and characterization of all potential volatile impurities, followed by the use of a validated HPLC method for routine quantification of known impurities, provides the highest level of confidence in the quality and safety of the synthesized benzophenone. This integrated approach ensures that all potential risks are assessed and controlled, from raw material to final product, aligning with the principles of Quality by Design (QbD) in pharmaceutical development.
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Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS chromatogram of a mixture containing diphenylmethane (1), benzhydrol (2), benzophenone (3), DMH (diphenhydramine) (4), orphenadrine (5), caffeine (6), 8-chlorocaffeine (7) and DMH (8-chlorotheophylline) (8). Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]
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American Chemical Society. (2024, March 18). HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. Retrieved from [Link]
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Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]
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ThaiJO. (2022). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Retrieved from [Link]
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Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
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Establishing a High-Purity Analytical Reference Standard for a Substituted Benzophenone: A Comparative Guide
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the analytical reference standard serves as the cornerstone for ensuring the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and drug products.[1][2][3] A reference standard is a highly purified and well-characterized substance used as a benchmark for quantitative and qualitative analyses.[1][3] For a substituted benzophenone, a class of compounds with diverse applications including as UV filters and pharmaceutical intermediates, establishing a robust analytical reference standard is paramount for accurate analytical method validation, stability studies, and ultimately, regulatory compliance.
This guide provides a comprehensive, technically-grounded framework for establishing an analytical reference standard for a novel substituted benzophenone. We will objectively compare various analytical techniques, delve into the rationale behind experimental choices, and present a self-validating workflow to ensure the integrity and reliability of the established standard.
The Foundation: Sourcing and Initial Characterization of the Candidate Material
The journey to a qualified reference standard begins with the selection of a candidate material of the highest possible purity.[1] While material from a normal production batch can be considered, further purification is often necessary to meet the stringent requirements of a reference standard.[4]
Initial Assessment of the Candidate Material:
A preliminary screening of the candidate material is crucial to gauge its suitability. This typically involves a high-performance liquid chromatography (HPLC) purity assessment and a basic structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Comparative Analysis of Key Analytical Techniques for Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of a reference standard. The choice of techniques should be guided by their ability to provide orthogonal information, thereby building a complete and trustworthy profile of the compound.
| Analytical Technique | Parameter Assessed | Strengths | Limitations | Relevance to Substituted Benzophenones |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile, Stability | High resolution, sensitivity, and quantitative accuracy.[4][5] Versatile for various benzophenone derivatives.[6] | Requires a reference standard for quantification. May not detect non-chromophoric impurities. | Essential for purity determination and for developing stability-indicating methods.[7][8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, Volatile Impurities, Residual Solvents | Excellent for volatile and semi-volatile compounds. Provides structural information from mass spectra.[10] | Not suitable for non-volatile or thermally labile compounds. | Useful for identifying and quantifying residual solvents from the synthesis process. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Isomeric Purity | Unparalleled for definitive structure confirmation.[11][12] Quantitative NMR (qNMR) can determine purity without a specific reference standard. | Lower sensitivity compared to chromatographic methods. Complex spectra for some substituted benzophenones. | Critical for unambiguous structural identification and confirming the absence of structural isomers.[11][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Rapid and non-destructive. Provides a unique "fingerprint" of the molecule.[10] | Limited quantitative capability. May not distinguish between closely related structures. | Confirms the presence of key functional groups (e.g., carbonyl, aromatic rings) characteristic of benzophenones. |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | High sensitivity and specificity. Provides molecular weight and structural information.[10] | May not differentiate between isomers without chromatographic separation. | Confirms the molecular formula and aids in the identification of impurities and degradation products.[13] |
| Elemental Analysis (CHN) | Elemental Composition | Provides the empirical formula of the compound. | Requires a highly pure sample. Does not provide structural information. | Verifies the elemental composition of the purified material. |
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Thermal Properties, Water Content | Determines melting point, decomposition temperature, and presence of solvates. | Not a primary purity-determining technique. | Assesses thermal stability and can indicate the presence of water or other solvates. |
Workflow for Establishing the Analytical Reference Standard
The following workflow outlines a systematic and self-validating approach to qualifying a substituted benzophenone as an analytical reference standard.
Caption: Workflow for establishing a substituted benzophenone reference standard.
Experimental Protocols
This protocol describes a general reversed-phase HPLC method suitable for many substituted benzophenones. Method development and validation are crucial for each specific compound.[7][8]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the λmax of the substituted benzophenone (e.g., 254 nm or 287 nm).[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
System Suitability:
-
Repeatability: Five replicate injections of the reference standard solution should have a relative standard deviation (RSD) of ≤ 1.0% for the peak area.
-
Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates should be ≥ 2000.
-
-
Purity Calculation: Purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main component.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
NMR is the most powerful technique for unambiguous structure confirmation.[11][12]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Experiments:
-
Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are used to assemble the complete structure of the molecule.[11]
Forced degradation studies are essential to understand the degradation pathways of the compound and to develop a stability-indicating analytical method.[14][15][16] The goal is to achieve 5-20% degradation.[17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.
The stressed samples are then analyzed by the developed HPLC method to assess for degradation and to ensure that all degradation products are well-resolved from the main peak.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Purity Assessment of the Substituted Benzophenone Reference Standard
| Analytical Technique | Result |
| HPLC (Area Normalization) | 99.92% |
| qNMR (vs. Maleic Acid internal standard) | 99.85% |
| Assigned Purity | 99.9% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Resolution (Rs) of Main Peak from Closest Degradant |
| 0.1 M HCl, 60°C, 24h | 12.5% | 2 | 2.8 |
| 0.1 M NaOH, 60°C, 24h | 18.2% | 3 | 2.5 |
| 3% H₂O₂, RT, 24h | 8.7% | 1 | 3.1 |
| Dry Heat, 105°C, 48h | 5.3% | 1 | 3.5 |
| Photolytic | 15.1% | 2 | 2.9 |
Conclusion: A Foundation of Quality
Establishing a well-characterized analytical reference standard for a substituted benzophenone is a rigorous but essential undertaking. By employing a suite of orthogonal analytical techniques, adhering to a systematic workflow, and performing comprehensive characterization including forced degradation studies, researchers and drug development professionals can ensure the highest level of confidence in their analytical data. This, in turn, underpins the quality, safety, and efficacy of the final pharmaceutical product. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.
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A Senior Application Scientist's Guide to Lewis Acid Catalysis in Benzophenone Synthesis
Introduction: Beyond the Benzophenone Backbone
Benzophenone and its derivatives represent a critical class of diaryl ketones, not merely as industrial staples for photoinitiators and UV stabilizers, but as foundational scaffolds in modern medicinal chemistry and materials science.[1][2][3] Their synthesis is a frequent undertaking in research and development labs, where efficiency, selectivity, and sustainability are paramount. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, remains the most direct and widely employed route for forging the central carbonyl bridge between two aryl rings.[1][4][5][6]
The heart of this transformation is the Lewis acid catalyst, a species that dictates the reaction's pace, yield, and often, its feasibility. The choice of catalyst is far from trivial; it is a critical decision that balances raw reactivity with practical considerations like cost, safety, and environmental impact. This guide provides an in-depth, comparative analysis of various Lewis acid catalysts for benzophenone synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, present comparative experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals in optimizing this cornerstone reaction.
The Mechanism: Activating the Acyl Group
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway.[5][6] Understanding this mechanism is fundamental to appreciating the nuanced roles of different Lewis acids. The synthesis of benzophenone from benzene and benzoyl chloride serves as our model reaction.
The three core steps are:
-
Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[1][6][7] This is the rate-determining step and the primary function of the catalyst.
-
Electrophilic Attack: The π-electron system of the benzene ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate, commonly known as an arenium ion or sigma complex.[1]
-
Rearomatization: A weak base, typically the [Lewis Acid-Cl]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final benzophenone product and regenerating the Lewis acid catalyst in principle.[1][6]
A key advantage of acylation over its alkylation counterpart is that the product ketone is less reactive than the starting aromatic ring, which effectively prevents undesirable polysubstitution reactions.[1][8]
Caption: The reaction mechanism of Friedel-Crafts acylation.
A Comparative Analysis of Lewis Acid Catalysts
The ideal Lewis acid is potent enough to generate the acylium ion efficiently but does not interact so strongly with the product as to prevent catalytic turnover. Here, we compare the workhorses and the modern challengers.
The Traditional Powerhouse: Aluminum Chloride (AlCl₃)
Aluminum chloride is the most traditional and one of the strongest Lewis acids used for this reaction.[9][10] Its high reactivity allows for the acylation of even deactivated aromatic rings. However, this strength is also its primary drawback.
-
Mechanism & Causality: AlCl₃ forms a very stable acid-base complex with the carbonyl oxygen of the benzophenone product.[7] This complex is often so stable that the catalyst is effectively sequestered and cannot participate in further reaction cycles. Consequently, AlCl₃ must be used in stoichiometric or super-stoichiometric amounts to drive the reaction to completion.[9]
-
Practical Challenges:
-
Waste Generation: The need for stoichiometric quantities leads to the generation of significant amounts of corrosive aqueous aluminum and HCl waste during the hydrolytic workup.[11][12]
-
Harsh Conditions: Reactions are often aggressive and can be difficult to control.
-
Hygroscopic Nature: AlCl₃ reacts violently with water, necessitating strictly anhydrous conditions, which can be challenging on a large scale.[11][13]
-
The Pragmatic Alternatives: Ferric Chloride (FeCl₃) and Zinc Chloride (ZnCl₂)
For many applications, especially with activated or simple aromatic systems, the sheer power of AlCl₃ is unnecessary and creates practical problems. Milder Lewis acids like FeCl₃ and ZnCl₂ offer a more balanced approach.
-
Mechanism & Causality: As weaker Lewis acids compared to AlCl₃, FeCl₃ and ZnCl₂ form less stable complexes with the product ketone.[14] This crucial difference allows them to be used in catalytic amounts , as the catalyst can dissociate from the product and re-enter the catalytic cycle. This significantly improves the atom economy and reduces waste.
-
Performance Insights:
-
FeCl₃: Often considered a "moderately active" catalyst, FeCl₃ can provide excellent yields, sometimes requiring higher temperatures or longer reaction times than AlCl₃.[14] One study utilizing ionic liquids as a dual catalyst-solvent system found that BmimCl–FeCl₃ gave superior catalytic activity for benzophenone synthesis (yields up to 97%) compared to its AlCl₃ and ZnCl₂ counterparts.[15]
-
ZnCl₂: Generally a milder catalyst than FeCl₃, ZnCl₂ is effective for acylating electron-rich aromatics.[9][14] Its lower activity makes it less suitable for deactivated systems but offers a higher degree of selectivity in some cases.
-
The Sustainable Frontier: "Green" Lewis Acid Catalysts
The principles of green chemistry have driven the development of catalysts that are reusable, water-tolerant, and less toxic.[8][12][13] These advanced systems are moving from academic curiosities to viable industrial tools.
-
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃):
-
Mechanism & Causality: Lanthanide triflates are remarkable for being water-stable Lewis acids.[13][16] Unlike traditional metal halides, they can function effectively even in the presence of trace moisture, eliminating the need for strictly anhydrous conditions. Their high oxophilicity allows for strong coordination to the acyl halide, while their stability and low effective concentration minimize waste.[16]
-
Performance Insights: These catalysts are highly efficient and can be used in low catalytic loadings (e.g., 0.2 eq). Ytterbium(III) triflate (Yb(OTf)₃), for instance, has been reported to give an excellent yield of 93% in certain Friedel-Crafts acylations.[11] Furthermore, they are often recoverable and reusable, a significant advantage for sustainable synthesis.[13][17]
-
-
Heterogeneous Solid Acid Catalysts (e.g., Zeolites, Supported Catalysts):
-
Mechanism & Causality: This category involves immobilizing a Lewis acidic species onto a solid support, such as silica, clays, or zeolites.[18] The catalytic action occurs at the solid-liquid interface. The primary advantage is the operational simplicity: the catalyst can be removed by simple filtration at the end of the reaction, purified, and reused.
-
Performance Insights: Supported catalysts like silica-supported ZnCl₂ and clay-based catalysts (e.g., Envirocat EPZG) offer a good balance of reactivity and practicality.[19][20] They are designed to be environmentally benign, highly reusable, and effective in promoting acylation reactions, thus providing a cost-effective and safer approach for industrial-scale production.[19]
-
Quantitative Performance Data
The following table summarizes experimental data from various studies, providing a comparative snapshot of catalyst efficacy.
| Catalyst | Aromatic Substrate | Acylating Agent | Conditions | Yield (%) | Key Features & Drawbacks | Reference(s) |
| AlCl₃ | Benzene | Benzoyl Chloride | CS₂, reflux | ~90% | High reactivity; Stoichiometric amounts required, high waste. | [1][10] |
| FeCl₃ | Benzene | Benzoyl Chloride | Reflux, high temp. | Acceptable | Catalytic amounts possible; Milder but may need more energy. | [14] |
| FeCl₃-Ionic Liquid | Benzene | Benzoyl Chloride | 90°C, 30 min | up to 97% | High yield, short time; Ionic liquid acts as solvent & co-catalyst. | [15] |
| Yb(OTf)₃ | Substituted Benzenes | Various | 0.2 eq., various | up to 93% | Water-stable, reusable, low catalyst loading. | [11] |
| Hf(OTf)₄ / TfOH | Benzene | Benzoyl Chloride | Catalytic | Good | Highly accelerated reaction; combination of catalysts. | [11] |
| Silica-supported ZnCl₂ | Various | Various | Various | Good | Reusable, easy separation, moderate activity. | [20] |
| Envirocat EPZG (Clay) | Various | Various | Solvent-free | > AlCl₃ | Eco-friendly, reusable, often higher yield than AlCl₃. | [19] |
Experimental Protocol: Benzophenone Synthesis via FeCl₃ Catalysis
This protocol describes a representative synthesis using a moderately active, catalytic system that balances efficiency with improved handling and environmental considerations compared to stoichiometric AlCl₃.
Objective: To synthesize benzophenone from benzene and benzoyl chloride using a catalytic amount of anhydrous ferric chloride.
Causality Statement: Anhydrous conditions are critical. While FeCl₃ is less sensitive than AlCl₃, the presence of water will still deactivate the Lewis acid catalyst by forming hydrated iron oxides, thereby inhibiting the reaction. The reflux condition provides the necessary thermal energy to overcome the activation barrier with this milder catalyst.
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A Senior Application Scientist's Guide to Computationally Modeling the Biological Activity of Benzophenone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold, a simple diphenyl ketone structure, is a ubiquitous and privileged motif in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3] As the chemical space of possible benzophenone derivatives is vast, computational modeling has become an indispensable tool to navigate this landscape efficiently. It allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and elucidation of mechanisms of action, ultimately accelerating the drug discovery pipeline while reducing costs.[4][5]
This guide provides an in-depth comparison of the principal computational methodologies used to model the biological activity of benzophenone derivatives: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Molecular Dynamics (MD) simulations. We will move beyond simple protocols to explain the causality behind methodological choices, emphasizing the synergy between these techniques and the absolute necessity of experimental validation.
Part 1: Quantitative Structure-Activity Relationship (QSAR) — Predicting Activity from Structure
Expertise & Experience: QSAR modeling is fundamentally a ligand-based approach. Its core premise is that the biological activity of a compound is directly related to its molecular structure and physicochemical properties. The primary strength of QSAR lies in its ability to predict the activity of novel, yet-to-be-synthesized compounds, making it an invaluable tool for virtual screening and lead optimization.[6][7]
A QSAR model is essentially a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's properties) with a known biological response (e.g., IC₅₀). The choice of descriptors is critical; they can range from simple properties like molecular weight and logP to complex quantum mechanical or 3D descriptors. The goal is to build a statistically robust model that is not merely descriptive but truly predictive.
Logical Workflow for a QSAR Study
The integrity of a QSAR model is entirely dependent on a rigorous, self-validating workflow. Each step is designed to build upon the last and includes checks to prevent common pitfalls like overfitting.
Caption: A typical workflow for developing and applying a predictive QSAR model.
Experimental Protocol: Building a QSAR Model for Antileishmanial Benzophenones
This protocol is based on a successful study that developed a robust model for predicting the antileishmanial activity of benzophenone derivatives.[8]
-
Data Curation:
-
Assemble a dataset of benzophenone derivatives with experimentally determined biological activity (e.g., IC₅₀ values against Leishmania). A dataset of at least 30-50 compounds is recommended for statistical significance.
-
Standardize chemical structures and convert biological activity data to a consistent format (e.g., pIC₅₀ = -log(IC₅₀)).
-
-
Descriptor Calculation:
-
Use software like PaDEL-Descriptor or Dragon to calculate a wide range of molecular descriptors (1D, 2D, and 3D) for each molecule.[9]
-
Causality: The initial calculation of a large number of descriptors is a discovery phase. The subsequent selection step is crucial to identify the properties most relevant to the biological activity and to avoid noise.
-
-
Data Splitting:
-
Randomly divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
Trustworthiness: The test set must be kept separate and used only once to evaluate the final model's predictive power on "unseen" data. This is the ultimate test of the model's generalizability.[7]
-
-
Model Generation & Selection (using the training set):
-
Employ a regression technique to build the model. Examples include Multiple Linear Regression (MLR) for simpler models or machine learning methods like Artificial Neural Networks (ANN) or Random Forest (RF) for more complex relationships.[8]
-
Use feature selection algorithms to identify the most relevant descriptors that contribute to the activity, preventing model overfitting.
-
-
Model Validation:
-
Internal Validation (on the training set): Perform cross-validation (e.g., leave-one-out) to assess the model's robustness and stability. The cross-validated correlation coefficient (q²) is a key metric.
-
External Validation (on the test set): Use the trained model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (r²_pred) to assess the model's true predictive ability. A high r²_pred value indicates a reliable model.[6]
-
Comparative Data: QSAR Model Performance
| Model Type | Target Activity | Key Statistical Parameters | Predictive Accuracy | Reference |
| Artificial Neural Network (ANN) | Antileishmanial | High correlation coefficients | 86.2% | [8] |
| Multiple Linear Regression (MLR) | Antimalarial | Good correlation between experimental and predicted activities | High predictivity confirmed with a newly synthesized test set | [6][7] |
| 3D-QSAR Pharmacophore Model | Bioenrichment & Toxicity | N/A | Successfully guided design of derivatives with reduced toxicity | [10] |
Part 2: Molecular Docking — Visualizing the Binding Interaction
Expertise & Experience: Molecular docking is a structure-based method that predicts how a ligand (a benzophenone derivative) fits into the binding site of a biological target (typically a protein).[3] Unlike QSAR, which is agnostic to the target, docking requires a high-resolution 3D structure of the receptor. Its primary outputs are the preferred binding pose of the ligand and an estimated binding affinity, calculated by a scoring function. This provides invaluable, atom-level insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that drive biological activity.[11][12]
Logical Workflow for Molecular Docking
The process is a systematic preparation of both receptor and ligand, followed by a search algorithm to explore possible binding modes and a scoring function to rank them.
Caption: The standard workflow for a molecular docking simulation.
Experimental Protocol: Docking Benzophenone Derivatives into a Target Protein
This protocol outlines the steps using the widely-cited and freely available AutoDock Vina software.[13]
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the human estrogen receptor α (PDB ID: 1A52) for studying endocrine disruption.[14]
-
Using software like UCSF Chimera or MGLTools, prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens and atomic charges.
-
Causality: Removing water molecules is essential because their positions in a static crystal structure are often not representative of the dynamic state in solution and can interfere with the docking algorithm.
-
-
Ligand Preparation:
-
Draw the 2D structure of the benzophenone derivative and convert it to a 3D structure using software like Avogadro or ChemDraw.
-
Perform energy minimization on the 3D structure using a force field to obtain a low-energy conformation.
-
Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for Vina).
-
-
Docking Simulation:
-
Define the binding site on the receptor. This is typically done by creating a "grid box" that encompasses the active site where the native ligand binds.[3]
-
Run the docking simulation using AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the grid box.[3]
-
-
Analysis of Results:
-
AutoDock Vina will output several possible binding poses, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is generally considered the most probable.[14]
-
Visualize the top-ranked pose in complex with the protein using software like PyMOL or Discovery Studio.
-
Analyze the specific intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the benzophenone derivative and the amino acid residues of the protein.[11]
-
Comparative Data: Docking of Benzophenones into Biological Targets
| Benzophenone Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Hydroxylated Morpholine Ether | Human Estrogen Receptor α (hERα) | Lowest among derivatives tested | Arg394, Glu353, His524 | [14] |
| Benzophenone-Triazole Hybrid (8k) | E. coli PBP6 | -7.6 | N/A | [3] |
| Compound 1 | AKT1 | -7.9 | N/A | [15] |
| Compound 1 | Estrogen Receptor 1 (ESR1) | -9.6 | N/A | [15] |
Part 3: Molecular Dynamics (MD) — Simulating Nature's Motion
Expertise & Experience: While docking provides a valuable static snapshot of a ligand-protein interaction, biological systems are inherently dynamic. MD simulations bridge this gap by simulating the movement of every atom in the system over time, typically on the nanosecond to microsecond scale.[16][17] This allows us to assess the stability of a binding pose predicted by docking, observe conformational changes in the protein upon ligand binding, and calculate more rigorous binding free energies.[14][18] An MD simulation is computationally expensive but provides the highest level of detail and confidence in a predicted binding mode before committing to synthesis and in vitro testing.
Logical Workflow for an MD Simulation
An MD simulation begins with the output of a docking study and places it into a simulated physiological environment to observe its behavior over time.
Caption: Key stages of setting up and running a Molecular Dynamics simulation.
Experimental Protocol: Assessing the Stability of a Benzophenone-Protein Complex
This protocol outlines the general steps using common MD software packages like GROMACS or AMBER.[16]
-
System Preparation:
-
Take the best-ranked ligand-protein complex from your molecular docking study as the starting structure.
-
Select an appropriate force field (e.g., AMBER, OPLS) that accurately describes the physics of your molecules.[14][16]
-
Place the complex in the center of a simulation box and fill the box with explicit water molecules (solvation).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.
-
Causality: This detailed setup is crucial for simulating a realistic cellular environment. The behavior of the complex is heavily influenced by its interactions with water and the overall electrostatic environment.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).
-
Adjust the system pressure to the target pressure (e.g., 1 bar) while allowing the box volume to change (NPT ensemble). This equilibration phase ensures the simulation is stable before data collection.
-
-
Production Run:
-
Run the simulation for the desired length of time (e.g., 10-100 nanoseconds) without restraints. The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file.[14]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD value indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.[14]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue to identify flexible and rigid regions of the protein. Significant changes in flexibility upon ligand binding can be functionally important.[5]
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A stable interaction in MD is one that is maintained for a high percentage of the simulation time.
-
Comparative Data: MD Simulation Metrics for Benzophenone Complexes
| System | Simulation Length | Key Stability Metric (RMSD) | Finding | Reference |
| hERα-4c Complex | 10 ns | 0.39 ± 0.06 nm | The complex was stable and did not show transitions between agonist or antagonist states. | [14] |
| Androgen Receptor (AR) with BP-2 | N/A | Favorable binding energy (-46.39 kcal/mol) | BP-2 showed stronger and more stable interactions with AR compared to BP-1. | [5] |
| Chlorinated BP-1 with AR | 350 ns | N/A | Increased hydrophobic interactions were primarily responsible for enhanced binding affinities. | [18] |
Comparative Analysis: Choosing the Right Tool
No single computational method is universally superior; their power lies in their strategic application. The choice depends on the research question, available data, and computational resources.
| Feature | QSAR | Molecular Docking | Molecular Dynamics (MD) |
| Principle | Ligand-based | Structure-based | Structure-based, dynamic |
| Primary Output | Predicted biological activity (e.g., pIC₅₀) | Binding pose & affinity score | Complex stability, conformational changes |
| Data Requirement | Set of compounds with known activities | 3D structure of the biological target | A docked ligand-protein complex |
| Computational Cost | Low to Medium | Medium | Very High |
| Key Strength | High-throughput screening of virtual libraries | Provides atom-level view of binding interactions | Gold standard for assessing binding stability |
| Key Limitation | No target information; dependent on training data | Receptor is typically rigid; scoring can be inaccurate | Computationally intensive; limited by simulation timescale |
Synergy in Silico: An Integrated Modeling Workflow
The most robust computational drug discovery campaigns use these methods in a synergistic cascade. QSAR can rapidly screen millions of virtual compounds to identify a few hundred with high predicted activity. Molecular docking then filters these hits, predicting how they bind to the target and eliminating those with poor binding modes. Finally, MD simulations are run on the top few candidates to rigorously validate the stability of their predicted interactions, providing the highest confidence for advancing to experimental validation.
Caption: An integrated workflow leveraging the strengths of each computational method.
The Mandate for Experimental Validation
-
Confirming QSAR: The most promising benzophenone derivatives identified through QSAR should be synthesized and tested in relevant in vitro biological assays (e.g., cell viability, enzyme inhibition) to determine their actual IC₅₀ values.[8][21]
-
Confirming Docking & MD: Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can experimentally measure binding affinities, while X-ray crystallography of the ligand-protein complex can definitively confirm the predicted binding pose.
This iterative cycle, where experimental data is used to refine and improve the next generation of computational models, is the cornerstone of modern, efficient drug discovery.[22] By thoughtfully combining the predictive power of QSAR, the structural insights of molecular docking, and the dynamic validation of MD simulations, researchers can more effectively unlock the therapeutic potential of the versatile benzophenone scaffold.
References
- Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO.
- QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents. Semantic Scholar.
- Bridging the Gap: A Guide to Cross-Validating Computational Models with Experimental D
- Investigation of Newly Designed Human Estrogen Receptor Inhibitors from Benzophenones Derivatives (BPs) by Molecular Docking and.
- Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters.
- Molecular Modification of Benzophenone Derivatives for Lower Bioenrichment and Toxicity Through the Pharmacophore Model. Hep Journals.
- Synthesis and bioactivity investigation of benzophenone and its deriv
- QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents.
- Molecular dynamics and simulations study on the vibrational and electronic solvatochromism of benzophenone. The Journal of Chemical Physics.
- Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters.
- Validation approaches for computational drug repurposing: a review.
- Structural, Spectroscopic, and Molecular Docking Analysis of Benzophenone N(4)-methyl-N(4)-phenyl Thiosemicarbazone Using Density Functional Theory. Taylor & Francis Online.
- Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations.
- Exploring the relationship between the androgen receptor and structural configur
- Molecular dynamics and simulations study on the vibrational and electronic solvatochromism of benzophenone.
- What is the best free software for QSAR and molecular docking?.
- An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed.
- The Top 10 Software for QSAR Analysis. Pars Silico.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Validation of computational results with experimental d
- Synthesis and bioactivity investigation of benzophenone and its derivatives.
- Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-(trifluoromethyl)benzophenone
As researchers and developers, our work with novel chemical entities demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of the laboratory workflow. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 2-Fluoro-5-(trifluoromethyl)benzophenone (CAS No. 199292-40-5), ensuring the protection of personnel and compliance with regulatory standards.
Core Principles: Hazard Recognition and Waste Segregation
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is an irritant and, critically, a halogenated organic compound. This classification dictates its entire disposal pathway.
Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the immediate hazards associated with this compound. This information is derived directly from supplier Safety Data Sheets (SDS) and forms the basis for our handling precautions.[1][2][3]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2][3] |
The Criticality of Segregation
The presence of fluorine, a halogen, in the molecular structure of this compound places it in the halogenated organic waste stream.[4] This is the single most important factor in its disposal.
Causality: Halogenated and non-halogenated organic wastes are treated differently. Halogenated compounds require high-temperature incineration in specialized, regulated facilities to ensure complete destruction and to prevent the formation of toxic byproducts like hydrogen fluoride.[4] Mixing these waste streams leads to improper disposal, potential environmental harm, and significantly increased disposal costs for the entire laboratory.[5] Under no circumstances should this chemical or its waste be disposed of down a sink or drain.[5][6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling the pure compound or its waste, ensuring the proper personal protective equipment is in place is essential. The following PPE is mandatory to mitigate the risks outlined in the hazard profile.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct contact that leads to skin irritation.[2][8] |
| Body Protection | Laboratory coat and closed-toe shoes. | Protects skin on arms and body from accidental contact.[2][8] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Mitigates the risk of inhaling vapors that may cause respiratory irritation.[2][9] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection, storage, and disposal of waste containing this compound.
Waste Characterization and Segregation Workflow
The first step is to correctly identify and segregate the waste at the point of generation. The following workflow must be followed for all waste streams containing this compound.
Caption: Waste disposal decision workflow for this compound.
Detailed Methodologies
1. Waste Collection:
-
Solid Waste: Carefully sweep or transfer any solid material into a designated, compatible hazardous waste container.[8] Avoid any actions that could generate dust. All contaminated materials, including gloves, pipette tips, and weighing boats, must be disposed of in this same container.[8]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated container for halogenated organic liquid waste .[4][6] This container must have a secure, threaded cap to be vapor-tight.[6] Do not mix with non-halogenated solvents.[5]
2. Container Labeling:
-
The waste container must be labeled clearly and accurately before the first drop of waste is added.[6]
-
The label must include:
3. Storage and Final Disposal:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must provide secondary containment to control spills and should be located away from drains.[10]
-
Keep the waste container closed at all times except when actively adding waste.[5][6]
-
Once the container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and final disposal.[10][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel.[3][11]
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to soak up the material.[3][11] For solid spills, carefully sweep to avoid creating dust.[8]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, sealed container.[3][12]
-
Label and Dispose: Label the container as hazardous waste and dispose of it according to the protocol in Section 3.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
These first aid responses are based on standard SDS guidelines.[2] Always seek medical attention following exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[2][9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[2][9]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][9]
By adhering to these scientifically grounded and field-proven procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
- Apollo Scientific. (n.d.). 199292-40-5 Cas No. | this compound.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word: this compound.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-3-(trifluoromethyl)benzophenone.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- R&D Systems. (2025). Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)benzylamine.
- Synquest Labs. (2016). Safety Data Sheet: 2-(Trifluoromethyl)benzophenone.
- Benchchem. (2025). Proper Disposal of 2-Amino-2'-fluoro-5-nitrobenzophenone: A Guide for Laboratory Professionals.
- Benchchem. (2025). Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals.
- Carl ROTH. (2025). Safety Data Sheet: Benzophenone.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-5-(trifluoromethyl)benzophenone
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 2-Fluoro-5-(trifluoromethyl)benzophenone (CAS No. 199292-40-5). As your partner in research and development, we are committed to providing information that ensures the highest standards of laboratory safety, empowering you to focus on your critical work. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.
Foundational Safety: Understanding the Hazard Profile
This compound is an irritant. The primary routes of exposure are inhalation, skin contact, and eye contact. A thorough understanding of its hazard classification is the cornerstone of a robust safety plan. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
These classifications are not merely administrative; they are directives for action. An irritant classification necessitates the use of specific barriers—Personal Protective Equipment (PPE)—to prevent contact with the body. The potential for respiratory irritation dictates the need for controlled environments to manage airborne concentrations.
Hazard and Protection Summary
| GHS Hazard Classification | Signal Word | Potential Effect | Required Protective Barrier |
| H315: Skin Irritation, Cat. 2 | Warning | Redness, inflammation, discomfort on skin. | Chemical-resistant gloves, Lab coat/Long-sleeved clothing. |
| H319: Serious Eye Irritation, Cat. 2A | Warning | Severe irritation, redness, pain, potential for injury. | Chemical splash goggles or Safety glasses with face shield. |
| H335: Respiratory Irritation, STOT SE 3 | Warning | Coughing, shortness of breath, irritation of the nasal passages. | Chemical fume hood, Respiratory protection (if needed). |
| Occupational Exposure Limit (OEL) | N/A | No established Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV). | Adherence to general principles for handling chemical irritants is required.[3][4] |
The Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. It is the primary barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound in any quantity.
Eye and Face Protection
Due to the classification as a serious eye irritant (H319), protecting the eyes is of paramount importance.[1]
-
Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations are required.[1][5] Standard safety glasses do not provide an adequate seal around the eyes to protect from splashes or fine particulates.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[6]
Hand Protection
Direct contact causes skin irritation (H315).[1] Therefore, gloves are not optional; they are a critical control measure.
-
Material Selection: Wear protective, chemical-resistant gloves.[7] Nitrile rubber gloves are a suitable choice for incidental contact. Always inspect gloves for tears, pinholes, or signs of degradation before use.[8]
-
Proper Technique: Never wear contaminated gloves outside of the immediate work area. Remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly with soap and water after removing gloves.[1]
Skin and Body Protection
To prevent accidental skin contact, appropriate body covering is essential.
-
Laboratory Attire: A buttoned laboratory coat or long-sleeved clothing is required.[7] This should be worn over personal clothing that covers the legs. Open-toed shoes are strictly prohibited in the laboratory; closed-toe shoes made of a non-porous material are mandatory.[6][9]
-
For Larger Quantities: When handling larger quantities or in situations with a higher risk of spills, consider a chemical-resistant apron to provide an additional layer of protection over the lab coat.[10]
Respiratory Protection
This compound may cause respiratory irritation (H335).[2] The primary method of controlling this hazard is through engineering controls.
-
Primary Control: All work that involves handling the solid powder or creating solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]
-
When Required: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection is necessary. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][5] The type of cartridge will depend on the specific conditions, and a formal respiratory protection program, including fit testing, is required.
Operational Plan: Safe Handling and Workflow
Adherence to a standardized workflow minimizes risk and ensures reproducibility and safety. The following diagram and protocol outline the essential steps for safely handling this compound.
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the steps for safely preparing a stock solution, a common procedure in drug development and research labs.
-
Preparation:
-
Confirm that a chemical fume hood is certified and operational.
-
Assemble all necessary equipment: the chemical container, spatula, weigh boat, analytical balance, vortex mixer, appropriate glassware for the final solution, and solvent (DMSO).
-
Prepare a designated hazardous waste container for solid and liquid waste.[11]
-
-
Donning PPE:
-
Don a clean, buttoned lab coat.
-
Don chemical splash goggles.
-
Don a pair of nitrile gloves, ensuring they are free of defects.
-
-
Weighing and Dissolving (Inside Chemical Fume Hood):
-
Place the analytical balance inside the chemical fume hood.
-
Carefully transfer the required amount of this compound (Molecular Weight: 268.21 g/mol ) from its storage container to a weigh boat using a clean spatula.[1]
-
Causality Note: Performing this step in the fume hood is critical to contain any fine powder and prevent inhalation, mitigating the respiratory irritation hazard.[1]
-
Record the exact weight, then carefully transfer the solid to your designated glassware.
-
Add the calculated volume of DMSO to the glassware.
-
Securely cap the glassware.
-
Gently swirl or use a vortex mixer until the solid is completely dissolved.
-
-
Cleanup and Storage:
-
Dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.[11]
-
Wipe down the spatula and the balance surface with a solvent-dampened cloth, disposing of the cloth in the hazardous waste.
-
Tightly seal the primary chemical container and the newly prepared stock solution. Label the stock solution clearly with the chemical name, concentration, solvent, date, and your initials.
-
Store the chemical and stock solution in a cool, dry, and well-ventilated place.[1][6]
-
-
Doffing PPE:
-
Remove gloves first, using the proper technique to avoid touching the outside surface. Dispose of them in the hazardous waste.
-
Remove goggles and lab coat.
-
Immediately wash your hands thoroughly with soap and water.
-
Contingency and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms such as coughing or difficulty breathing occur, seek medical attention.[1]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation. Avoid generating dust.
Waste Disposal
All waste containing this compound, whether solid, liquid, or contaminated disposables (gloves, wipes, etc.), must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Never dispose of this chemical down the drain.[12]
-
Arrange for disposal via your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[1]
By integrating these safety measures into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Synquest Labs. Safety Data Sheet: 2-(Trifluoromethyl)benzophenone.
-
Thermo Fisher Scientific. Safety Data Sheet: this compound.
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)benzophenone.
-
Apollo Scientific. This compound.
-
Apollo Scientific. Safety Data Sheet: 2-(Trifluoromethyl)benzophenone.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
